Einecs 281-324-1
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
83929-28-6 |
|---|---|
Molecular Formula |
C9H23N3O3P+ |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
guanidine;hydroxy-octoxy-oxophosphanium |
InChI |
InChI=1S/C8H17O3P.CH5N3/c1-2-3-4-5-6-7-8-11-12(9)10;2-1(3)4/h2-8H2,1H3;(H5,2,3,4)/p+1 |
InChI Key |
GVTWEESXXGVTNV-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCO[P+](=O)O.C(=N)(N)N |
Origin of Product |
United States |
Foundational & Exploratory
Guanidinium Octylphosphonate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis and characterization of guanidinium octylphosphonate, a compound of interest for its potential applications in materials science and pharmaceutical development. Due to the absence of specific literature for this exact salt, this document outlines a robust and plausible synthetic methodology based on established chemical principles of acid-base reactions between guanidine and alkylphosphonic acids. Furthermore, a comprehensive characterization workflow is presented, complete with expected analytical data, to ensure the verification of the target compound's identity and purity. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and similar guanidinium-based compounds.
Introduction
Guanidinium and phosphonate moieties are both recognized for their unique chemical properties and their roles in various applications. The guanidinium cation, with its planar structure and delocalized positive charge, is an effective hydrogen bond donor and has been explored in supramolecular chemistry and as a pharmacophore. Phosphonic acids and their salts are known for their strong interaction with metal ions, their role as enzyme inhibitors, and their use in bone-targeting applications. The combination of these two functional groups in guanidinium octylphosphonate is anticipated to yield a material with interesting interfacial, biological, or material-binding properties. This guide provides a hypothetical, yet scientifically grounded, pathway to its synthesis and rigorous characterization.
Proposed Synthesis of Guanidinium Octylphosphonate
The most direct and efficient method for the synthesis of guanidinium octylphosphonate is a simple acid-base neutralization reaction between guanidine (or a salt thereof) and octylphosphonic acid.
Reaction Scheme:
Experimental Protocols
Synthesis of Octylphosphonic Acid
While octylphosphonic acid is commercially available, a common synthetic route is the Michaelis-Arbuzov reaction followed by hydrolysis.[1][2]
-
Materials: 1-Bromooctane, Triethyl phosphite, Concentrated Hydrochloric Acid, Diethyl ether, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromooctane (1 equivalent) and triethyl phosphite (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and remove the excess triethyl phosphite under reduced pressure.
-
To the resulting diethyl octylphosphonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 8-12 hours to facilitate hydrolysis.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield octylphosphonic acid as a white solid.[3][4]
-
Synthesis of Guanidinium Octylphosphonate
-
Materials: Octylphosphonic Acid, Guanidine Hydrochloride, Sodium Hydroxide, Methanol, Diethyl Ether.
-
Procedure:
-
Dissolve octylphosphonic acid (1 equivalent) in methanol in a round-bottom flask.
-
In a separate flask, dissolve guanidine hydrochloride (1 equivalent) in methanol.
-
To the guanidine hydrochloride solution, add a solution of sodium hydroxide (1 equivalent) in methanol to liberate the free guanidine base. A precipitate of sodium chloride will form.
-
Filter the reaction mixture to remove the sodium chloride precipitate.
-
Slowly add the methanolic solution of guanidine to the octylphosphonic acid solution with stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Remove the methanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield guanidinium octylphosphonate as a white solid.
-
Characterization of Guanidinium Octylphosphonate
A thorough characterization is essential to confirm the identity and purity of the synthesized guanidinium octylphosphonate. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain protons and the guanidinium protons. The guanidinium protons typically appear as a broad singlet in the range of 6.5-7.5 ppm, depending on the solvent and concentration.[5][6] The protons of the octyl chain will appear in the upfield region (0.8-2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbons of the octyl chain and a characteristic signal for the guanidinium carbon at approximately 157-160 ppm.[7]
-
³¹P NMR: The phosphorus NMR spectrum should exhibit a single peak, confirming the presence of one phosphorus environment. The chemical shift will be indicative of the phosphonate group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Guanidinium Group: Strong absorptions are expected in the region of 1600-1680 cm⁻¹ corresponding to the C=N stretching vibration and N-H bending vibrations.[8]
-
Phosphonate Group: Characteristic strong bands for the P=O stretch are expected around 1150-1250 cm⁻¹. The P-O-H and P-O stretches will also be present.[9]
-
Alkyl Chain: C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ region.[10][11]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The spectrum should show peaks corresponding to the guanidinium cation ([C(NH₂)₃]⁺) at m/z 60.06 and the octylphosphonate anion ([CH₃(CH₂)₇PO₃H]⁻) at m/z 193.11.
Data Presentation
Table 1: Hypothetical Characterization Data for Guanidinium Octylphosphonate
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR (D₂O, 400 MHz) | δ 7.1 (s, 6H, Guanidinium N-H), 1.8-1.6 (m, 2H, α-CH₂), 1.4-1.2 (m, 10H, alkyl CH₂), 0.88 (t, 3H, CH₃) |
| ¹³C NMR (D₂O, 100 MHz) | δ 158.5 (Guanidinium C), 32.1, 30.8, 29.5, 29.3, 25.4, 22.9 (alkyl CH₂), 14.2 (CH₃) |
| ³¹P NMR (D₂O, 162 MHz) | δ 25-30 (s) |
| IR (KBr, cm⁻¹) | 3400-3100 (br, N-H, O-H), 2955, 2925, 2854 (C-H), 1660 (C=N), 1180 (P=O), 1050 (P-O) |
| MS (ESI) | m/z 60.06 [C(NH₂)₃]⁺, 193.11 [CH₃(CH₂)₇PO₃H]⁻ |
Mandatory Visualizations
Caption: Synthesis workflow for guanidinium octylphosphonate.
Caption: Characterization workflow for guanidinium octylphosphonate.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Octylphosphonic acid | OPA | C8H19O3P - Ereztech [ereztech.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Preparation of Guanidinium Alkylphosphonate Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidinium alkylphosphonate salts represent a class of compounds with significant potential in medicinal chemistry and materials science, owing to the unique properties conferred by the guanidinium cation and the alkylphosphonate anion. The guanidinium group, with its planar structure and delocalized positive charge, is a strong hydrogen bond donor capable of forming stable interactions with anionic species. Alkylphosphonates, as analogues of phosphates, offer diverse functionalities and physicochemical properties. This technical guide provides a comprehensive overview of the core principles and methodologies for the preparation of guanidinium alkylphosphonate salts, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in their synthesis and application.
Introduction
The synthesis of guanidinium salts is a cornerstone of medicinal chemistry, largely due to the prevalence of the guanidinium moiety in the side chain of arginine, a key amino acid in many biological interactions. The ability of the guanidinium group to form strong, bidentate hydrogen bonds with oxoanions like carboxylates and phosphates drives many protein-ligand interactions. Alkylphosphonic acids, as stable mimics of phosphoric acids, are of great interest in drug design, particularly in the development of enzyme inhibitors and therapeutic agents targeting bone.
The combination of a guanidinium cation with an alkylphosphonate anion results in a salt with tunable properties based on the substitution of both the guanidinium and the alkylphosphonate components. These salts have applications ranging from drug delivery systems to the creation of novel supramolecular assemblies. This guide will focus on the fundamental acid-base reaction that forms the basis for the preparation of these salts.
General Synthesis Pathway
The most direct and common method for the preparation of guanidinium alkylphosphonate salts is a straightforward acid-base neutralization reaction. This involves reacting a suitable guanidine base with an alkylphosphonic acid. The general reaction scheme is depicted below.
Caption: General synthesis pathway for guanidinium alkylphosphonate salts.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of guanidinium alkylphosphonate salts. The specific quantities and conditions may be adapted for different alkylphosphonic acids and guanidine sources.
Synthesis of Guanidinium Methylphosphonate from Guanidine Carbonate and Methylphosphonic Acid
This protocol outlines the preparation of guanidinium methylphosphonate, a representative example of a simple guanidinium alkylphosphonate salt.
Experimental Workflow:
crystal structure analysis of guanidinium phosphonates
An In-depth Technical Guide to the Crystal Structure Analysis of Guanidinium Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental methodologies, and structural characteristics of guanidinium phosphonates. The robust and highly directional hydrogen bonding between the guanidinium cation and the phosphonate anion makes this pairing a cornerstone of supramolecular chemistry and crystal engineering. Understanding these interactions at an atomic level is crucial for the rational design of new materials, including frameworks for guest encapsulation and systems relevant to biological processes.
The Guanidinium-Phosphonate Supramolecular Synthon
The interaction between the planar, trigonal guanidinium cation [C(NH2)3]+ and the tetrahedral phosphonate anion [R-PO3]2- is a powerful and reliable motif in crystal engineering. The guanidinium ion's six N-H donors are perfectly positioned to form multiple charge-assisted hydrogen bonds with the oxygen acceptors of the phosphonate group.[1] This strong interaction, often described as a supramolecular synthon, leads to the predictable formation of well-defined, stable crystalline solids.
The most common and stable interaction motif involves a pair of N-H···O hydrogen bonds between one guanidinium ion and a phosphonate oxygen, forming a characteristic R22(8) ring motif.[2] This fundamental building block directs the self-assembly of these components into higher-order structures, ranging from simple layered arrangements to complex three-dimensional frameworks and even supramolecular double-helices.[3][4]
Caption: The R²₂(8) hydrogen bonding motif between guanidinium and phosphonate.
Experimental Protocols
The analysis of guanidinium phosphonate crystal structures follows a well-defined workflow, from chemical synthesis to the final resolution of the atomic arrangement.
Caption: General experimental workflow for crystal structure analysis.
Synthesis and Crystallization
The synthesis of guanidinium phosphonate crystals is typically straightforward.
-
Preparation of Solution: Stoichiometric amounts of the desired phosphonic acid (e.g., phenylphosphonic acid) and a guanidinium salt, commonly guanidinium carbonate [(C(NH2)3)2CO3], are dissolved in an appropriate solvent, usually water or a water/alcohol mixture.[5][6] The reaction involves the neutralization of the acid by the basic guanidinium carbonate, releasing carbon dioxide.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion methods.
-
Slow Evaporation: The prepared aqueous solution is left undisturbed in a desiccator (e.g., over P4O10) to allow for the slow removal of the solvent over several days to weeks, promoting the formation of large, well-ordered crystals.[5]
-
Vapor Diffusion: An alternative involves precipitating the salt by adding a miscible non-solvent (like acetone) and then recrystallizing by slowly diffusing the vapor of the non-solvent into a solution of the salt in a water/methanol mixture.[6]
-
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[7][8]
-
Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles.[8] The interaction of the X-rays with the crystal's electron clouds produces a diffraction pattern of spots, which are recorded by a detector.[9] Data is often collected at low temperatures (e.g., 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using computational "direct methods" to determine the initial positions of the atoms. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a detailed model of the crystal structure, including precise bond lengths, bond angles, and the location of hydrogen bonds.
Quantitative Crystal Structure Data
The following tables summarize crystallographic data for representative guanidinium phosphonate compounds, illustrating the common structural parameters.
Table 1: Crystallographic Data for Selected Guanidinium Phosphonates
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Guanidinium Phosphonate Acetone Solvate | (CH6N3)2HPO3·(CH3)2CO | Orthorhombic | P212121 | 18.06 | 9.658 | 9.561 | 90 | 4 | [6] |
| Guanidinium Phenylphosphonate Dihydrate | (CH6N3)2(C6H5PO3)·2H2O | Monoclinic | Cc | 18.51 | 7.586 | 12.48 | 121.6 | 4 | [6] |
| Bis(guanidinium) Trioxofluorophosphate | (CH6N3)2(PO3F) | Orthorhombic | Pca21 | 11.8305 | 8.6508 | 9.0761 | 90 | 4 | [5] |
Z = number of formula units per unit cell.
Table 2: Selected Hydrogen Bond Geometries (Donor-H···Acceptor)
| Compound | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |
| Guanidinium Phosphonate Acetone Solvate[6] | N-H | O (Phosphonate) | 2.78 - 3.10 | Not specified |
| Guanidinium Phenylphosphonate Dihydrate[6] | N-H | O (Phosphonate) | 2.82 - 3.09 | Not specified |
| Guanidinium Phenylphosphonate Dihydrate[6] | N-H | O (Water) | 2.83 - 2.97 | Not specified |
| Bis(guanidinium) Trioxofluorophosphate[5] | N-H | O (Phosphate) | 2.83 - 3.16 | 145 - 175 |
Structural Analysis: From Motifs to Frameworks
The analysis of guanidinium phosphonate crystal structures reveals a hierarchical organization, where primary hydrogen bonding interactions give rise to complex supramolecular architectures.
Caption: Hierarchical self-assembly in guanidinium phosphonate crystals.
The Primary R22(8) Motif
The dominant structural feature is the formation of cyclic R22(8) hydrogen-bonded motifs.[2] In this arrangement, two N-H groups from a single guanidinium cation interact with two oxygen atoms of a phosphonate anion. This creates a robust, planar eight-membered ring that serves as the fundamental building block for the extended crystal lattice.
Supramolecular Architectures
The orientation and interconnection of these primary motifs dictate the overall crystal architecture.
-
Layered Structures: Guanidinium and phosphonate ions often assemble into two-dimensional sheets or layers. These layers are held together by the strong in-plane R22(8) interactions. The organic 'R' groups of the phosphonate and any solvent molecules typically reside in the space between these layers.[4][6]
-
Three-Dimensional Frameworks: When multifunctional phosphonates (e.g., diphosphonates or tetraphosphonates) are used, the hydrogen bonding network can extend in three dimensions.[4] This can create porous frameworks containing channels or cavities that are often filled with solvent molecules like water.[4][10] These frameworks are of significant interest for applications in guest inclusion and separation.
Conclusion
The provides fundamental insights into the principles of molecular recognition and self-assembly. The system is governed by strong, directional, and predictable charge-assisted hydrogen bonds, primarily the R22(8) motif. By employing standard synthesis, crystallization, and single-crystal X-ray diffraction techniques, researchers can elucidate the intricate supramolecular architectures of these compounds. This knowledge is paramount for the design of novel crystalline materials with tailored properties for applications in materials science, drug delivery, and catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A supramolecular double-helix based on complementary phosphate–guanidinium pairing - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04644F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. TechFi™ [micro.org.au]
- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 9. ijcmas.com [ijcmas.com]
- 10. pubs.acs.org [pubs.acs.org]
Thermal Analysis of Guanidinium Octylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal analysis of guanidinium octylphosphonate, a compound of interest in materials science and pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a predictive analysis based on the known thermal behaviors of related guanidinium salts and organic phosphonates. The methodologies and expected outcomes detailed herein are intended to serve as a foundational resource for researchers undertaking the empirical thermal characterization of guanidinium octylphosphonate.
Introduction to Thermal Analysis Techniques
Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For guanidinium octylphosphonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods for elucidating its thermal stability, decomposition pathways, and phase transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition temperatures, and the composition of the material.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.
Predicted Thermal Behavior of Guanidinium Octylphosphonate
The thermal behavior of guanidinium octylphosphonate is expected to be a composite of the characteristics of the guanidinium cation and the octylphosphonate anion. The guanidinium cation is known for its high thermal stability due to its resonant structure. However, the overall stability and decomposition of the salt are significantly influenced by the nature of the anion.
The octylphosphonate anion, with its long alkyl chain, is likely to introduce a degree of volatility and a specific decomposition pathway involving the cleavage of the C-P and P-O bonds at elevated temperatures.
Predicted TGA Profile
The thermogravimetric analysis of guanidinium octylphosphonate is anticipated to show a multi-stage decomposition process.
Table 1: Predicted TGA Data for Guanidinium Octylphosphonate
| Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |
| 100 - 200 | < 1% | Residual solvent (e.g., water) |
| 200 - 350 | 40 - 50% | Decomposition of the octyl chain (e.g., octane, octene) |
| 350 - 500 | 20 - 30% | Decomposition of the phosphonate group and guanidinium cation (e.g., NH₃, CO₂, H₂O, phosphorus oxides) |
| > 500 | - | Residual char |
Predicted DSC Profile
The DSC thermogram is expected to reveal key phase transitions of guanidinium octylphosphonate.
Table 2: Predicted DSC Data for Guanidinium Octylphosphonate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |
| Melting Point | 150 - 170 | 160 - 180 | 80 - 120 |
| Decomposition | 200 - 220 | 250 - 280 | - (Exothermic) |
Experimental Protocols
The following are detailed, generalized experimental protocols for conducting TGA and DSC analyses of guanidinium octylphosphonate.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the guanidinium octylphosphonate sample into a ceramic or platinum crucible.
-
Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the guanidinium octylphosphonate sample into an aluminum pan and hermetically seal it.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
Equilibrate at 25 °C for 3 minutes.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
Hold at 250 °C for 2 minutes to ensure complete melting (if applicable).
-
Cool from 250 °C to 25 °C at a rate of 10 °C/min.
-
Reheat from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and any other thermal transitions from the resulting thermogram.
Visualizing the Thermal Analysis Workflow
The following diagrams illustrate the logical flow of the thermal analysis process and the predicted decomposition pathway of guanidinium octylphosphonate.
Caption: Workflow for the thermal analysis of guanidinium octylphosphonate.
Mass Spectrometry of Octyl Hydrogen Phosphonate Guanidine Compound: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of octyl hydrogen phosphonate guanidine compounds. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages established principles of mass spectrometry and data from closely related organophosphorus and guanidine-containing molecules to predict fragmentation patterns and outline robust analytical protocols.
Introduction to Octyl Hydrogen Phosphonate Guanidine Compounds
Octyl hydrogen phosphonate guanidine is an organic salt formed by the reaction of octyl hydrogen phosphonate and guanidine. The structure involves an ionic interaction between the deprotonated phosphonate group and the protonated guanidinium cation. Understanding the mass spectrometric behavior of this compound is crucial for its characterization, purity assessment, and for studying its interactions in various biological and chemical systems.
Predicted Ionization and Mass Spectra
Electrospray ionization (ESI) is the most suitable technique for analyzing this polar and ionic compound. In positive ion mode ESI-MS, the primary ion observed would be the protonated guanidinium cation, while the octyl hydrogen phosphonate would be detected in negative ion mode. The formation of adducts with solvent ions (e.g., sodium, potassium) is also possible.
Experimental Protocols
While a specific protocol for this exact compound is not available in the literature, the following methodologies, adapted from the analysis of related organophosphorus and guanidine compounds, are recommended.[1]
A. Sample Preparation
-
Solution Preparation: Dissolve the octyl hydrogen phosphonate guanidine compound in a suitable solvent system such as a mixture of acetonitrile and water (e.g., 1:1 v/v) to a final concentration of 1-10 µg/mL.
-
Matrix Effects: For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances. A hydrophilic-lipophilic balanced (HLB) SPE cartridge is a good starting point.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Reversed-phase chromatography is suitable for separating the compound from non-polar impurities.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: ESI positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation information.
-
Predicted Fragmentation Pathways
The fragmentation of the octyl hydrogen phosphonate guanidine compound will be distinct in positive and negative ion modes.
A. Negative Ion Mode Fragmentation (Octyl Hydrogen Phosphonate)
In negative ion mode, the precursor ion will be the deprotonated octyl hydrogen phosphonate. The fragmentation is expected to be dominated by the loss of the octyl chain and rearrangements involving the phosphonate group, similar to the fragmentation of other organophosphates.[2]
B. Positive Ion Mode Fragmentation (Guanidinium)
The guanidinium cation is a stable species and is expected to show limited fragmentation under typical collision-induced dissociation (CID) conditions.
Quantitative Data Summary
The following tables summarize the predicted m/z values for the parent ions and major fragment ions of the octyl hydrogen phosphonate guanidine compound.
| Ion | Formula | Predicted m/z (Negative Mode) |
| [M-H]⁻ (Octyl hydrogen phosphonate) | C₈H₁₈O₃P⁻ | 193.0999 |
| Fragment 1 (Loss of C₈H₁₆) | H₂O₃P⁻ | 80.9723 |
| Fragment 2 (Loss of H₂O) | C₈H₁₆O₂P⁻ | 175.0893 |
| Ion | Formula | Predicted m/z (Positive Mode) |
| [M+H]⁺ (Guanidinium) | CH₆N₃⁺ | 60.0560 |
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the comprehensive mass spectrometric analysis of octyl hydrogen phosphonate guanidine compounds.
Caption: Workflow for the analysis of octyl hydrogen phosphonate guanidine.
This comprehensive workflow ensures a systematic approach, from sample preparation to final data interpretation and reporting, enabling a thorough characterization of the target compound.
References
solubility of guanidinium octylphosphonate in various solvents
An In-Depth Technical Guide to the Solubility of Guanidinium Octylphosphonate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of guanidinium octylphosphonate, a compound of interest due to the unique properties of both the guanidinium cation and the octylphosphonate anion. The guanidinium group is a cornerstone in various pharmaceutical compounds and drug delivery systems, valued for its strong basicity and ability to form multiple hydrogen bonds.[1] The octylphosphonate anion, with its alkyl chain, introduces lipophilic characteristics.
The solubility of an ionic liquid is governed by the principle of "like dissolves like," which is influenced by the polarity, hydrophobicity, and hydrogen bonding capabilities of both the cation and the anion.[2] The guanidinium cation is highly polar and capable of forming strong hydrogen bonds, suggesting good solubility in polar protic solvents. Conversely, the octyl chain on the phosphonate anion imparts significant nonpolar character, which would favor solubility in less polar or nonpolar solvents. The interplay of these opposing characteristics suggests that guanidinium octylphosphonate will exhibit amphiphilic behavior.
The following table summarizes the predicted qualitative solubility of guanidinium octylphosphonate in various solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | The high polarity and hydrogen-bonding ability of the guanidinium cation will promote dissolution. However, the long octyl chain of the phosphonate anion will introduce hydrophobic effects, likely limiting high solubility, especially in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | These solvents have high dielectric constants and can effectively solvate the guanidinium cation. Their ability to accommodate the nonpolar octyl chain is better than that of water, leading to favorable solubility. |
| Nonpolar | Toluene, Hexane | Low to Very Low | The highly polar and charged nature of the guanidinium cation will strongly disfavor interaction with nonpolar solvents, leading to poor solubility despite the presence of the octyl group. |
Influence of Ion Structure on Solubility
The solubility of guanidinium octylphosphonate is a direct consequence of the balance between the hydrophilic nature of the guanidinium cation and the lipophilic nature of the octylphosphonate anion. The following diagram illustrates this relationship.
Caption: Interplay of cation, anion, and solvent properties on solubility.
Experimental Protocols for Solubility Determination
For a new molecular entity like guanidinium octylphosphonate, experimental determination of solubility is crucial. The isothermal shake-flask method is a widely accepted standard.
Isothermal Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
Guanidinium octylphosphonate
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a properly calibrated conductivity meter)
Procedure:
-
Preparation: Add an excess amount of guanidinium octylphosphonate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of guanidinium octylphosphonate.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.
Experimental Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for determining the solubility of a new chemical entity.
Caption: A stepwise workflow for the experimental determination of solubility.
Conclusion for Drug Development Professionals
The anticipated amphiphilic nature of guanidinium octylphosphonate could be advantageous in drug formulation, potentially enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) or acting as a permeation enhancer. A thorough understanding of its solubility profile across a range of pharmaceutically relevant solvents and buffer systems is a critical first step in evaluating its potential. The experimental protocols provided in this guide offer a robust framework for generating this essential data, enabling informed decisions in the drug development pipeline.
References
An In-depth Technical Guide to CAS 83929-28-6: Guanidinium Octyl Hydrogen Phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 83929-28-6, identified as Guanidinium Octyl Hydrogen Phosphonate. Due to the limited availability of direct experimental data for this specific salt, this guide combines information on its constituent components—octylphosphonic acid and guanidine—along with data from analogous chemical structures to offer a thorough and practical resource.
Chemical Identity and Structure
-
CAS Number: 83929-28-6
-
Chemical Name: Octyl hydrogen phosphonate, compound with guanidine (1:1)
-
Synonyms: Guanidinium octyl hydrogen phosphonate
-
Molecular Formula: C₉H₂₄N₃O₃P
-
Structure: This compound is an acid-base salt formed from the protonation of the strong organic base, guanidine, by the acidic octyl hydrogen phosphonate.
Estimated Physicochemical Properties
The following table summarizes the estimated and known physicochemical properties of Guanidinium Octyl Hydrogen Phosphonate and its constituent parts. Direct experimental data for the salt is limited; therefore, some values are inferred from the properties of octylphosphonic acid and guanidine.
| Property | Octylphosphonic Acid | Guanidine | Guanidinium Octyl Hydrogen Phosphonate (Estimated) |
| Molecular Weight ( g/mol ) | 194.21[1] | 59.07[2] | 253.28 |
| Appearance | White to off-white solid[3] | Colorless or white crystalline solid[2] | White to off-white solid |
| Melting Point (°C) | 96.0-102.0[4] | ~50 (deliquescent)[2][5] | Likely a crystalline solid with a melting point influenced by both components. |
| Boiling Point (°C) | Not readily available | 160[2] | Expected to be high and likely decomposes upon strong heating. |
| Solubility | Slightly soluble in water and organic solvents[3][4] | Highly soluble in water and polar organic solvents[2][6] | Expected to have moderate to good solubility in polar solvents due to its ionic nature. |
| pKa | Diprotic acid | pKa of conjugate acid (guanidinium) is 13.6[7] | The salt formation involves the acidic proton of the phosphonic acid group and the basic guanidine. |
Experimental Protocols
3.1. Synthesis of Guanidinium Octyl Hydrogen Phosphonate
This salt can be synthesized through a straightforward acid-base neutralization reaction.
-
Materials:
-
Octylphosphonic acid
-
Guanidine (or a guanidine salt like guanidinium chloride, followed by deprotonation)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture with water)
-
-
Procedure:
-
Dissolve equimolar amounts of octylphosphonic acid and guanidine in a minimal amount of a suitable solvent.
-
Stir the solution at room temperature. The reaction is typically exothermic.
-
The salt may precipitate out of the solution upon formation or can be isolated by removing the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system.
-
3.2. Analytical Methods for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR can be used to confirm the presence of the octyl chain and the guanidinium cation.
-
³¹P NMR is a crucial technique to characterize the phosphonate group, with an expected chemical shift distinct from the starting octylphosphonic acid.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify characteristic vibrational frequencies for the P=O, P-O, C-H, and N-H bonds present in the molecule.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight of the salt and to analyze its fragmentation pattern.
-
-
Elemental Analysis:
-
Combustion analysis can determine the percentage composition of carbon, hydrogen, nitrogen, and phosphorus, to confirm the empirical formula.
-
Potential Biological Activity and Applications
While specific biological data for Guanidinium Octyl Hydrogen Phosphonate is scarce, the properties of its components suggest potential areas of interest for researchers.
-
Guanidinium Moiety: The guanidinium group is a key feature of the amino acid arginine and is known to participate in hydrogen bonding and electrostatic interactions with biological targets like phosphate groups in nucleic acids and proteins.[7] Guanidine and its derivatives have been investigated for various therapeutic applications.[8] The positive charge of the guanidinium ion may also enhance cellular uptake.[9]
-
Phosphonate Group: Phosphonates are known for their ability to chelate metal ions and have applications as bone-targeting agents and in materials science. They are also used as stable analogs of phosphate groups in drug design.[10][11]
-
Octyl Chain: The long alkyl chain provides lipophilicity to the molecule, which can influence its solubility, membrane permeability, and potential for surfactant-like properties.[12][13]
The combination of these three moieties in one molecule could lead to compounds with interesting properties for drug delivery, as surfactants with biological activity, or as probes for studying biological systems.
Visualizations
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. Guanidine [chemeurope.com]
- 6. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 7. Guanidine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphonate - Wikipedia [en.wikipedia.org]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiyka.com [hiyka.com]
- 13. Octyl Phosphonic Acid(OPA) | Applications | 4724-48-5 | Connect Chemicals [connectchemicals.com]
material safety data sheet for guanidinium octylphosphonate
An In-depth Technical Guide to the Material Safety of Guanidinium Octylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide compiled from available safety data for the constituent components of guanidinium octylphosphonate, namely the guanidinium cation and the octylphosphonate anion. No direct Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for guanidinium octylphosphonate was found. This guide is intended for informational purposes for research and development settings and should not be considered a substitute for a manufacturer-provided SDS. All handling and experimental procedures should be conducted with appropriate caution and in accordance with established laboratory safety protocols.
Introduction
Guanidinium octylphosphonate is an ionic liquid comprised of a guanidinium cation and an octylphosphonate anion. As with many ionic liquids, its physical, chemical, and toxicological properties are determined by the characteristics of both its constituent ions. This guide provides a comprehensive overview of the available safety information, physicochemical properties, and extrapolated handling procedures for guanidinium octylphosphonate, based on data for its components.
Hazard Identification and Classification
Based on the known hazards of guanidinium salts and octylphosphonic acid, guanidinium octylphosphonate should be treated as a hazardous substance. The following hazard classifications are anticipated.
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed. [1]
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation. [1]
-
H332: Harmful if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H402: Harmful to aquatic life.
Signal Word: Danger
Hazard Pictograms:
Anticipated GHS Pictograms for Guanidinium Octylphosphonate
Physicochemical Data
The following table summarizes the known physicochemical properties of the components of guanidinium octylphosphonate.
| Property | Guanidinium Cation (from Guanidine Hydrochloride) | Octylphosphonate Anion (from Octylphosphonic Acid) | Guanidinium Octylphosphonate (Predicted) |
| Molecular Formula | CH₆N₃⁺ | C₈H₁₈O₃P⁻ | C₉H₂₄N₃O₃P |
| Molecular Weight | 60.08 g/mol | 193.21 g/mol | 253.29 g/mol |
| Appearance | White crystalline solid | White solid | Likely a liquid or low-melting solid at room temperature |
| Melting Point | 179 - 186 °C | ~103-107 °C | Expected to be low (<100 °C) |
| Boiling Point | Decomposes | No data available | No data available |
| Solubility | Soluble in water | Sparingly soluble in water | Solubility will vary depending on the polarity of the solvent |
Toxicological Information
The toxicological profile of guanidinium octylphosphonate is inferred from its constituent ions.
| Exposure Route | Guanidinium Cation (from Guanidine Hydrochloride) | Octylphosphonate Anion (from Octylphosphonic Acid) | Guanidinium Octylphosphonate (Anticipated Effects) |
| Oral | Harmful if swallowed.[1] | Harmful if swallowed. LD50 (rat) > 2000 mg/kg.[2] | Harmful if swallowed. |
| Inhalation | Harmful if inhaled. | May cause respiratory irritation. | Harmful if inhaled. |
| Dermal | Causes skin irritation.[1] | Causes severe skin burns.[2] | Causes severe skin burns and irritation. |
| Eye | Causes serious eye irritation.[1] | Causes serious eye damage.[2] | Causes serious eye damage. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the nervous system, bone marrow, and kidneys.[1] | May cause damage to the kidneys through prolonged or repeated exposure. | May cause damage to organs, particularly the kidneys, through prolonged or repeated exposure. |
Experimental Protocols
As no specific experimental data for guanidinium octylphosphonate is available, this section outlines a general protocol for the synthesis of a guanidinium-based ionic liquid. This is a hypothetical procedure and must be adapted and optimized with appropriate safety precautions in a laboratory setting.
Synthesis of Guanidinium Octylphosphonate (Hypothetical)
This protocol describes a potential acid-base neutralization reaction.
Materials:
-
Guanidine carbonate or guanidine hydrochloride
-
Octylphosphonic acid
-
Appropriate solvent (e.g., ethanol, methanol)
-
Base (if starting from guanidine hydrochloride, e.g., sodium hydroxide)
Procedure:
-
Preparation of Guanidine Free Base (if starting with a salt):
-
Dissolve guanidine hydrochloride in a suitable solvent.
-
Add an equimolar amount of a strong base (e.g., sodium hydroxide) dropwise while stirring.
-
The reaction will produce the free guanidine base and a salt byproduct (e.g., sodium chloride).
-
Filter the salt byproduct and use the resulting guanidine solution directly.
-
-
Neutralization Reaction:
-
Dissolve octylphosphonic acid in a suitable solvent.
-
Slowly add the guanidine free base solution to the octylphosphonic acid solution in a 1:1 molar ratio with constant stirring.
-
The reaction is an exothermic acid-base neutralization. Control the temperature with an ice bath if necessary.
-
-
Work-up and Purification:
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting product, guanidinium octylphosphonate, may be a viscous liquid or a waxy solid.
-
Further purification may be achieved through techniques such as solvent extraction or column chromatography, depending on the purity requirements.
-
Hypothetical Synthesis Workflow for Guanidinium Octylphosphonate
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Avoid breathing dust, fumes, or vapors.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
| Exposure | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and phosphorus oxides.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter sewers or waterways.
Logical Relationships in Hazard Assessment
The hazard assessment for guanidinium octylphosphonate is derived from the known properties of its constituent ions. This relationship can be visualized as follows:
Derivation of Predicted Hazards for Guanidinium Octylphosphonate
References
Methodological & Application
Applications of Guanidinium Octylphosphonate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Guanidinium octylphosphonate is an ionic liquid that holds significant promise in various domains of polymer chemistry, primarily owing to the unique properties of the guanidinium cation and the octylphosphonate anion. The guanidinium group, with its high pKa and ability to form strong bidentate hydrogen bonds, offers applications ranging from catalysis to biomedical uses. The octylphosphonate anion provides a hydrophobic tail and a reactive phosphonate head group, which can be exploited for surface modification and creating amphiphilic systems. While direct, extensive literature on guanidinium octylphosphonate in polymer chemistry is emerging, its potential applications can be extrapolated from research on analogous guanidinium-based polymers and phosphonate-containing systems.
This document provides an overview of potential applications, supported by detailed experimental protocols for synthesizing and utilizing guanidinium-functionalized polymers and phosphonate-modified surfaces, which can be adapted for guanidinium octylphosphonate.
Catalysis of Ring-Opening Polymerization (ROP)
Guanidinium-based compounds, particularly when complexed with metals like zinc or iron, have been identified as robust catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide to produce biodegradable polymers like polylactide (PLA).[1][2][3] The guanidinium ligand enhances the catalytic activity and provides stability, making these catalysts suitable for industrially relevant conditions.[3][4] Guanidinium octylphosphonate can potentially be used as a co-catalyst or a ligand in such systems.
Quantitative Data: Catalytic Activity of Guanidinium-Based Catalysts
| Catalyst System | Monomer | Temperature (°C) | Time (min) | Conversion (%) | Molecular Weight ( g/mol ) |
| Zinc Guanidine Complex | L-lactide | 190 | 5 | >99 | - |
| Iron Guanidine Complex | rac-lactide | 130 | 10 | 95 | 14,500 |
| Zinc Guanidinate Complex | L-lactide | 190 | 5 | ~100 | - |
Data synthesized from multiple sources for comparative purposes.[2][4]
Experimental Protocol: Bulk Polymerization of L-Lactide using a Guanidinium-Based Catalyst
Objective: To synthesize polylactide (PLA) from L-lactide via ring-opening polymerization using a guanidinium-metal complex as a catalyst.
Materials:
-
L-lactide
-
Zinc guanidinate complex (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
In a nitrogen-filled glovebox, add L-lactide (e.g., 1 g, 6.94 mmol) and the zinc guanidinate catalyst (e.g., 13.9 mg, 0.035 mmol, 1:200 catalyst to monomer ratio) to a Schlenk flask equipped with a magnetic stir bar.
-
Add benzyl alcohol (e.g., 3.6 µL, 0.035 mmol) as the initiator.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Place the flask in an oil bath preheated to 190°C and stir for the desired reaction time (e.g., 5-60 minutes).
-
After the reaction, cool the flask to room temperature.
-
Dissolve the resulting polymer in a minimal amount of toluene.
-
Precipitate the polymer by adding the solution dropwise to cold methanol.
-
Filter the white precipitate and dry it under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and distribution, and ¹H NMR for conversion.
Antimicrobial Polymers and Surfaces
Guanidinium-functionalized polymers are well-known for their potent antimicrobial activity against a broad spectrum of bacteria.[5][6] The cationic guanidinium groups interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death.[5] Incorporating guanidinium octylphosphonate into a polymer matrix or using it to functionalize a surface could impart antimicrobial properties. The octyl chain may enhance the disruption of the lipid bilayer of bacterial membranes.
Quantitative Data: Antimicrobial Activity of Guanidinium-Functionalized Polymers
| Polymer | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Guanidinium-functionalized polycarbonates | E. coli | 16 |
| S. aureus | 8 | |
| Guanidinium-functionalized polycarbodiimides | E. coli | 32-64 |
| S. aureus (MRSA) | 16-32 |
Data represents typical values from literature and may vary based on polymer structure and molecular weight.[6][7]
Experimental Protocol: Synthesis of Guanidinium-Functionalized Amphiphilic Copolymers
Objective: To synthesize a random copolymer with guanidinium functionality for antimicrobial testing. This protocol describes a post-polymerization modification approach.
Materials:
-
Boc-protected guanidinium-functionalized monomer (e.g., MTC-OBu-BocGua)
-
Hydrophobic co-monomer (e.g., MTC-OHex)
-
Initiator (e.g., 4-methylbenzyl alcohol)
-
Organocatalyst (e.g., thiourea and DBU)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Diethyl ether
Procedure:
-
Polymerization: In a nitrogen-filled glovebox, combine the Boc-protected guanidinium monomer, the hydrophobic co-monomer, the initiator, and the organocatalysts.[7]
-
Allow the polymerization to proceed for a set time (e.g., 15 minutes) before quenching with a small amount of benzoic acid.[7]
-
Purify the crude polymer using a Sephadex LH-20 column with THF as the eluent to obtain the Boc-protected copolymer.[7]
-
Deprotection: Dissolve the Boc-protected polymer in DCM.
-
Add trifluoroacetic acid (TFA) to the solution and stir at room temperature overnight to remove the Boc protecting groups.[7]
-
Remove the solvent and TFA under high vacuum.
-
Dissolve the resulting polymer in methanol and precipitate it from cold diethyl ether to obtain the final guanidinium-functionalized copolymer.[7]
-
Characterize the polymer by ¹H NMR and GPC.
Drug and Gene Delivery
The guanidinium group's ability to interact with phosphate groups in cell membrane phospholipids makes it an excellent cell-penetrating moiety.[5] This property is harnessed in designing polymers for the delivery of drugs and genes into cells.[5][8] Guanidinium octylphosphonate could be incorporated into polymer nanoparticles or liposomes to enhance cellular uptake.
Experimental Workflow for Cellular Uptake Studies
Caption: Workflow for evaluating cellular uptake and toxicity of a polymer-drug conjugate.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxicity of guanidinium-functionalized polymers against a cancer cell line.
Materials:
-
Human ovarian carcinoma A2780 cells (or other suitable cell line)
-
RPMI/DMEM cell culture medium
-
Guanidinium-functionalized polymer
-
AlamarBlue reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the A2780 cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of the guanidinium-functionalized polymer in the cell culture medium.
-
Perform serial dilutions to obtain a range of polymer concentrations.
-
Remove the old medium from the cells and add the medium containing the different polymer concentrations.
-
Incubate the cells with the polymer for a specified period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.[7]
-
After incubation, remove the supernatant containing the polymer.
-
Add a mixture of AlamarBlue reagent and fresh medium to each well and incubate for 2-4 hours.[7]
-
Measure the fluorescence at excitation and emission wavelengths of 540 nm and 590 nm, respectively, using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to untreated control cells.
Polymer Surface Modification and Composites
The phosphonate group is known to strongly adsorb onto metal oxide surfaces, making it an excellent anchor for surface modification.[9] Guanidinium octylphosphonate could be used to modify the surface of nanoparticles (e.g., iron oxide, titania) to improve their dispersion in a polymer matrix for creating polymer nanocomposites. The guanidinium head would face outwards, potentially altering the surface charge and interactions, while the octyl tail would enhance compatibility with a non-polar polymer matrix. Furthermore, guanidinium salts like guanidine stearate have been used as lubricants in polymer blends, suggesting a role for guanidinium octylphosphonate as a processing aid or compatibilizer.[10]
Logical Relationship for Surface Modification
References
- 1. Unleashing the power of non-toxic Zn-guanidine catalysts for sustainable lactide polymerization through smart modeling - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Robust Guanidine Metal Catalysts for the Ring-Opening Polymerization of Lactide under Industrially Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced drug toxicity by conjugation of platinum drugs to polymers with guanidine containing zwitterionic functional groups that mimic cell-penetrating peptides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Application Notes and Protocols: Guanidinium Octylphosphonate as a Flame Retardant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidinium octylphosphonate is a halogen-free flame retardant that combines the flame-inhibiting properties of phosphorus and nitrogen in a single molecule. The presence of the guanidinium cation and the octylphosphonate anion suggests a mechanism of action that involves both condensed-phase and gas-phase activity to suppress fire. This synergistic effect is characteristic of intumescent flame retardants, which form a protective char layer upon heating, insulating the underlying material and reducing the release of flammable volatiles.[1][2][3][4][5]
Key Features:
-
Halogen-Free: Environmentally friendly alternative to halogenated flame retardants.
-
Synergistic P-N System: Combines the char-forming and gas-phase inhibition mechanisms of phosphorus and nitrogen.[1][3][5]
-
Intumescent Action: Expected to form a protective carbonaceous char layer.[1][4]
-
Versatile Applications: Potentially suitable for various polymers, including polyolefins, polyamides, and epoxy resins.
Proposed Mechanism of Action
The flame retardant action of guanidinium octylphosphonate is believed to proceed through a combination of condensed-phase and gas-phase mechanisms upon thermal decomposition.
Condensed-Phase Action:
-
Decomposition: Upon heating, guanidinium octylphosphonate decomposes to release phosphoric acid and nitrogen-containing compounds.
-
Catalytic Dehydration: The phosphoric acid acts as a catalyst for the dehydration of the polymer matrix, promoting the formation of a carbonaceous char layer.
-
Char Formation: The nitrogenous compounds contribute to the formation of a stable, insulating char structure. This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and reducing the release of flammable gases.[1][4]
Gas-Phase Action:
-
Release of Non-flammable Gases: The decomposition of the guanidinium moiety releases non-flammable gases such as ammonia (NH₃) and nitrogen (N₂).
-
Dilution Effect: These gases dilute the flammable volatiles in the gas phase, reducing their concentration below the lower flammability limit.
-
Radical Quenching: Phosphorus-containing radicals (e.g., PO•) can be released into the gas phase, where they act as scavengers for high-energy H• and OH• radicals, interrupting the exothermic combustion reactions in the flame.[2][5]
References
- 1. Introduction To The Flame Retardant Mechanism Of Phosphorus Nitrogen FRs And Intumescent FRs - News [oceanchemgroup.com]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Guanidinium Alkylphosphonate Flame Retardants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidinium alkylphosphonates are a class of halogen-free flame retardants that exhibit significant potential for enhancing the fire safety of various polymeric materials. These compounds leverage a synergistic mechanism between the nitrogen-rich guanidinium cation and the phosphorus-containing alkylphosphonate anion to effectively retard combustion in both the gas and condensed phases. This document provides a detailed overview of their mechanism of action, experimental protocols for their synthesis and evaluation, and quantitative data on their flame retardant performance.
Mechanism of Action
The flame retardant efficacy of guanidinium alkylphosphonates stems from a cooperative action of the guanidinium and alkylphosphonate moieties upon thermal decomposition. This synergistic mechanism operates in both the condensed (solid) and gas phases of a fire.
Condensed-Phase Action:
In the condensed phase, the primary mechanism is the formation of a protective char layer on the surface of the polymer.[1][2][3] During combustion, the alkylphosphonate component decomposes to form phosphoric and polyphosphoric acids.[4] These acidic species act as catalysts, promoting the dehydration and crosslinking of the polymer backbone, leading to the formation of a stable, insulating char.[4] The guanidinium cation also contributes to char formation. Upon heating, it can decompose to release ammonia and other nitrogenous compounds, which can react with the polymer and the phosphorus-containing acids to create a more robust and thermally stable phosphonitrogenated char structure.[5][6] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile gases into the flame zone.[2][3]
Gas-Phase Action:
In the gas phase, the flame retardant action involves the quenching of highly reactive radicals that propagate the combustion process. During pyrolysis, the alkylphosphonate decomposes to release volatile phosphorus-containing radicals, such as PO• and HPO•.[4][7] These species are highly effective at scavenging the key flame-propagating radicals, primarily H• and OH•, converting them into less reactive species.[4][7] This interruption of the radical chain reactions in the flame effectively reduces the heat feedback to the polymer surface and can extinguish the flame. The nitrogen-containing decomposition products from the guanidinium cation, such as ammonia (NH₃), can also contribute to the gas-phase mechanism by diluting the flammable gases and oxygen in the combustion zone, further inhibiting the fire.[5][6]
The synergistic interplay between the char-forming action in the condensed phase and the radical quenching in the gas phase makes guanidinium alkylphosphonates highly effective flame retardants.
Data Presentation
The following tables summarize the flame retardant performance of related guanidinium and phosphonate compounds in various polymer matrices. It is important to note that specific data for guanidinium alkylphosphonates is limited in the public domain, and the presented data serves as a comparative reference.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of Polymers with Guanidinium and Phosphonate Flame Retardants
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | Guanidinium Phenylphosphinate | 20 | 32.0 | V-0 | [1] |
| Epoxy Resin | Aluminum Diethylphosphinate (ADP) | 15 | 29.5 | V-0 | [3] |
| Polyamide 66 (GF) | Aluminum Diethylphosphinate/Melamine Polyphosphate | 15/5 | 35.2 | V-0 | [8] |
| Wood | Guanidine Dihydrogen Phosphate/Zinc Borate | 20 | 47.8 | - | [9] |
| Cotton | Monoguanidine Dihydrogen Phosphate | - | >30 | - | [6] |
Table 2: Thermal Analysis Data (TGA) for Polymers with Guanidinium and Phosphonate Flame Retardants
| Polymer Matrix | Flame Retardant | Loading (wt%) | Tonset (°C) | Tmax (°C) | Char Yield at 700°C (%) | Reference |
| Epoxy Resin | Aluminum Diethylphosphinate (ADP) | 15 | 350.1 | 375.4 | 13.1 | [3] |
| Wood | Guanidine Dihydrogen Phosphate/Zinc Borate | 20 | 250 | 320 | >30 | [9] |
| Cotton | Monoguanidine Dihydrogen Phosphate | - | ~280 | ~340 | Increased | [6] |
Experimental Protocols
Synthesis of Guanidinium Alkylphosphonate (Illustrative Example: Guanidinium Methylphosphonate)
This protocol describes a general method for the synthesis of a guanidinium alkylphosphonate salt via a neutralization reaction.
Materials:
-
Methylphosphonic acid
-
Guanidine carbonate
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
pH meter
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a stoichiometric amount of methylphosphonic acid in deionized water in a beaker with constant stirring.
-
Slowly add a stoichiometric amount of guanidine carbonate to the methylphosphonic acid solution in small portions. Effervescence (release of CO₂) will be observed.
-
Continue stirring the reaction mixture at room temperature until the effervescence ceases.
-
Gently heat the solution to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the pH of the solution. Adjust to neutral (pH ~7) by adding small amounts of either the acid or the base as needed.
-
Once the reaction is complete and the solution is neutral, remove the water using a rotary evaporator.
-
The resulting solid is then washed with ethanol to remove any unreacted starting materials.
-
Dry the final product, guanidinium methylphosphonate, in a vacuum oven at 60-80 °C to a constant weight.
-
Characterize the product using techniques such as FTIR, NMR, and elemental analysis to confirm its structure and purity.
Flame Retardancy Testing
1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.
Apparatus:
-
LOI apparatus (includes a heat-resistant glass chimney, sample holder, gas flow meters for oxygen and nitrogen, and an igniter)
-
Test specimens of the polymer with and without the flame retardant (typically rectangular bars of specified dimensions)
Procedure:
-
Place the test specimen vertically in the sample holder inside the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration expected to support combustion.
-
Ignite the top edge of the specimen with the igniter.
-
Observe the burning behavior of the specimen. The flame is considered self-sustaining if it continues to burn for a specified time or burns down to a certain mark on the specimen.
-
Systematically vary the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that just supports combustion is determined.
-
The LOI is calculated as the volume percentage of oxygen in the final gas mixture.
2. UL-94 Vertical Burning Test
The UL-94 test is a widely used standard to evaluate the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test.
Apparatus:
-
UL-94 test chamber
-
Specimen holder to clamp the specimen vertically
-
Bunsen burner with a specified gas flow
-
Timer
-
Surgical cotton
Procedure:
-
Clamp the conditioned test specimen (typically 125 mm x 13 mm) in the holder in a vertical orientation.
-
Place a layer of surgical cotton on the base of the chamber, 300 mm below the lower end of the specimen.
-
Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t₁).
-
As soon as the flaming stops, immediately reapply the flame for another 10 seconds.
-
Record the afterflame time (t₂) and the afterglow time (t₃) after the second flame application.
-
Note whether any flaming drips from the specimen ignite the cotton below.
-
Repeat the test on a set of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard, which considers the afterflame times, afterglow time, and whether flaming drips ignite the cotton.
Visualizations
Caption: Synergistic flame retardant mechanism of guanidinium alkylphosphonates.
Caption: Workflow for the synthesis of guanidinium alkylphosphonate.
Caption: Experimental workflow for evaluating flame retardant performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perkinelmer.com [perkinelmer.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pstc.org [pstc.org]
- 7. Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Guanidinium Salts as Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinium salts have emerged as versatile and powerful organocatalysts in a wide array of organic transformations. Their efficacy stems from the unique properties of the guanidinium cation, which can act as a potent hydrogen-bond donor and a weak Brønsted acid. These interactions allow for the activation of substrates and the stabilization of transition states, often leading to high yields and selectivities. While the specific use of guanidinium octylphosphonate as a catalyst is not yet documented in the reviewed literature, the principles of guanidinium salt catalysis are broadly applicable. The nature of the counter-ion can influence solubility and catalytic activity, suggesting that guanidinium octylphosphonate could potentially serve as a catalyst in various organic reactions.
This document provides an overview of the applications of guanidinium salts in several key organic reactions, complete with detailed protocols and quantitative data to facilitate their implementation in a research setting.
Cycloaddition of CO2 to Epoxides
Guanidinium salts have proven to be effective single-component catalysts for the synthesis of cyclic carbonates from carbon dioxide and epoxides. This transformation is of significant interest as it represents a method for CO2 utilization.
Data Presentation
| Catalyst | Substrate | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | TON | Reference |
| Isopropyl-substituted bis-guanidinium iodide | Styrene Oxide | 70 | 1 | 18 | 92 | 92 | [1] |
| Isopropyl-substituted bis-guanidinium iodide | Cyclohexane Oxide | 80 | 5 | 18 | 86 | - | [1] |
Experimental Protocol: Synthesis of Styrene Carbonate
-
To a high-pressure reactor, add the isopropyl-substituted bis-guanidinium iodide catalyst (1 mol%).
-
Add styrene oxide to the reactor.
-
Seal the reactor and purge with CO2 gas.
-
Pressurize the reactor to 1 bar with CO2.
-
Heat the reaction mixture to 70°C with constant stirring.
-
Maintain the reaction at this temperature for 18 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
The conversion can be determined by ¹H NMR analysis of the crude reaction mixture.
Asymmetric Phase-Transfer Catalysis
Chiral guanidinium salts are highly effective phase-transfer catalysts for a variety of asymmetric transformations, including Michael additions. These catalysts facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, enabling stereocontrol.
Data Presentation
| Catalyst | Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral Pentanidium Salt | Michael Addition | tert-butyl glycinate-benzophenone Schiff base & Methyl vinyl ketone | 1 | Toluene | 0 | 95 | 99 | [2][3] |
| Chiral Pentanidium Salt | α-hydroxylation | 3-substituted-2-oxindoles | 5 | Dichloromethane | -78 | 92 | 98 | [2][3] |
Experimental Protocol: Asymmetric Michael Addition
-
Dissolve the chiral pentanidium catalyst (1 mol%) in toluene.
-
Add the tert-butyl glycinate-benzophenone Schiff base to the solution.
-
Cool the mixture to 0°C.
-
Add a solution of methyl vinyl ketone in toluene dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C for the time specified in the literature (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Phospha-Mannich Reactions
Guanidinium salts can catalyze the phospha-Mannich reaction, which is a valuable method for the synthesis of α-aminophosphonates. These compounds are important due to their biological activities.
Experimental Protocol: General Procedure for Phospha-Mannich Reaction
-
In a round-bottom flask, dissolve the N-tosylimine and the phosphinate starting materials in a suitable solvent (e.g., dichloromethane).
-
Add the guanidinium salt catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α-aminophosphonate.
Visualizations
Caption: General experimental workflow for a guanidinium salt-catalyzed organic reaction.
Caption: Proposed catalytic cycle for a guanidinium-catalyzed reaction involving hydrogen-bond donation.
References
The Pivotal Role of Guanidinium Phosphonates in Supramolecular Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The intricate and highly specific interactions between guanidinium and phosphonate moieties have carved a significant niche in the field of supramolecular chemistry. This synergy, driven by a combination of strong hydrogen bonding and electrostatic interactions, has paved the way for the rational design of functional supramolecular systems with wide-ranging applications in drug delivery, self-assembly, crystal engineering, and organocatalysis. This document provides a detailed overview of the applications of guanidinium phosphonates, complete with experimental protocols and quantitative data to aid researchers in this dynamic field.
Introduction to Guanidinium-Phosphonate Interactions
The guanidinium group, the cationic side chain of the amino acid arginine, is a planar, Y-shaped cation with six potential hydrogen bond donors. This unique geometry and charge delocalization allow it to form strong, bidentate hydrogen bonds with oxoanions such as phosphates and phosphonates.[1][2] This robust and specific interaction forms the basis of many biological recognition processes and has been harnessed by chemists to create synthetic receptors and self-assembling architectures.[3]
Applications in Supramolecular Chemistry
The strong and directional nature of the guanidinium-phosphonate interaction has been exploited in a variety of applications:
-
Drug and Probe Delivery: Guanidinium-rich oligomers, such as oligophosphoesters, have been developed as highly effective molecular transporters.[1][4] These cell-penetrating molecules can carry a cargo of drugs or imaging probes across cell membranes.[1][4] The initial interaction with the cell surface is thought to involve the binding of the guanidinium groups to anionic phosphonate and sulfate groups on the cell surface, triggering cellular uptake.[1][5]
-
Self-Assembly: The directional hydrogen bonding between guanidinium and phosphonate groups can be used to program the self-assembly of molecules into well-defined supramolecular structures. For instance, guanidinium-cholesterol derivatives can self-assemble with DNA (which has a phosphodiester backbone) to form highly ordered multilamellar domains for gene transfection.[6][7]
-
Crystal Engineering: In the solid state, the predictable and strong interactions between guanidinium and phosphonate ions allow for the rational design of crystalline materials with specific architectures and properties.[1]
-
Organocatalysis: Chiral guanidinium salts have been employed as catalysts in a variety of organic reactions, where the guanidinium group activates the substrate through hydrogen bonding.[8]
Quantitative Data on Guanidinium-Oxoanion Interactions
The strength of the interaction between guanidinium-based receptors and phosphonates or other oxoanions can be quantified by determining the association constant (Ka) or dissociation constant (Kd). These values are crucial for understanding the stability of the resulting supramolecular complexes and for designing effective receptors. The following table summarizes some reported binding affinities.
| Receptor | Guest (Oxoanion) | Solvent/Buffer | Ka (M-1) | log K | Reference |
| 1-Guanidino-8-amino-2,7-diazacarbazole (GADAC) | Carboxylate | Water | 3.6 x 104 | 4.56 | [9] |
| 1-Guanidino-8-amino-2,7-diazacarbazole (GADAC) | Phosphate | Water | 1.1 x 103 | 3.04 | [9] |
| 1-Guanidino-8-amino-2,7-diazacarbazole (GADAC) | Sulfate | Water | 4.2 x 103 | 3.62 | [9] |
| N,N'-bis(2-pyridyl)guanidinium motif-based receptor | Sulfate | Not specified | - | 3.78 (log K1), 2.10 (log K2) | [10] |
| Cu(II) receptor with appended guanidinium groups | Phosphate | 98:2 water:methanol, biological pH | 104 | 4 | [3] |
| Tetra-guanidinium host | Perchlorate (ClO4-) | 10 mM phosphate buffer in H2O, pH 3.0 | - | - | [10] |
| Tetra-guanidinium host | Perchlorate (ClO4-) | unbuffered, pH 5.9 | - | - | [10] |
Experimental Protocols
Synthesis of Guanidinium-Based Receptors
Protocol 1: Synthesis of Bis(imino)guanidinium Ligands
This protocol is a general guideline for the synthesis of bis(imino)guanidinium ligands, which are precursors to various guanidinium-based receptors.
Materials:
-
Appropriately substituted urea
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Substituted amine
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Synthesis of Chloroformamidinium Chloride: In a flame-dried flask under an inert atmosphere, dissolve the substituted urea in an anhydrous solvent. Cool the solution in an ice bath. Slowly add a solution of phosgene or a phosgene equivalent. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or NMR). The product, a chloroformamidinium chloride, can often be used in the next step without further purification.[8]
-
Guanidinylation: In a separate flask under an inert atmosphere, dissolve the substituted amine in an anhydrous solvent. Add the chloroformamidinium chloride solution dropwise at room temperature. The reaction progress can be monitored by TLC or NMR.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water or a mild aqueous base to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired bis(imino)guanidinium ligand.
Characterization of Guanidinium-Phosphonate Interactions
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Materials:
-
Purified guanidinium-based host molecule
-
Purified phosphonate guest molecule
-
Appropriate buffer solution (ensure the buffer has a low ionization enthalpy to minimize heats of buffer protonation/deprotonation)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare solutions of the host and guest in the same, degassed buffer. The concentration of the host in the sample cell is typically 10-20 times the expected Kd. The concentration of the guest in the syringe should be 10-20 times the concentration of the host.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (injection volume, duration, and spacing) on the ITC instrument. A typical starting temperature is 25°C.[11]
-
Titration: Perform an initial small injection to avoid artifacts from syringe placement, followed by a series of injections of the guest solution into the host solution in the sample cell. The heat change upon each injection is measured.
-
Control Titration: Perform a control titration by injecting the guest solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations: ΔG = -RTln(Ka) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.
Protocol 3: NMR Titration
NMR titration is used to determine the binding affinity by monitoring the change in the chemical shift of a proton on the host or guest molecule upon complexation.
Materials:
-
Guanidinium-based host molecule
-
Phosphonate guest molecule
-
Deuterated solvent (e.g., D2O, DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the host at a known concentration in the deuterated solvent. Prepare a stock solution of the guest at a much higher concentration (typically 10-20 times the host concentration) in the same solvent, also containing the host at the same concentration as the initial host solution to avoid dilution effects.
-
Initial Spectrum: Record a 1H NMR spectrum of the host solution alone.
-
Titration: Add small aliquots of the guest solution to the host solution in the NMR tube. After each addition, mix the solution thoroughly and record a 1H NMR spectrum.
-
Data Analysis: Monitor the change in the chemical shift (Δδ) of a specific proton on the host or guest that is sensitive to the binding event. Plot Δδ as a function of the guest concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (Ka).[12]
Protocol 4: Solid-State 31P NMR for Characterizing Binding Modes
Solid-state 31P NMR can be used to distinguish between different binding modes of a phosphonate guest to a guanidinium-functionalized solid support.[13][14]
Materials:
-
Guanidinium-functionalized solid support (e.g., silica xerogel)
-
Phosphonate guest (e.g., phenylphosphonic acid)
-
Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe
Procedure:
-
Sample Preparation: Prepare samples of the guanidinium-functionalized material with and without the adsorbed phosphonate guest. For binding studies, equilibrate the material with a solution of the phosphonate at a specific pH, then wash and dry the sample.[15]
-
NMR Acquisition: Pack the sample into a MAS rotor. Acquire 31P MAS NMR spectra. Typical parameters include a specific spinning rate, a 1H decoupling sequence, and an appropriate relaxation delay.[8][16]
-
Data Analysis: Analyze the chemical shifts of the 31P signals. Different binding modes (e.g., one-point vs. two-point hydrogen bonding) will result in distinct chemical shifts. For example, a 1:1 (one-point) guanidine to phosphonate interaction might appear at a different chemical shift than a 2:1 (two-point) interaction.[13][14]
Visualizing Supramolecular Processes
Graphviz (DOT language) can be used to create diagrams that illustrate the complex processes involved in guanidinium phosphonate supramolecular chemistry.
Cellular Uptake Pathway of Guanidinium-Rich Transporters
The cellular uptake of guanidinium-rich molecular transporters is a multi-step process that can involve both direct translocation and endocytosis. The initial interaction is the binding of the cationic guanidinium groups to the anionic components of the cell membrane.[1][5]
Caption: Cellular uptake pathway of a guanidinium-rich transporter carrying a cargo molecule.
Experimental Workflow for Self-Assembly Characterization
The self-assembly of guanidinium phosphonate systems can be investigated through a combination of techniques to characterize the resulting supramolecular structures.
Caption: A typical experimental workflow for studying the self-assembly of guanidinium and phosphonate components.
Logical Relationship of Guanidinium-Phosphonate Binding
The fundamental interaction between a guanidinium cation and a phosphonate anion involves the formation of multiple hydrogen bonds, leading to a stable complex.
Caption: Schematic of the hydrogen bonding interactions between a guanidinium cation and a phosphonate anion.
Conclusion
The robust and specific interaction between guanidinium and phosphonate moieties provides a powerful tool for the construction of functional supramolecular systems. The applications, ranging from sophisticated drug delivery vehicles to rationally designed crystalline materials, highlight the versatility of this interaction. The protocols and data presented herein offer a starting point for researchers to explore and exploit the potential of guanidinium phosphonate chemistry in their own investigations. As our understanding of these interactions deepens, we can expect the development of even more innovative and impactful applications in the years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 10. Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31 P NMR experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Materials with Guanidinium Octylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of guanidinium octylphosphonate for the surface modification of materials. This approach is particularly relevant for applications in material science and drug development, where tailoring surface properties is crucial for performance. The protocols detailed below are based on established methodologies for forming self-assembled monolayers (SAMs) of phosphonic acids on various substrates, followed by the introduction of the guanidinium counter-ion.
Introduction
Guanidinium octylphosphonate is an ionic pair formed between the guanidinium cation and the octylphosphonate anion. This combination is particularly effective for surface modification due to the strong anchoring of the phosphonate group to metal oxide surfaces and the unique properties of the guanidinium headgroup. Phosphonic acids form stable, well-ordered self-assembled monolayers (SAMs) on a variety of materials, including titanium, silica, and aluminum oxide. The exposed guanidinium group can then impart specific functionalities to the surface, such as enhanced cell penetration for drug delivery applications or altered surface energy.
Synthesis of Precursors
While guanidinium octylphosphonate is typically formed in situ during the surface modification process, the synthesis of the individual precursors, octylphosphonic acid and a guanidinium salt (e.g., guanidinium chloride), is a prerequisite.
Synthesis of Octylphosphonic Acid (OPA)
Octylphosphonic acid can be synthesized via the Arbuzov reaction, followed by hydrolysis. A general procedure is as follows:
Protocol 2.1: Synthesis of Octylphosphonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 1-bromooctane and a catalyst, such as aluminum trichloride.
-
Arbuzov Reaction: Heat the mixture to 70-90°C. Slowly add triethyl phosphite dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be controlled between 70-120°C. The addition typically takes 2-3 hours.
-
Reaction Completion: After the addition is complete, increase the temperature to 130-160°C and maintain for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture to 60-80°C and slowly add an aqueous solution of hydrobromic acid. Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, the product can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude octylphosphonic acid.
-
Purification: The crude product can be purified by recrystallization.
Synthesis of Guanidinium Chloride
Guanidinium chloride can be prepared by the reaction of guanidine with hydrochloric acid.[1]
Protocol 2.2: Synthesis of Guanidinium Chloride
-
Reaction: Dissolve guanidine in a suitable solvent.
-
Acidification: Slowly add hydrochloric acid to the solution while stirring. The reaction is typically performed at room temperature.
-
Isolation: The guanidinium chloride salt will precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold solvent, and dried.
Surface Modification Protocols
The most common method for modifying surfaces with guanidinium octylphosphonate involves a two-step process: formation of an octylphosphonic acid SAM followed by exposure to a guanidinium salt solution. An alternative is the self-assembly from a solution containing both components.
Two-Step Surface Modification
Protocol 3.1: Two-Step Surface Modification of Titanium or Silica
-
Substrate Preparation: Thoroughly clean the substrate (e.g., titanium or silica wafer) by sonication in a series of solvents such as acetone, ethanol, and deionized water. Dry the substrate under a stream of nitrogen.
-
Octylphosphonic Acid SAM Formation (T-BAG Method):
-
Prepare a 1 mM solution of octylphosphonic acid in a suitable solvent (e.g., tetrahydrofuran or isopropanol).
-
Immerse the cleaned substrate in the octylphosphonic acid solution.
-
Slowly evaporate the solvent, allowing the monolayer to assemble on the substrate surface as the concentration of the phosphonic acid increases. This is the "Tethering by Aggregation and Growth" (T-BAG) method.
-
Anneal the substrate at 120°C for 12-24 hours to promote covalent bond formation between the phosphonate and the surface hydroxyl groups.
-
Rinse the substrate thoroughly with the solvent to remove any physisorbed molecules and dry under nitrogen.
-
-
Guanidinium Salt Treatment:
-
Prepare a solution of guanidinium chloride in a suitable solvent (e.g., deionized water or ethanol). The concentration can be varied depending on the desired surface properties.
-
Immerse the octylphosphonic acid-modified substrate in the guanidinium chloride solution for a specified time (e.g., 1-12 hours).
-
Rinse the substrate with the solvent and deionized water to remove excess salt.
-
Dry the substrate under a stream of nitrogen.
-
Characterization of Modified Surfaces
The successful modification of the surface can be confirmed using various surface-sensitive techniques.
Table 1: Quantitative Data from Characterization of Phosphonic Acid Modified Surfaces
| Characterization Technique | Parameter Measured | Typical Values for Octylphosphonic Acid Monolayer | References |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (Atomic %) | C: ~60-70%, O: ~20-30%, P: ~3-5%, Substrate signals | [2][3] |
| P 2p Binding Energy (eV) | ~133-134 eV | [3] | |
| Contact Angle Goniometry | Water Contact Angle (°) | 100-110° | [4][5] |
| Atomic Force Microscopy (AFM) | RMS Roughness (nm) | ~0.2-0.5 nm | [6] |
| Monolayer Thickness (nm) | ~1.0-1.5 nm | [6] | |
| Ellipsometry | Monolayer Thickness (nm) | ~1.2-1.8 nm | [4] |
Applications in Drug Development
The unique properties of guanidinium-rich surfaces make them highly suitable for various applications in drug development, particularly for targeted drug delivery.
Bone-Targeting Drug Delivery
The phosphonate group has a strong affinity for hydroxyapatite, the main mineral component of bone. This allows for the targeted delivery of drugs to bone tissue. By functionalizing a drug carrier with octylphosphonic acid, it can be directed to the bone. The subsequent interaction with guanidinium can further enhance cellular uptake by bone cells.
dot
Caption: Workflow for bone-targeting drug delivery.
Enhanced Cellular Uptake
The guanidinium group is known to facilitate the translocation of molecules across cell membranes. This property is attributed to its ability to form strong bidentate hydrogen bonds with negatively charged groups on the cell surface, such as phosphates and sulfates.
dot
Caption: Mechanism of guanidinium-mediated cellular uptake.
Experimental Protocols for Application Testing
In Vitro Bone Binding Assay
This protocol can be used to assess the affinity of phosphonate-modified materials or drug carriers to bone mineral.[1]
Protocol 5.1: Hydroxyapatite Binding Assay
-
Preparation of Hydroxyapatite (HA) Slurry: Prepare a slurry of synthetic hydroxyapatite in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add the guanidinium octylphosphonate-modified material (e.g., nanoparticles) to the HA slurry. Incubate at 37°C with gentle agitation for a defined period (e.g., 1-24 hours).
-
Separation: Centrifuge the mixture to pellet the hydroxyapatite.
-
Quantification: Analyze the supernatant to determine the concentration of the unbound material. The amount of bound material can be calculated by subtracting the unbound amount from the initial amount. Quantification can be performed using techniques like UV-Vis spectroscopy (if the material is labeled with a chromophore) or inductively coupled plasma mass spectrometry (ICP-MS) to measure the concentration of a specific element in the material.
In Vitro Cellular Uptake Assay
This protocol is designed to evaluate the efficiency of cellular internalization of drug carriers functionalized with guanidinium octylphosphonate.
Protocol 5.2: Cellular Uptake Assay
-
Cell Culture: Plate the target cells (e.g., osteoblasts) in a multi-well plate and culture until they reach the desired confluency.
-
Incubation with Labeled Carrier: Label the drug carrier with a fluorescent dye. Add the fluorescently labeled guanidinium octylphosphonate-modified drug carrier to the cell culture medium and incubate for a specific time (e.g., 1-4 hours).
-
Washing: After incubation, wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove any non-internalized carrier.
-
Analysis: The cellular uptake can be quantified using:
-
Fluorimetry: Lyse the cells and measure the fluorescence intensity of the cell lysate.
-
Flow Cytometry: Detach the cells and analyze the fluorescence of individual cells.
-
Confocal Microscopy: Visualize the intracellular localization of the fluorescently labeled carrier.
-
Experimental Workflow Visualization
The overall experimental workflow for the surface modification and subsequent application in drug delivery can be summarized in the following diagram.
dot
Caption: Overall experimental workflow.
References
- 1. An in vitro assay to measure targeted drug delivery to bone mineral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone-Targeted Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease [frontiersin.org]
- 5. ame.nd.edu [ame.nd.edu]
- 6. princeton.edu [princeton.edu]
Application Notes and Protocols: Guanidinium Phosphonates in Corrosion Inhibition
Introduction
Corrosion is a significant global challenge, leading to the degradation of metallic materials and substantial economic losses in industries ranging from oil and gas to infrastructure and transportation.[1] The use of organic corrosion inhibitors is one of the most effective and economical methods to protect metals from corrosive environments.[1] Guanidinium phosphonates are an emerging class of corrosion inhibitors that combine the unique properties of two functional groups: the guanidinium cation and the phosphonate anion.
The phosphonate group (R-PO(OH)₂) is well-known for its strong chelating ability and its capacity to form stable, self-assembled monolayers (SAMs) on various metal oxide surfaces.[2][3] This strong chemisorption forms a protective barrier that passivates the metal.[2][3] The guanidinium group, with its positive charge delocalized over three nitrogen atoms, provides strong electrostatic interactions and has been shown to bind effectively with phosphonates.[4] The combination of these two moieties is hypothesized to create a synergistic effect, where the phosphonate group acts as an anchor to the metal surface, and the guanidinium group enhances the stability and density of the protective film.
These notes provide an overview of the application, mechanism, and evaluation protocols for guanidinium phosphonates as corrosion inhibitors, intended for researchers and scientists in materials science and chemical engineering.
Mechanism of Corrosion Inhibition
Guanidinium phosphonates function as mixed-type inhibitors, meaning they suppress both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[5][6] The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive species.
The process involves several key interactions:
-
Chemisorption of the Phosphonate Group: The phosphonate headgroup strongly binds to the metal oxide layer on the surface, forming stable M-O-P covalent bonds.[7] This process is often the rate-determining step and can take several hours to days to form a well-ordered monolayer.[3]
-
Electrostatic Interaction: The positively charged guanidinium group can interact with negatively charged sites on the metal surface (e.g., adsorbed chloride ions), further strengthening the adhesion of the inhibitor film.
-
Formation of a Hydrophobic Barrier: The organic backbone connecting the two functional groups contributes to the formation of a dense, hydrophobic layer that repels water and other corrosive agents from the metal surface.
-
Complex Formation: Phosphonic acids are known to form complexes with metal cations, which can precipitate on the surface and block active corrosion sites.[2][8]
Caption: Proposed mechanism of guanidinium phosphonate adsorption on a metal surface.
Quantitative Data Summary
The effectiveness of corrosion inhibitors is typically quantified by their inhibition efficiency (IE), which is calculated from weight loss, electrochemical, or other measurements. The following table summarizes representative data for guanidine and phosphonate-based inhibitors on steel.
| Inhibitor Class | Specific Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Guanidine Derivative | Guanidine thiocyanate derivative | Steel | 2.5 M HCl-HF | 1.1 x 10⁻⁴ M | 92.1 | [1] |
| Phosphonic Acid | Carboxyphosphonic acid (3) | Steel | 0.5 wt% NaCl | 20 mmol/L | ~100 | [3] |
| Diphosphonic Acid | BPMGLY + Sr²⁺ (1:1) | Carbon Steel | Aqueous solution, pH 5.0 | 1.0 mM | > 90 | [9] |
| Phosphonate | Diethylenetriaminepenta (methylene phosphonic acid) + Zn²⁺ | Mild Steel | Neutral medium | Not Specified | > 95 | [8] |
Experimental Protocols
Evaluating the performance of a new corrosion inhibitor requires a combination of gravimetric, electrochemical, and surface analysis techniques.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating corrosion inhibitors.
Protocol 1: Gravimetric (Weight Loss) Measurement
This method provides a direct measure of metal loss over time.[9][10]
Materials:
-
Metal coupons (e.g., C1010 carbon steel), pre-weighed to 0.1 mg precision.
-
Corrosive solution (e.g., 1 M HCl or 3.5% NaCl).
-
Inhibitor stock solution.
-
Water bath or incubator for temperature control.
-
Mechanical cleaning supplies (e.g., brush, acetone, ethanol).
Procedure:
-
Coupon Preparation: Mechanically polish metal coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry in a desiccator.
-
Initial Weighing: Record the initial weight of each dried coupon (W₁).
-
Immersion: Completely immerse the coupons in the corrosive solution with and without various concentrations of the guanidinium phosphonate inhibitor. A control (blank) test without inhibitor is mandatory.
-
Incubation: Maintain the test solutions at a constant temperature (e.g., 25°C or 60°C) for a specified duration (e.g., 24 to 168 hours).[9]
-
Cleaning and Final Weighing: After the immersion period, remove the coupons, mechanically clean them to remove corrosion products, rinse with water and acetone, dry thoroughly, and record the final weight (W₂).
-
Calculation:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t * d) where A is the surface area, t is the immersion time, and d is the metal density.[11]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[10]
-
Protocol 2: Electrochemical Measurements
Electrochemical tests provide rapid insights into the corrosion mechanism and inhibitor performance.[12] A standard three-electrode cell is used, containing a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[11]
A. Potentiodynamic Polarization (Tafel Plots)
This technique determines the effect of the inhibitor on both anodic and cathodic reaction rates.
Procedure:
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[10]
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.
-
An inhibitor is considered anodic or cathodic if it primarily shifts E_corr by more than 85 mV; otherwise, it is a mixed-type inhibitor.[6]
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film at the metal-electrolyte interface.
Procedure:
-
Stabilization: As with polarization, allow the OCP to stabilize.
-
Impedance Scan: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[11]
-
Data Analysis:
-
Plot the data as Nyquist (Z_imaginary vs. Z_real) and Bode (impedance and phase angle vs. frequency) plots.
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.
-
Model the data using an appropriate equivalent electrical circuit to quantify parameters like R_ct and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.
-
Protocol 3: Surface Analysis
These techniques are used to visualize and chemically characterize the protective film formed by the inhibitor.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface, allowing for visual comparison of the surface morphology with and without the inhibitor after exposure to the corrosive medium. A smoother, less-pitted surface in the presence of the inhibitor indicates effective protection.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique used to confirm the presence of the inhibitor on the metal surface.[7] By detecting elements specific to the inhibitor (e.g., P, N), it provides direct evidence of adsorption and can give insights into the chemical bonding (e.g., M-O-P bonds).[7][13]
Protocol 4: Quantum Chemical Calculations
Theoretical calculations, particularly Density Functional Theory (DFT), are used to correlate the molecular structure of the inhibitor with its performance.[14]
Methodology:
-
Geometry Optimization: The molecular structure of the guanidinium phosphonate is optimized to find its lowest energy conformation.
-
Parameter Calculation: Electronic properties are calculated, including:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.[14]
-
Dipole Moment (μ): Indicates the polarity of the molecule.
-
Fraction of Electrons Transferred (ΔN): Predicts the tendency of the inhibitor to donate electrons to the metal surface.
-
-
Correlation: These calculated parameters are then correlated with experimentally determined inhibition efficiencies to understand structure-activity relationships and guide the design of more effective inhibitors.[15]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mrforum.com [mrforum.com]
- 13. researchgate.net [researchgate.net]
- 14. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Guanidinium Alkylphosphonates in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of guanidinium alkylphosphonates in materials science. The unique interaction between the guanidinium cation and the phosphonate anion, primarily through strong hydrogen bonding, allows for the construction of functional materials with diverse applications, including proton conduction, catalysis, and adsorption.
Application: Proton Conductors for Fuel Cell Membranes
Guanidinium arylphosphonates have emerged as promising materials for proton exchange membranes (PEMs) in fuel cells, offering high proton conductivity, particularly under elevated temperatures and humidity. A key example is the ionic hydrogen-bonded organic framework (iHOF), iHOF-9.
Overview
iHOF-9 is a crystalline material formed by the self-assembly of tetrakis(4-phosphonophenyl)methane and guanidinium hydrochloride. The structure is stabilized by a dense three-dimensional hydrogen-bonding network between the phosphonate groups and guanidinium cations. This network provides efficient pathways for proton transport.
Data Presentation
Table 1: Proton Conductivity of iHOF-9 and Composite Membranes
| Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S·cm⁻¹) |
| iHOF-9 | 90 | 98 | 4.38 x 10⁻² |
| 9%-iHOF-9/Nafion | 90 | 98 | 6.61 x 10⁻² |
Table 2: Fuel Cell Performance of iHOF-9/Nafion Composite Membrane
| Membrane | Operating Conditions | Maximum Power Density (mW·cm⁻²) |
| 9%-iHOF-9/Nafion | 80 °C, 100% RH (stabilized for 10h) | 1092.07 |
| Recast Nafion | 80 °C, 100% RH | ~815 |
Experimental Protocols
1.3.1. Synthesis of iHOF-9
This protocol describes the self-assembly synthesis of the ionic hydrogen-bonded organic framework iHOF-9.
-
Materials:
-
Tetrakis(4-phosphonophenyl)methane (H₈TPM)
-
Guanidine hydrochloride (G·HCl)
-
Deionized water
-
-
Procedure:
-
Prepare aqueous solutions of H₈TPM and G·HCl. The exact concentrations and stoichiometry should be optimized based on preliminary small-scale experiments to ensure the formation of a crystalline product. A common starting point is a 1:4 molar ratio of H₈TPM to G·HCl.
-
Mix the solutions of H₈TPM and G·HCl at room temperature with gentle stirring.
-
Allow the resulting mixture to stand undisturbed at room temperature for a period of 24 to 72 hours to facilitate the self-assembly and crystallization process.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals thoroughly with deionized water to remove any unreacted starting materials.
-
Dry the final product under vacuum at a temperature below its decomposition point.
-
1.3.2. Preparation of iHOF-9/Nafion Composite Membrane
This protocol details the fabrication of a composite proton exchange membrane by incorporating iHOF-9 into a Nafion matrix.
-
Materials:
-
iHOF-9 crystals
-
Nafion solution (e.g., 5 wt% in a mixture of lower aliphatic alcohols and water)
-
Dimethylformamide (DMF) or other suitable solvent
-
-
Procedure:
-
Disperse a calculated amount of iHOF-9 crystals (e.g., to achieve a 9 wt% loading) in a suitable solvent like DMF and sonicate to obtain a fine, homogeneous suspension.
-
Add the desired volume of Nafion solution to the iHOF-9 suspension and stir vigorously for several hours to ensure uniform mixing.
-
Cast the resulting mixture onto a clean, flat glass substrate.
-
Dry the cast membrane slowly in an oven at a controlled temperature (e.g., 60-80 °C) for several hours to remove the solvents.
-
Peel the resulting composite membrane from the glass substrate.
-
Further treat the membrane by boiling in deionized water and then in a dilute acid solution (e.g., 0.5 M H₂SO₄) to ensure full protonation, followed by a final wash with deionized water.
-
Visualization
Application Notes and Protocols for Studying Guanidinium Phosphonate Interactions with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction of guanidinium groups with phosphate-rich biological membranes is a cornerstone of many biological processes and a key area of interest in drug delivery and development. Guanidinium-rich molecules, such as cell-penetrating peptides, are known for their ability to traverse cell membranes.[1][2][3] The strong, bidentate hydrogen bonding between the guanidinium cation and phosphate or phosphonate anions is a primary driver of this interaction.[1][4][5] This document provides detailed application notes and experimental protocols for researchers studying the interactions of synthetic guanidinium phosphonate compounds with biological membranes. These protocols are designed to facilitate the investigation of membrane binding, permeability, and the potential biological consequences of these interactions.
The cationic nature of the guanidinium group allows for strong electrostatic interactions with the negatively charged components of cell membranes, such as phosphatidylserine and phosphate groups of phospholipids.[6][7] This interaction can lead to the disruption of the membrane, causing leakage of intracellular contents, a mechanism that is harnessed for antimicrobial applications.[7] Understanding the specifics of these interactions is crucial for designing effective drug delivery vehicles and novel therapeutics.
I. Synthesis of Guanidinium Phosphonate Derivatives
The synthesis of guanidinium phosphonate compounds can be achieved through various organic chemistry routes. A common approach involves the phosphorylation of a guanidine derivative or the guanidinylation of a phosphonate-containing molecule.
Protocol 1: General Synthesis of a Phosphorylated Guanidine Derivative
This protocol is a generalized procedure based on the synthesis of novel phosphorylated guanidine derivatives.[8]
Objective: To synthesize a guanidinium phosphonate compound for subsequent biological studies.
Materials:
-
2-Aminopyridin-3-ol (or other suitable amine starting material)
-
Thiophosphoryl chloride
-
Cyanamide
-
Desired heterocyclic amine
-
Appropriate anhydrous solvents (e.g., THF, DMF)
-
Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel for chromatography)
Procedure:
-
Synthesis of the Monochloride Intermediate: React 2-aminopyridin-3-ol with thiophosphoryl chloride in an anhydrous solvent under an inert atmosphere. The reaction conditions (temperature, time) will need to be optimized based on the specific reactants.
-
Formation of the Cyanamine Intermediate: The resulting monochloride is then reacted with cyanamide. This step introduces the nitrogen atom that will become part of the guanidinium group.
-
Guanidinylation: The cyanamine intermediate is subsequently reacted with a chosen heterocyclic amine to form the final phosphorylated guanidine derivative.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure of the final compound should be confirmed by analytical techniques such as NMR (1H, 13C, 31P) and mass spectrometry.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a guanidinium phosphonate compound.
II. Biophysical Characterization of Membrane Interactions
A variety of biophysical techniques can be employed to characterize the interaction of guanidinium phosphonates with model lipid membranes, such as liposomes.
A. Liposome Preparation
Liposomes are spherical vesicles composed of a lipid bilayer and are widely used as a model system for biological membranes.[9]
Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
Objective: To prepare LUVs for use in membrane interaction assays.
Materials:
-
Lipids (e.g., DOPC, DOPG, cholesterol) in chloroform
-
Hydration buffer (e.g., HEPES, PBS)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation: A mixture of the desired lipids in chloroform is dried in a round-bottom flask under a gentle stream of nitrogen gas to form a thin lipid film. The flask is then placed under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is subjected to several freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times to ensure a homogenous population of LUVs.
B. Membrane Permeabilization Assays
Protocol 3: Calcein Leakage Assay
This assay measures the ability of a compound to disrupt the integrity of a lipid bilayer, leading to the leakage of an encapsulated fluorescent dye.[10][11]
Objective: To quantify the membrane-disrupting activity of a guanidinium phosphonate.
Materials:
-
Calcein-loaded LUVs (prepared by hydrating the lipid film with a self-quenching concentration of calcein, e.g., 50-100 mM, followed by removal of unencapsulated dye via size-exclusion chromatography)
-
Guanidinium phosphonate stock solution
-
Triton X-100 (for 100% leakage control)
-
Fluorometer
Procedure:
-
Baseline Fluorescence: Dilute the calcein-loaded LUVs in buffer to a suitable concentration in a cuvette and measure the baseline fluorescence (F0).
-
Addition of Compound: Add the guanidinium phosphonate to the cuvette at the desired final concentration and monitor the increase in fluorescence over time (F).
-
Maximum Fluorescence: After the fluorescence signal has stabilized, add Triton X-100 to a final concentration of 0.1% (v/v) to completely disrupt the liposomes and measure the maximum fluorescence (Fmax).
-
Calculation: The percentage of calcein leakage is calculated using the following formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100
Experimental Workflow for Calcein Leakage Assay
Caption: Workflow for the calcein leakage assay to assess membrane permeabilization.
III. Cellular Assays
A. Cytotoxicity Assays
It is crucial to assess the potential toxicity of novel guanidinium phosphonate compounds to mammalian cells.
Protocol 4: WST-1 Cell Viability Assay
Objective: To determine the cytotoxic effect of a guanidinium phosphonate on a cell line.
Materials:
-
Mammalian cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Guanidinium phosphonate stock solution
-
WST-1 reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the guanidinium phosphonate compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will convert the WST-1 reagent into a formazan dye.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 1: Representative Cytotoxicity Data for Guanidine-Based Compounds
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Dodecylguanidine hydrochloride (DGH) | A549 | WST | 0.39 | [12] |
| Cyanoguanidine polymer (CGP) | A549 | WST | 49.6 | [12] |
| Poly-guanidine conjugate (GuaDex) | DAOY | FMCA | 0.223 µM | [13] |
| Poly-guanidine conjugate (GuaDex) | MB-LU-181 | FMCA | 0.285 µM | [13] |
B. Membrane Potential Measurement
Guanidinium phosphonates, being cationic, may alter the membrane potential of cells. This can be measured using fluorescent voltage-sensitive dyes.
Protocol 5: Measurement of Membrane Potential Changes
Objective: To assess the effect of a guanidinium phosphonate on the plasma membrane potential of living cells.
Materials:
-
Mammalian cell line
-
Fluorescent voltage-sensitive dye (e.g., DiBAC4(3))
-
Guanidinium phosphonate stock solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging dish or in a 96-well plate.
-
Dye Loading: Load the cells with the voltage-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells.
-
Compound Addition: Add the guanidinium phosphonate at the desired concentration.
-
Time-Lapse Imaging/Reading: Monitor the change in fluorescence over time. Depolarization of the cell membrane will typically result in an increase in fluorescence for anionic dyes like DiBAC4(3).
-
Data Analysis: Quantify the change in fluorescence intensity as a measure of the change in membrane potential.
IV. Advanced Electrophysiological Analysis
For a more detailed investigation of the effects of guanidinium phosphonates on ion channels and membrane conductance, the patch-clamp technique can be utilized.[8][14][15]
Protocol 6: Whole-Cell Patch-Clamp Recording
Objective: To measure changes in whole-cell currents and membrane potential in response to a guanidinium phosphonate.
Materials:
-
Isolated cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Guanidinium phosphonate stock solution
Procedure:
-
Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Recording: In voltage-clamp mode, hold the cell at a specific potential and record the resulting currents. In current-clamp mode, inject a known current and record the change in membrane potential.
-
Compound Application: Perfuse the cell with the extracellular solution containing the guanidinium phosphonate and record the changes in currents or membrane potential.
Signaling Pathway Visualization
While specific signaling pathways for guanidinium phosphonates are not well-defined, a potential mechanism of action could involve the disruption of signaling cascades that are dependent on membrane integrity or ion gradients. For example, bisphosphonates are known to be converted into ATP analogs that can inhibit kinases.[7] A hypothetical pathway illustrating how a guanidinium phosphonate might interfere with a generic kinase signaling cascade is presented below.
Caption: Hypothetical signaling pathway potentially disrupted by a guanidinium phosphonate.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the investigation of guanidinium phosphonate interactions with biological membranes. By systematically applying these methods, researchers can gain valuable insights into the membrane binding, permeability, and potential biological activities of this important class of compounds. This knowledge is essential for the rational design of new drug delivery systems and therapeutic agents that target biological membranes.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of guanidinium-phosphate hydrogen bonding on the membrane-bound structure and activity of an arginine-rich membrane peptide from solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncovalent binding between guanidinium and anionic groups: focus on biological- and synthetic-based arginine/guanidinium interactions with phosph[on]ate and sulf[on]ate residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of guanidinium and ammonium cations with phosphatidylcholine and phosphatidylserine lipid bilayers - Calorimetric, spectroscopic and molecular dynamics simulations study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 217. Synthesis of Novel Representatives of Phosphoryl Guanidine Oligonucleotides - Magritek [magritek.com]
- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biophysical Characterization of Membrane Proteins Embedded in Nanodiscs Using Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanidine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Guanidinium Phosphonate Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of guanidinium phosphonate salts, compounds of significant interest in medicinal chemistry and materials science due to their ability to mimic phosphate interactions and participate in hydrogen bonding.[1][2] The guanidinium group, a strong base, readily forms salts with acidic phosphonates, leading to structures with potential applications in drug delivery, enzyme inhibition, and the formation of self-assembled materials.[3][4][5]
I. Overview of Synthetic Strategies
The synthesis of guanidinium phosphonate salts typically involves a two-part strategy: the synthesis of the guanidinium cation and the phosphonate anion, followed by their combination. Alternatively, a pre-formed guanidine can be reacted with a phosphonylating agent. The choice of strategy depends on the desired substitution pattern on both the guanidinium and phosphonate moieties.
Key Synthetic Approaches:
-
Guanidinylation of Amines followed by Salt Formation: This common method involves the reaction of a primary or secondary amine with a guanylating agent to form a substituted guanidine. The resulting guanidine is then protonated with the desired phosphonic acid to form the guanidinium phosphonate salt.
-
Phosphorylation of Guanidines: This approach involves the direct reaction of a guanidine or guanidinium salt with a phosphorylating agent.[6] This can be a one-pot synthesis where the N-substituted guanidine is prepared in situ from cyanamide and an amine, followed by phosphorylation.[6]
-
Ion Exchange: A simple method where a pre-existing guanidinium salt (e.g., guanidinium chloride) is subjected to ion exchange chromatography with a phosphonate salt.
II. Experimental Protocols
Protocol 1: Synthesis of N-Benzylguanidinium Phenylphosphonate
This protocol details the synthesis of a representative N-substituted guanidinium phosphonate salt.
Step 1: Synthesis of N-Benzylguanidine Hydrochloride
This step involves the reaction of benzylamine with cyanamide to form the guanidine, which is then isolated as its hydrochloride salt.
-
Reagents:
-
Benzylamine
-
Cyanamide
-
Hydrochloric Acid (HCl)
-
Ethanol
-
-
Procedure:
-
Dissolve benzylamine (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of cyanamide (1.1 equivalents) to the flask while stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated HCl to a pH of ~2 to precipitate the guanidinium salt.
-
Filter the white precipitate, wash with cold ethanol, and dry under vacuum to yield N-benzylguanidine hydrochloride.
-
Step 2: Salt Formation with Phenylphosphonic Acid
-
Reagents:
-
N-Benzylguanidine hydrochloride
-
Phenylphosphonic acid
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-benzylguanidine hydrochloride (1 equivalent) in methanol.
-
In a separate flask, dissolve phenylphosphonic acid (1 equivalent) in methanol and neutralize it with one equivalent of methanolic NaOH to form the sodium phenylphosphonate salt.
-
Add the sodium phenylphosphonate solution to the N-benzylguanidine hydrochloride solution.
-
Stir the mixture at room temperature for 1 hour. Sodium chloride will precipitate out.
-
Filter off the sodium chloride.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield N-benzylguanidinium phenylphosphonate.
-
Protocol 2: One-Pot Synthesis of Di-isopropylphosphoryl Guanidine
This protocol describes a one-pot method for the phosphorylation of a guanidine prepared in situ.[6]
-
Reagents:
-
Amine (e.g., benzylamine)
-
Cyanamide
-
Di-isopropyl phosphonate
-
A suitable base (e.g., Sodium Hydroxide)
-
Solvent (e.g., buffered system at pH 8-9)
-
-
Procedure:
-
Prepare a buffered system of the desired amine and its hydrochloride salt to maintain a pH of 8-9.
-
Add cyanamide to the buffered amine solution and stir to form the N-substituted guanidine.
-
In the same pot, under alkaline conditions, add di-isopropyl phosphonate. The base facilitates the deprotonation of the phosphonate and the liberation of the free guanidine.[6]
-
The reaction mixture is stirred until the phosphorylation is complete (monitor by TLC or NMR).
-
The product, a di-isopropylphosphoryl guanidine derivative, is then worked up and purified using standard chromatographic techniques.
-
III. Data Presentation
Table 1: Physicochemical Properties of Representative Guanidinium Phosphonate Salts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Guanidinium Phosphate | CH8N3O4P | 157.07 | 247-250 (dec.) | Soluble in water, slightly soluble in methanol.[7] |
| N-Benzylguanidinium Phenylphosphonate | C14H18N3O3P | 307.29 | - | - |
| Di-isopropylphosphoryl Guanidine | C7H18N3O3P | 223.21 | - | - |
Data for N-Benzylguanidinium Phenylphosphonate and Di-isopropylphosphoryl Guanidine to be determined experimentally.
Table 2: Representative Reaction Yields and Spectroscopic Data
| Product | Synthetic Method | Yield (%) | 1H NMR (δ, ppm) | 31P NMR (δ, ppm) |
| N-Benzylguanidine Hydrochloride | From Benzylamine and Cyanamide | ~80-90% | - | - |
| Guanidinium Phosphate | Neutralization | High | - | - |
| Di-isopropylphosphoryl Guanidines | One-pot phosphorylation | 61% (for 1a) | - | - |
Yield for compound 1a as reported in the literature.[6] Spectroscopic data needs to be acquired upon synthesis.
IV. Visualizations
Synthesis Workflow
Caption: General workflow for the two-step synthesis of guanidinium phosphonate salts.
One-Pot Phosphorylation Workflow
Caption: Workflow for the one-pot synthesis of phosphoryl guanidines.
V. Applications in Drug Development
Guanidinium phosphonate salts are valuable in drug design for several reasons:
-
Phosphate Mimicry: The phosphonate group is a non-hydrolyzable isostere of the phosphate group, making these compounds potential inhibitors of enzymes that process phosphate-containing substrates, such as kinases and phosphatases.[1][2]
-
Enhanced Binding: The guanidinium group is a strong hydrogen bond donor and can form multiple charge-assisted hydrogen bonds with carboxylate and phosphate groups found in biological targets, potentially leading to high-affinity binding.[8]
-
Improved Physicochemical Properties: The salt form can improve the solubility and bioavailability of a drug candidate. The specific combination of a guanidinium cation and a phosphonate anion can be tuned to optimize these properties.
These protocols and notes provide a foundational understanding for the synthesis and potential application of guanidinium phosphonate salts in a research and drug development setting. Further optimization of reaction conditions and purification procedures may be necessary depending on the specific substrates used.
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guanidinates as Alternative Ligands for Organometallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine phosphate | 5423-23-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Guanidinium Octylphosphonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of guanidinium octylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of guanidinium octylphosphonate?
The synthesis of guanidinium octylphosphonate typically involves a two-step acid-base reaction. First, guanidine is liberated from its salt, commonly guanidinium chloride, by a strong base. The free guanidine is then reacted with octylphosphonic acid to form the desired guanidinium octylphosphonate salt.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are a guanidinium salt (e.g., guanidinium chloride), a strong base (e.g., sodium hydroxide or a sodium alkoxide), and octylphosphonic acid. The choice of solvent is also critical and can influence reaction rate and product purity.
Q3: What are some common side reactions to be aware of?
Potential side reactions include the formation of urea from the degradation of guanidine, especially in the presence of moisture and at elevated temperatures. Incomplete deprotonation of the guanidinium salt or incomplete neutralization of the phosphonic acid can also lead to a mixture of salts in the final product.
Q4: How can the purity of the final product be assessed?
The purity of guanidinium octylphosphonate can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis. Melting point determination can also be a useful indicator of purity.
Troubleshooting Guide
Low Product Yield
Problem: The isolated yield of guanidinium octylphosphonate is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Ensure stoichiometric amounts of reactants. A slight excess of guanidine may be used. - Increase reaction time or temperature moderately. Monitor reaction progress by TLC or NMR. | Drive the reaction to completion, thereby increasing the yield. |
| Product loss during workup | - Optimize the crystallization/precipitation solvent system to minimize the solubility of the product. - Ensure complete transfer of material between vessels. | Maximize the recovery of the synthesized product. |
| Side reactions | - Use anhydrous solvents and reactants to prevent the hydrolysis of guanidine. - Maintain the reaction temperature as specified to avoid degradation. | Minimize the formation of byproducts, leading to a higher yield of the desired product. |
| Inefficient purification | - If using column chromatography, select a stationary and mobile phase that provides good separation. - For crystallization, use a solvent/anti-solvent system that promotes the formation of pure crystals. | Improve the separation of the product from impurities, which can sometimes impact the perceived yield if the impurity is the major component. |
Product Impurity
Problem: The final product is contaminated with starting materials or byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted starting materials | - Recrystallize the product from a suitable solvent system. - Wash the crude product with a solvent in which the starting materials are soluble but the product is not. | Removal of residual starting materials, resulting in a purer final product. |
| Presence of byproducts (e.g., urea) | - Recrystallization is often effective. - In some cases, a mild acidic wash can help remove basic impurities. | Elimination of byproducts, leading to a product with higher purity. |
| Solvent contamination | - Dry the product under high vacuum for an extended period. - Ensure the use of high-purity, anhydrous solvents during the reaction and workup. | Complete removal of residual solvents from the final product. |
Experimental Protocol: Synthesis of Guanidinium Octylphosphonate
This protocol is a general guideline based on established chemical principles for the formation of guanidinium salts from phosphonic acids.
Materials:
-
Guanidinium chloride
-
Sodium methoxide
-
Methanol (anhydrous)
-
Octylphosphonic acid
-
Diethyl ether (anhydrous)
Procedure:
-
Preparation of Guanidine Free Base:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guanidinium chloride in anhydrous methanol.
-
Add an equimolar amount of sodium methoxide to the solution at room temperature.
-
Stir the mixture for 1-2 hours. A precipitate of sodium chloride will form.
-
Filter the mixture to remove the sodium chloride precipitate. The resulting filtrate contains the guanidine free base in methanol.
-
-
Salt Formation:
-
In a separate flask, dissolve octylphosphonic acid in anhydrous methanol.
-
Slowly add the methanolic solution of guanidine free base to the octylphosphonic acid solution at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
-
Isolation and Purification:
-
Remove the methanol under reduced pressure.
-
To the resulting crude product, add anhydrous diethyl ether to induce precipitation.
-
Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of guanidinium octylphosphonate.
This guide is intended to provide a starting point for troubleshooting issues encountered during the synthesis of guanidinium octylphosphonate. Experimental conditions may need to be optimized for specific laboratory setups and reagent purities.
optimizing reaction conditions for guanidinium phosphonate formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for guanidinium phosphonate formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and formation of guanidinium phosphonate salts and complexes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Guanidinium Phosphonate Salt | Incomplete reaction of the amine with the guanylating agent. | - Ensure the guanylating agent (e.g., N,N',N''-tri-Boc-guanidine) is fresh and used in appropriate stoichiometric amounts.[1] - For less reactive amines, consider using a stronger guanylating reagent or more forcing reaction conditions (e.g., higher temperature), while monitoring for decomposition.[1] - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| Poor precipitation or isolation of the final salt. | - Optimize the solvent system for precipitation. A combination of a solvent in which the salt is soluble followed by the addition of an anti-solvent can be effective. - Control the rate of cooling or anti-solvent addition to promote crystal formation over amorphous precipitation. | |
| Hydrolysis of the phosphonate ester precursor. | - Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - If using acidic conditions for deprotection of phosphonate esters, minimize reaction time and temperature to prevent hydrolysis of the phosphonic acid.[2] | |
| Side Product Formation | Reaction of the guanylating agent with other nucleophilic groups. | - Protect other nucleophilic functional groups (e.g., hydroxyl, carboxyl, thiol) in the starting material before the guanylation step.[1] - Use a milder guanylating reagent that is more selective for amines.[1] |
| Formation of phosphonate-phosphate side products. | - This can occur during the synthesis of phosphonate precursors. Ensure controlled oxidation conditions if starting from phosphite triesters.[3] | |
| Incomplete deprotection of Boc or Cbz protecting groups from the guanidinium moiety. | - Extend the deprotection reaction time or use a stronger acid (e.g., TFA). Monitor the deprotection by LC-MS. | |
| Difficulty in Purification | Product is highly polar and water-soluble. | - Use reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid. - Ion-exchange chromatography can also be an effective purification method. |
| Co-precipitation of starting materials or byproducts. | - Optimize the precipitation/crystallization conditions by screening different solvent/anti-solvent systems and temperatures. - Wash the isolated solid with a solvent in which the impurities are soluble but the product is not. | |
| Inconsistent Guanidinium-Phosphonate Binding | Incorrect pH of the solution. | - The interaction between guanidinium and phosphonate is pH-dependent. Ensure the pH of the solution is controlled to maintain the desired protonation states of both the guanidinium (cationic) and phosphonate (anionic) groups. Phosphate buffers should be used with caution as their pH can be significantly affected by high salt concentrations.[4][5] |
| High ionic strength of the medium. | - High concentrations of other salts can interfere with the electrostatic interaction between the guanidinium and phosphonate moieties. Use buffers with minimal ionic strength where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a stable guanidinium phosphonate salt?
A1: The optimal pH is crucial for ensuring the guanidinium group is protonated (cationic) and the phosphonate group is deprotonated (anionic). Generally, a pH range of 4 to 8 is suitable. However, the ideal pH will depend on the specific pKa values of the guanidinium and phosphonate moieties in your molecules. It is recommended to perform a pH titration or screen a range of buffered conditions to find the optimal pH for maximum interaction and stability. Be mindful that the pH of certain buffers, like phosphate, can be sensitive to changes in ionic strength.[4][5]
Q2: Which solvents are recommended for the formation and precipitation of guanidinium phosphonate salts?
A2: The choice of solvent is critical. For the reaction to form the individual components, solvents like dichloromethane (DCM), acetonitrile (MeCN), or pyridine are often used.[1][6] For the salt formation or complexation, a solvent that can solubilize both components initially is needed, such as water, methanol, or DMSO. Precipitation can then be induced by adding a less polar anti-solvent like diethyl ether, ethyl acetate, or acetone. The selection should be empirically determined for each specific guanidinium phosphonate pair.
Q3: How can I monitor the progress of the guanylation reaction?
A3: The progress of the guanylation reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and compare it to the starting amine. The disappearance of the starting amine spot and the appearance of a new, more polar spot (due to the guanidinium group) indicates the reaction is progressing. LC-MS is a more definitive method to confirm the formation of the desired product by observing the expected mass-to-charge ratio.
Q4: What are the best methods for deprotecting phosphonate esters to form the phosphonic acid?
A4: The most common and effective methods for dealkylating dialkyl phosphonates are acidic hydrolysis with concentrated hydrochloric acid (HCl) at reflux or the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane (TMSBr) followed by methanolysis.[2] The McKenna procedure is generally milder and suitable for substrates that are sensitive to strong acidic conditions.[2] For dibenzyl phosphonates, hydrogenolysis using a palladium catalyst (Pd/C) is a clean and efficient method.[2]
Experimental Protocols
General Protocol for Guanylation of an Amine
This protocol is a general guideline for the synthesis of a guanidinium compound from a primary amine using a commercially available guanylating agent.
-
Dissolve the amine: Dissolve the amine-containing starting material in a suitable anhydrous solvent (e.g., DCM, MeCN, or DMF) under an inert atmosphere (N₂ or Ar).
-
Add base (if necessary): If the starting amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Add guanylating agent: Add the guanylating reagent (e.g., 1.1 equivalents of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography or used directly in the next step.
-
Deprotection (if necessary): If using a protected guanylating agent (e.g., Boc-protected), dissolve the purified product in a suitable solvent (e.g., DCM) and add an excess of a strong acid (e.g., trifluoroacetic acid, TFA). Stir until deprotection is complete (monitor by LC-MS). Remove the acid and solvent under reduced pressure to yield the guanidinium salt.
General Protocol for Phosphonate Ester Deprotection (McKenna Procedure)
This protocol describes the dealkylation of a diethyl phosphonate to a phosphonic acid.
-
Dissolve the phosphonate ester: Dissolve the diethyl phosphonate starting material in an anhydrous solvent like DCM under an inert atmosphere.
-
Add TMSBr: Cool the solution to 0 °C and add bromotrimethylsilane (TMSBr, ~2.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (or until complete as monitored by ³¹P NMR or LC-MS).
-
Quench: Concentrate the reaction mixture under reduced pressure to remove excess TMSBr and solvent.
-
Methanolysis: Dissolve the residue in methanol and stir for 1-2 hours to hydrolyze the silyl ester intermediate.
-
Isolation: Remove the solvent under reduced pressure. The resulting phosphonic acid can often be used without further purification or can be purified by crystallization or chromatography.
Visualizations
Caption: Workflow for Guanidinium Phosphonate Salt Formation.
Caption: Troubleshooting Logic for Guanidinium Phosphonate Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Technical Support Center: Purification of Guanidinium Alkylphosphonate Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of guanidinium alkylphosphonate salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude guanidinium alkylphosphonate salts?
A1: Common impurities can originate from starting materials, side reactions, or degradation products. These may include:
-
Unreacted starting materials such as the corresponding alkylphosphonic acid or guanidinium source (e.g., guanidinium chloride).
-
Byproducts from the synthesis, which could include incompletely substituted intermediates.
-
Excess inorganic salts used or formed during the reaction.
-
Solvent residues from the reaction or initial work-up.
Q2: Which purification techniques are most effective for guanidinium alkylphosphonate salts?
A2: The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common and effective methods are:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
-
Chromatography: Ion-exchange chromatography can be effective in separating the target salt from charged impurities. Reversed-phase chromatography may also be applicable depending on the alkyl chain length.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the guanidinium alkylphosphonate salt at an elevated temperature but have low solubility at room temperature or below.[1] Polarity is a key consideration. Given the ionic nature of the salt, polar solvents are a good starting point. Consider solvent systems such as:
-
Alcohols (e.g., methanol, ethanol, isopropanol).[1]
-
Water, although solubility might be high.
-
Mixtures of solvents, such as alcohol-water or acetone-water, to fine-tune the solubility.[1]
Q4: Can I use pH adjustment to improve the purity during recrystallization?
A4: Yes, adjusting the pH can be a powerful tool, particularly if the impurities have different acidic or basic properties than the target salt. For some guanidinium salts, adjusting the pH to a more acidic range (e.g., pH 1-3.5) before cooling can improve the crystal quality and purity.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated. | - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Product oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities. | - Use a lower boiling point solvent.- Try a different solvent system.- Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities. |
| Low recovery of the purified salt. | - The compound has significant solubility in the mother liquor even at low temperatures. | - Minimize the amount of solvent used for dissolution.- Ensure complete cooling before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor purity after recrystallization. | - Inefficient removal of impurities.- Co-precipitation of impurities with the product. | - Perform a second recrystallization.- Try a different solvent system that may have a better solubility differential between the product and impurities.- Consider pH adjustment during the process.[1] |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the target compound from impurities (Ion-Exchange). | - Inappropriate choice of ion-exchange resin.- Incorrect pH of the mobile phase.- Elution gradient is too steep. | - For the guanidinium cation, a cation-exchange resin is appropriate.[2]- Optimize the pH to ensure the target compound and impurities have different net charges.- Use a shallower elution gradient (e.g., a slower increase in salt concentration). |
| Irreversible binding to the column. | - Strong, non-specific interactions between the compound and the stationary phase. | - For ion-exchange, increase the salt concentration of the elution buffer significantly or change the pH to neutralize the charge on the compound or the resin.- The use of chaotropic agents, like guanidinium salts themselves in other contexts, can sometimes disrupt strong secondary interactions.[3] |
| Product elutes in the void volume (Reversed-Phase). | - The compound is too polar for the stationary phase. | - Use a more polar mobile phase (e.g., higher water content).- Consider using an ion-pairing agent in the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of Guanidinium Alkylphosphonate Salt
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude salt in various polar solvents (e.g., water, methanol, ethanol, acetone) and solvent mixtures. Heat the tubes to assess solubility at elevated temperatures and then cool to room temperature and in an ice bath to observe crystallization.
-
Dissolution: In a flask, add the chosen solvent or solvent system to the crude guanidinium alkylphosphonate salt. Heat the mixture with stirring until the salt is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Cation-Exchange Chromatography
-
Resin Selection and Preparation: Choose a suitable cation-exchange resin (e.g., a strong or weak cation exchanger). Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and equilibrating with the starting buffer.
-
Sample Preparation: Dissolve the crude guanidinium alkylphosphonate salt in the starting buffer (a low ionic strength buffer at a pH where the target compound is positively charged).
-
Column Packing and Equilibration: Pack the prepared resin into a chromatography column. Equilibrate the column by washing it with several column volumes of the starting buffer.
-
Sample Loading: Apply the dissolved sample to the top of the column and allow it to enter the resin bed.
-
Washing: Wash the column with the starting buffer to remove any unbound or weakly bound impurities.
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Elution: Elute the bound compounds by applying a gradient of increasing salt concentration (e.g., a linear gradient of 0 to 1 M NaCl in the starting buffer). The guanidinium alkylphosphonate salt will elute as the ionic strength of the buffer becomes high enough to disrupt its interaction with the resin.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product (e.g., by HPLC, TLC, or spectroscopy).
-
Desalting: Combine the pure fractions and remove the elution salt, if necessary, by dialysis, diafiltration, or another suitable method.
-
Product Recovery: Isolate the final product, for example, by lyophilization or precipitation.
Visual Guides
Caption: General purification workflow for guanidinium alkylphosphonate salts.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 2. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020055922A1 - Purification methods for guanine-rich oligonucleotides - Google Patents [patents.google.com]
Technical Support Center: Guanidinium Phosphonate Synthesis
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of guanidinium phosphonates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproducts in guanidinium phosphonate synthesis?
Byproducts can originate from several sources throughout the synthetic process. Key sources include the stability of reactants and intermediates, reaction conditions, and the purification process. Common issues include incomplete reactions leaving starting materials, side reactions involving coupling agents or solvents, and degradation of the product or intermediates through hydrolysis, especially if moisture is present. For instance, reactive phosphite triester intermediates can be susceptible to hydrolysis, forming undesired phosphate byproducts.[1]
Q2: I observe unexpected peaks in my ³¹P NMR spectrum. What are the likely culprits?
An unexpected signal in a ³¹P NMR spectrum often points to a phosphorus-containing byproduct. The chemical shift (δ) can provide clues to its identity.
-
H-phosphonates: Often appear as doublets (due to P-H coupling) in the region of δ 0-10 ppm.[2] These can arise from incomplete oxidation or hydrolysis of phosphite intermediates.
-
Phosphate Esters/Acids: Signals for phosphate-type byproducts, which may result from over-oxidation or hydrolysis, typically appear in the range of δ -10 to 5 ppm.
-
Pyrophosphates: Diphosphate or pyrophosphate structures, potentially formed from the reaction of activated phosphate intermediates, can also be present.
-
Unreacted Phosphonating Reagent: Residual starting phosphonate materials will have characteristic shifts that can be compared to a standard.
Q3: My LC-MS analysis shows several unexpected masses. How can I approach their identification?
When confronted with unknown masses in your LC-MS data, a systematic approach is best. First, check for masses corresponding to unreacted starting materials or known reagents. Next, consider common modifications:
-
Hydrolysis: Look for a mass increase corresponding to the addition of a water molecule (M+18) or the replacement of a leaving group with a hydroxyl group.
-
Adducts: Check for common adducts with solvent molecules or salts from your buffers (e.g., +Na, +K, +formate).
-
Dimerization: Look for masses that are approximately double your expected product mass.
-
Loss of Protecting Groups: If you are using protecting groups, check for masses corresponding to their premature cleavage.
High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of these unexpected peaks, which can significantly narrow down the possibilities.
Q4: How can I minimize the formation of byproducts during the synthesis?
Minimizing byproduct formation requires careful control over reaction conditions and reagent purity.
-
Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive intermediates.[1]
-
Reagent Purity: Ensure the purity of starting materials, as impurities can lead to significant side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a coupling agent or one of the reactants can lead to byproducts.
-
Temperature Control: Maintain the recommended reaction temperature. Uncontrolled temperature fluctuations can promote side reactions or degradation.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or NMR) to avoid prolonged reaction times that might lead to product degradation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My final product yield is consistently low, and purification is difficult due to multiple closely-eluting impurities.
-
Possible Cause 1: Inefficient Coupling Reaction. The primary reaction forming the guanidinium phosphonate may be incomplete.
-
Solution: Re-evaluate your coupling agent and reaction conditions. Consider screening different activators or changing the solvent. Monitor the reaction's progress more frequently to determine the point of maximum conversion before significant byproduct formation occurs.
-
-
Possible Cause 2: Hydrolysis of Intermediates. Moisture contamination can lead to hydrolysis of activated phosphonates or other reactive species.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under a dry, inert atmosphere.
-
-
Possible Cause 3: Side Reactions with the Guanidine Moiety. The highly basic and nucleophilic nature of guanidine can lead to unintended reactions.
-
Solution: The use of protecting groups on the guanidine nitrogen atoms can prevent side reactions. These can be removed in a final deprotection step.
-
Potential Byproduct Summary
The following table summarizes potential byproducts that may be encountered during guanidinium phosphonate synthesis, their likely origins, and key analytical signatures for identification.
| Byproduct Class | Likely Origin | Typical ³¹P NMR Shift (ppm) | Mass Spec Signature (vs. Product) |
| H-Phosphonate Diester | Incomplete oxidation; hydrolysis of P(III) intermediate. | ~0 to +10 ppm (doublet) | Varies based on structure |
| Phosphate Byproducts | Over-oxidation or hydrolysis of product/intermediates. | ~-10 to +5 ppm | +16 Da (addition of one oxygen atom) |
| Unreacted Starting Materials | Incomplete reaction. | Varies (compare to standards) | Corresponds to starting material mass |
| Carbodiimide-related Byproducts | If using carbodiimides as coupling agents, they can form ureas or other adducts. | N/A (not phosphorus-containing) | Varies (check for masses of urea adducts) |
| Hydrolyzed Product | Cleavage of an ester or amide bond by moisture. | Varies | Varies (e.g., loss of an alkyl/aryl group and addition of H) |
Analytical Protocols
Protocol 1: Byproduct Identification using ³¹P NMR Spectroscopy
Objective: To identify and quantify phosphorus-containing species in a reaction mixture or purified sample.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the crude or purified sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. Ensure the chosen solvent fully dissolves the sample.
-
Instrument Setup:
-
Use a broadband probe tuned to the phosphorus frequency.
-
A proton-decoupled experiment is standard for routine analysis to produce sharp singlets for each unique phosphorus environment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).
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Integrate the peaks corresponding to the product and any identified byproducts. The relative integration values provide an estimate of the molar ratio of the different species.
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Compare observed chemical shifts to known values for suspected byproducts (see table above).[2]
-
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate the desired product from byproducts and obtain mass information for identification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water). Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
LC Separation:
-
Given the polar nature of many phosphonates, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique.[3]
-
Alternatively, reverse-phase chromatography (e.g., C18 column) with an ion-pairing agent may be necessary for these charged molecules.
-
Develop a suitable gradient elution method (e.g., water/acetonitrile with formic acid or ammonium formate) to achieve good separation of the product from impurities.[3]
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode to detect the protonated guanidinium species or in negative ion mode for the phosphonate anion.
-
Acquire full scan data to identify the molecular weights of all eluting compounds.
-
If available, use high-resolution mass spectrometry (HRMS) to obtain accurate mass data, which can be used to predict the elemental formula.
-
Perform fragmentation (MS/MS) on the parent ions of interest to obtain structural information.
-
Visual Guides
References
Technical Support Center: Crystallization of Guanidinium Octylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of guanidinium octylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing guanidinium octylphosphonate?
A1: The primary challenges stem from the amphiphilic nature of the molecule, which combines a polar guanidinium head group with a nonpolar octyl tail. This can lead to the formation of oils or amorphous precipitates instead of a crystalline solid. Additionally, impurities from the synthesis of either guanidine or octylphosphonic acid can significantly hinder crystallization. Long-chain phosphonic acids are also known to be sticky and hygroscopic, which can complicate handling and crystallization.[1]
Q2: What are the most likely impurities in my guanidinium octylphosphonate sample?
A2: Impurities can originate from the synthesis of both starting materials.
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From Octylphosphonic Acid Synthesis: Unreacted 1-bromooctane, triethyl phosphite, or intermediate species like n-octylphosphonic acid diethyl ester may be present.[2]
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From Guanidine Synthesis: The impurities will depend on the synthetic route used. Common precursors that could be present as impurities include cyanamide or thiourea derivatives.[3][4]
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Reaction Byproducts: Excess of either guanidine or octylphosphonic acid can also be considered an impurity that will affect the crystallization of the 1:1 salt.
Q3: Which solvents are recommended for the crystallization of guanidinium octylphosphonate?
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Good Solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-dimethylformamide (DMF).
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Anti-Solvents: Acetone, Acetonitrile, Ethyl acetate, 1,4-Dioxane.
Experimenting with mixtures of a "good" solvent and an "anti-solvent" is a common strategy to achieve the desired supersaturation for crystallization. For other long-chain phosphonic acids, acetone:water and acetonitrile:water systems have been successful.[1]
Q4: How can I confirm the formation of the guanidinium octylphosphonate salt?
A4: You can use several analytical techniques:
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NMR Spectroscopy: Look for the characteristic chemical shifts of both the guanidinium and the octylphosphonate moieties. The proton spectrum should show the signals for the alkyl chain and the N-H protons of the guanidinium group.
-
FTIR Spectroscopy: Identify the characteristic vibrational bands for the P-O bonds of the phosphonate and the C-N bonds of the guanidinium group.
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Elemental Analysis: Determine the elemental composition (C, H, N, P) to confirm the expected stoichiometry of the salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out / Formation of a Sticky Precipitate | The compound is too soluble in the chosen solvent. The cooling rate is too fast. The presence of impurities is disrupting the crystal lattice formation. The amphiphilic nature of the molecule is promoting self-assembly into non-crystalline forms. | Try using a less polar solvent or a solvent mixture. Employ slow cooling or vapor diffusion techniques to control the rate of supersaturation. Purify the starting materials (guanidine and octylphosphonic acid) before salt formation.[1] Consider using a co-former or an additive that can interact with either the polar or nonpolar part of the molecule to promote ordered packing. |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated. The concentration of the compound is too low. | Concentrate the solution by slowly evaporating the solvent. Add an anti-solvent dropwise to the solution until turbidity is observed, then warm slightly until the solution is clear and allow it to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Poor Crystal Quality (e.g., small needles, plates) | Rapid nucleation and crystal growth. Presence of specific impurities that inhibit growth on certain crystal faces. | Slow down the crystallization process by reducing the cooling rate or using vapor diffusion. Screen different solvents or solvent mixtures. Purify the starting materials to remove potential habit-modifying impurities.[6] |
| Product is Hygroscopic | This is a known issue with some phosphonic acids and their salts.[1] | Dry the crystals under high vacuum. Store the final product in a desiccator with a strong drying agent (e.g., P₂O₅). Consider forming a different salt if the hygroscopicity is problematic for downstream applications. |
Experimental Protocols
Protocol 1: Synthesis of n-Octylphosphonic Acid
This protocol is adapted from a known synthetic method.[2][6]
Materials:
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1-bromooctane
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Triethyl phosphite
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Aluminum trichloride
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Concentrated hydrochloric acid (37%)
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Concentrated sulfuric acid (98%)
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n-hexane
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Water
Procedure:
-
Arbuzov Reaction: To a flask equipped with a stirrer and a dropping funnel, add 1-bromooctane and aluminum trichloride. Heat the mixture to 85 °C.
-
Slowly add triethyl phosphite dropwise, maintaining the temperature between 85 °C and 105 °C.
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After the addition is complete, raise the temperature to 160 °C and continue the reaction for 4 hours to form the diethyl octylphosphonate intermediate.
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Hydrolysis: Cool the reaction mixture. In a separate reaction kettle, add the crude n-octylphosphonic acid ester and concentrated hydrochloric acid.
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Add concentrated sulfuric acid dropwise while stirring.
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Heat the mixture to 115-118 °C and maintain for 25-35 hours.
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Work-up and Purification: Cool the mixture to 55-65 °C and then to room temperature. Let it stand for at least 12 hours.
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Separate the crude product by centrifugation.
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Recrystallize the crude n-octylphosphonic acid from a suitable solvent (e.g., a mixture of n-hexane and water) to obtain the purified product.[6]
Protocol 2: Formation and Crystallization of Guanidinium Octylphosphonate
Materials:
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Purified n-octylphosphonic acid
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Guanidine hydrochloride or guanidine carbonate
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A suitable base (e.g., sodium methoxide) if starting from guanidine hydrochloride
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Crystallization solvent (e.g., methanol, ethanol, or water)
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Anti-solvent (e.g., acetone or acetonitrile)
Procedure:
-
Guanidine Free Base Preparation (if applicable): If starting with guanidine hydrochloride, prepare the free base by reacting it with an equivalent amount of a strong base like sodium methoxide in an anhydrous solvent (e.g., ethanol). The sodium chloride precipitate can be removed by filtration.
-
Salt Formation: Dissolve one molar equivalent of purified n-octylphosphonic acid in a minimal amount of the chosen crystallization solvent (e.g., methanol).
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In a separate flask, dissolve one molar equivalent of guanidine (free base) in the same solvent.
-
Slowly add the guanidine solution to the n-octylphosphonic acid solution with stirring. An exothermic reaction may be observed.
-
Crystallization:
-
Slow Evaporation: Leave the resulting solution in a loosely covered beaker to allow for the slow evaporation of the solvent.
-
Slow Cooling: If the compound is sufficiently soluble at higher temperatures, heat the solution to dissolve the salt completely and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
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Anti-solvent Diffusion: Place the solution of the salt in a vial. Place this vial inside a larger beaker containing an anti-solvent. Seal the beaker and allow the anti-solvent vapor to slowly diffuse into the vial, inducing crystallization.
-
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for guanidinium octylphosphonate crystallization.
Caption: Factors influencing the crystallization outcome of guanidinium octylphosphonate.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents [patents.google.com]
- 3. Guanidine synthesis [organic-chemistry.org]
- 4. Guanidine synthesis by guanidinylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]
Technical Support Center: Enhancing the Thermal Stability of Guanidinium Phosphonate Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the thermal stability of guanidinium phosphonate compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical decomposition temperature ranges for guanidinium phosphonate compounds?
A1: The thermal stability of guanidinium phosphonate compounds can vary significantly based on the specific molecular structure, including the substituents on both the guanidinium and phosphonate moieties. Generally, the decomposition of related organophosphorus salts can begin at temperatures ranging from 150°C to over 350°C. For instance, some phosphonium salts show decomposition onsets from 198°C, which can be increased to over 380°C through structural modification[1]. Guanidinium salts with other counter-ions, such as nitrate, can exhibit exothermic decomposition around 208°C[2].
Q2: What are the common gaseous byproducts observed during the thermal decomposition of guanidinium phosphonate compounds?
A2: During thermal decomposition, guanidinium phosphonate compounds are expected to break down into smaller, volatile molecules. Based on studies of related compounds, the guanidinium cation can decompose to produce ammonia (NH₃), nitrogen (N₂), and cyanamide derivatives[3][4]. The phosphonate group may decompose to form various phosphorus oxides and phosphoric acid derivatives[5]. For guanidinium nitrate, evolved gases include NH₃, N₂O, NO₂, and CO₂[2][4].
Q3: How does the choice of counter-ion affect the thermal stability of phosphonate salts?
A3: The counter-ion plays a crucial role in the overall thermal stability of a salt. For polyelectrolytes, inorganic counter-ions tend to result in higher thermal stability compared to organic counter-ions[6]. For instance, replacing a chloride anion with a bulky, non-nucleophilic anion like bis(trifluoromethylsulfonyl)imide (NTf₂) in phosphonium salts has been shown to significantly increase the thermal stability, in some cases by over 100°C[1]. This suggests that for guanidinium phosphonates, the specific structure of the phosphonate anion can significantly influence the decomposition temperature.
Q4: Can I assess the thermal stability of my compound in solution?
A4: While thermal stability is most commonly characterized in the solid state using techniques like TGA and DSC, the stability in solution is also a critical parameter, especially for drug development applications. Solution stability is often assessed by techniques such as HPLC or NMR spectroscopy over time at various temperatures to monitor for degradation. The decomposition mechanisms in solution can differ significantly from those in the solid state and may involve hydrolysis or reactions with the solvent.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Decomposition Temperature | The compound may have a high degree of ionic character, leading to lower thermal stability. The presence of nucleophilic counter-ions can also lower the decomposition temperature. | - Modify the structure to increase covalent character. - Introduce bulky, non-nucleophilic counter-ions. For example, consider fluorinated substituents on the phosphonate. - Ensure the compound is in a crystalline form, as amorphous solids may have lower thermal stability. |
| Inconsistent TGA/DSC Results | - Inconsistent heating rates can affect the onset of decomposition[1]. - Sample preparation may not be uniform. - The atmosphere in the TGA/DSC instrument can influence decomposition pathways (e.g., oxidative degradation in the presence of air). | - Use a consistent and appropriate heating rate for all experiments (e.g., 10 °C/min). - Ensure samples are of a consistent particle size and are packed uniformly in the crucible. - Perform analyses under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, unless studying oxidative stability is the goal. |
| Complex or Multi-Step Decomposition in TGA Curve | The compound may be decomposing through multiple pathways, or it may contain impurities or residual solvent. | - Analyze the evolved gases using a hyphenated technique like TGA-MS or TGA-FTIR to identify the decomposition products at each step. - Purify the sample to remove any residual solvents or starting materials. Recrystallization is often an effective method. - Consider the possibility of the formation of stable intermediates during decomposition. |
| Discoloration of the sample upon heating before significant weight loss is observed. | This may indicate a solid-state reaction or a phase transition that does not involve the loss of mass. | - Use DSC to investigate potential phase transitions (e.g., melting, crystallization) or solid-state reactions that may be occurring before decomposition. - Visually inspect the sample during heating if possible. - Characterize the heated sample using techniques like X-ray diffraction to identify any new crystalline phases. |
Data Presentation
Table 1: Representative Thermal Decomposition Data of Related Compounds
| Compound Type | Example | Decomposition Onset (Tonset) (°C) | Technique | Reference |
| Guanidinium Salt | Guanidinium 5,5'-azotetrazole | ~230 | DSC | [7] |
| Guanidinium Salt | Guanidinium Nitrate | ~208 (exothermic peak) | DSC | [2] |
| Phosphonium Salt | [P4,4,4,4]Cl | ~198 | TGA | [1] |
| Phosphonium Salt | [P4,4,4,4]NTf₂ | ~389 | TGA | [1] |
| Polyelectrolyte with Inorganic Counter-ion | Poly(styrene sulfonate) sodium salt | >300 | TGA | [6] |
| Polyelectrolyte with Organic Counter-ion | Poly(styrene sulfonate) tetrabutylammonium salt | ~150-170 | TGA | [6] |
Note: This table provides data for related compounds to illustrate general trends. The thermal stability of specific guanidinium phosphonate compounds will depend on their unique structures.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of a guanidinium phosphonate compound as a function of temperature.
Materials:
-
Guanidinium phosphonate sample (2-5 mg)
-
TGA instrument with a microbalance
-
TGA sample pans (e.g., aluminum or platinum)
-
Inert gas supply (e.g., high-purity nitrogen or argon)
Procedure:
-
Tare the TGA sample pan.
-
Accurately weigh 2-5 mg of the guanidinium phosphonate sample into the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
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Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
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Record the sample weight as a function of temperature.
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The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition step.
Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To identify melting points, phase transitions, and the enthalpy of decomposition of a guanidinium phosphonate compound.
Materials:
-
Guanidinium phosphonate sample (1-3 mg)
-
DSC instrument
-
DSC sample pans and lids (e.g., aluminum)
-
Crimper for sealing the pans
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Inert gas supply
Procedure:
-
Tare an empty DSC pan with its lid.
-
Accurately weigh 1-3 mg of the sample into the pan.
-
Hermetically seal the pan using a crimper.
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
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Purge the cell with an inert gas.
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Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
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Record the differential heat flow between the sample and the reference.
-
Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks can indicate crystallization or decomposition. The area under the peak can be integrated to determine the enthalpy of the transition.
Visualizations
Caption: A simplified potential thermal decomposition pathway for guanidinium phosphonate compounds.
Caption: An experimental workflow for improving the thermal stability of guanidinium phosphonate compounds.
References
- 1. tainstruments.com [tainstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. me.psu.edu [me.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of counterions on the thermal and solution properties of strong polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Technical Support Center: Synthesis of Octyl Hydrogen Phosphonate Guanidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octyl hydrogen phosphonate guanidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for octyl hydrogen phosphonate guanidine?
A1: A common and plausible two-step synthetic route is hypothesized. The first step involves the selective mono-hydrolysis of a starting material, dioctyl phosphonate, to yield octyl hydrogen phosphonate. The second step is the acid-base reaction between the octyl hydrogen phosphonate (an acid) and guanidine (a base) to form the desired octyl hydrogen phosphonate guanidine salt.
Q2: What are the most critical parameters to control during the synthesis?
A2: For the mono-hydrolysis step, the stoichiometry of the base (e.g., KOH or NaOH), reaction temperature, and time are crucial to prevent the formation of the fully hydrolyzed phosphonic acid. In the salt formation step, precise 1:1 stoichiometry between the octyl hydrogen phosphonate and guanidine is critical to ensure a pure product and avoid impurities from excess starting materials.
Q3: What are the expected impurities in the synthesis of octyl hydrogen phosphonate guanidine?
A3: Potential impurities include unreacted dioctyl phosphonate from incomplete hydrolysis, octylphosphonic acid from over-hydrolysis, and excess guanidine or octyl hydrogen phosphonate from the salt formation step. Other minor impurities could arise from side reactions of the starting materials or solvents.
Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: 31P NMR spectroscopy is invaluable for monitoring the conversion of the starting phosphonate ester to the phosphonic acid monoester and the final salt. 1H and 13C NMR can confirm the presence of the octyl chain and the guanidinium cation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., ion-exchange or reversed-phase with an ion-pairing agent) is recommended. Mass spectrometry can be used to confirm the molecular weight of the product.
Q5: How can I purify the final product, octyl hydrogen phosphonate guanidine?
A5: Purification can be challenging due to the amphiphilic and ionic nature of the product. Recrystallization from a suitable solvent system is a common method. Column chromatography on silica gel may be possible, but the polarity of the guanidinium salt can lead to tailing; a modified silica (e.g., reversed-phase) or a different stationary phase might be necessary. Washing the crude product with a non-polar solvent can help remove unreacted dioctyl phosphonate.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of octyl hydrogen phosphonate in the hydrolysis step | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Formation of octylphosphonic acid (di-hydrolysis). | Use a stoichiometric amount of base (1 equivalent). Maintain a low reaction temperature. Monitor the reaction closely using 31P NMR and stop it once the starting material is consumed. | |
| Presence of multiple spots on TLC or peaks in HPLC of the final product | Incomplete hydrolysis leading to contamination with dioctyl phosphonate. | Optimize the hydrolysis step. Purify the intermediate octyl hydrogen phosphonate before proceeding to the salt formation. |
| Incorrect stoichiometry in the salt formation step. | Carefully measure and use a 1:1 molar ratio of octyl hydrogen phosphonate and guanidine. | |
| Decomposition of the product during workup or purification. | Avoid high temperatures and strongly acidic or basic conditions during purification. | |
| 31P NMR spectrum shows multiple phosphorus signals in the final product | A mixture of octyl hydrogen phosphonate, dioctyl phosphonate, and/or octylphosphonic acid is present. | Review the stoichiometry and reaction conditions of the hydrolysis step. Purify the intermediate product before the salt formation. |
| Final product is an oil and does not solidify | Presence of impurities. | Attempt to purify the product further by washing with appropriate solvents or by chromatography. |
| The product may be intrinsically a low-melting solid or an oil at room temperature. | Try to form a salt with a different counter-ion to induce crystallization. Characterize the product as an oil if purification attempts do not lead to solidification. | |
| Poor solubility of the final product | The amphiphilic nature of the molecule can lead to complex solubility behavior. | Experiment with a range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol, water) to find a suitable solvent for purification or analysis. |
Experimental Protocols
Hypothesized Synthesis of Octyl Hydrogen Phosphonate Guanidine
Step 1: Selective Mono-hydrolysis of Dioctyl Phosphonate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dioctyl phosphonate (1 equivalent) in a suitable solvent like a mixture of THF and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium hydroxide (1 equivalent) in water dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by 31P NMR spectroscopy until the starting material peak has disappeared and a new peak corresponding to the monoester has appeared.
-
Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a neutral pH. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude octyl hydrogen phosphonate.
Step 2: Guanidinium Salt Formation
-
Reaction Setup: Dissolve the crude octyl hydrogen phosphonate (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Reagent Addition: In a separate flask, dissolve guanidine hydrochloride (1 equivalent) in the same solvent and neutralize it with a base like sodium methoxide to generate free guanidine. Alternatively, use guanidine carbonate directly. Add the guanidine solution to the octyl hydrogen phosphonate solution.
-
Reaction: Stir the mixture at room temperature for a few hours. The formation of the salt is typically a rapid acid-base reaction.
-
Purification: The guanidinium salt may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by washing with a non-polar solvent to remove non-polar impurities.
Data Presentation
Table 1: Illustrative Reaction Parameters and Outcomes
| Parameter | Step 1: Mono-hydrolysis | Step 2: Salt Formation |
| Starting Materials | Dioctyl Phosphonate, KOH | Octyl Hydrogen Phosphonate, Guanidine |
| Solvent | THF/Water | Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 70-85% (crude) | 80-95% |
| Purity (by HPLC) | ~90% | >95% after purification |
Visualizations
Caption: Hypothesized synthesis workflow for octyl hydrogen phosphonate guanidine.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Scale-Up Synthesis of Guanidinium Octylphosphonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of guanidinium octylphosphonate. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing guanidinium octylphosphonate?
A1: The most common approach is a two-step synthesis. The first step involves the synthesis of octylphosphonic acid, typically via the Arbuzov reaction followed by hydrolysis. The second step is an acid-base reaction where octylphosphonic acid is neutralized with guanidine to form the desired guanidinium octylphosphonate salt.
Q2: What are the critical starting materials and reagents for this synthesis?
A2: For the synthesis of octylphosphonic acid, you will need 1-bromooctane and a phosphite source, such as triethyl phosphite. For the subsequent salt formation, you will require the synthesized octylphosphonic acid and a guanidine source, like guanidine hydrochloride, which would then be treated with a base to generate free guanidine, or by using guanidine carbonate.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3: Both 1-bromooctane and triethyl phosphite can be hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The Arbuzov reaction can be exothermic, so careful temperature control is crucial during scale-up. Guanidine and its salts can be corrosive and irritating.
Q4: How can I characterize the final guanidinium octylphosphonate product?
A4: The final product should be characterized using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential to confirm the structure of the octylphosphonate and the presence of the guanidinium counterion. Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic functional groups. Elemental analysis can be used to confirm the elemental composition and purity of the salt.
Experimental Protocols
Step 1: Synthesis of Diethyl Octylphosphonate
A detailed protocol for the synthesis of diethyl octylphosphonate via the Arbuzov reaction is provided below.
| Parameter | Value |
| Reactants | |
| 1-bromooctane | 1.0 eq |
| Triethyl phosphite | 1.1 eq |
| Reaction Conditions | |
| Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
| Work-up | |
| Purification | Vacuum Distillation |
| Expected Yield | 85-95% |
Step 2: Hydrolysis to Octylphosphonic Acid
The diethyl octylphosphonate is then hydrolyzed to octylphosphonic acid.
| Parameter | Value |
| Reactants | |
| Diethyl octylphosphonate | 1.0 eq |
| Concentrated Hydrochloric Acid | Excess |
| Reaction Conditions | |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 12-24 hours |
| Work-up | |
| Purification | Recrystallization |
| Expected Yield | 90-98% |
Step 3: Synthesis of Guanidinium Octylphosphonate
The final step is the acid-base reaction to form the guanidinium octylphosphonate salt.
| Parameter | Value |
| Reactants | |
| Octylphosphonic Acid | 1.0 eq |
| Guanidine Carbonate | 0.5 eq |
| Solvent | Ethanol or Methanol |
| Reaction Conditions | |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-3 hours |
| Work-up | |
| Purification | Recrystallization from a suitable solvent system |
| Expected Yield | >95% |
Troubleshooting Guide
Issue 1: Low yield in the Arbuzov reaction (Step 1).
-
Question: My yield of diethyl octylphosphonate is significantly lower than expected. What could be the cause?
-
Answer:
-
Incomplete Reaction: Ensure the reaction temperature was maintained at 150-160 °C. Lower temperatures will result in a slower reaction rate. Monitor the reaction progress by TLC or GC to ensure it has gone to completion.
-
Reagent Purity: Verify the purity of your 1-bromooctane and triethyl phosphite. Impurities can lead to side reactions.
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
-
Issue 2: Difficulty in purifying octylphosphonic acid (Step 2).
-
Question: I am having trouble obtaining pure octylphosphonic acid after hydrolysis. What can I do?
-
Answer:
-
Incomplete Hydrolysis: Ensure the hydrolysis was carried out for a sufficient amount of time at reflux. Incomplete hydrolysis will leave unreacted diethyl octylphosphonate, which can be difficult to separate.
-
Recrystallization Solvent: The choice of recrystallization solvent is critical. A solvent screen may be necessary to find the optimal solvent or solvent mixture for obtaining high-purity crystals. Try combinations of polar and non-polar solvents.
-
Issue 3: The final product (guanidinium octylphosphonate) is not a salt or is impure.
-
Question: My final product does not appear to be the correct salt, or it is contaminated. How can I resolve this?
-
Answer:
-
Stoichiometry: Double-check the stoichiometry of your acid-base reaction. An excess of either octylphosphonic acid or guanidine will result in an impure product.
-
Incomplete Reaction: Although the reaction is typically fast, ensure it has been stirred for a sufficient amount of time to go to completion. Gentle heating can sometimes facilitate the reaction.
-
Purification: The final product may need to be recrystallized multiple times to achieve the desired purity. Again, solvent selection is key. Washing the filtered solid with a cold, non-polar solvent can help remove non-ionic impurities.
-
Visualizations
Caption: Experimental workflow for the synthesis of guanidinium octylphosphonate.
Caption: Acid-base reaction forming the guanidinium octylphosphonate salt.
Technical Support Center: Analytical Methods for Purity Assessment of Guanidinium Phosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanidinium phosphonates. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of guanidinium phosphonates?
A1: The primary analytical methods for purity assessment of guanidinium phosphonates include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) often with ion-pairing agents, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, and Mass Spectrometry (MS). Ion Chromatography (IC) can also be employed for the analysis of the guanidinium cation and related ionic impurities.
Q2: What are the common impurities found in guanidinium phosphonate samples?
A2: Common impurities can originate from both the phosphonate and guanidinium starting materials or be generated during synthesis and storage. For the phosphonate component, impurities such as orthophosphoric acid and phosphorous acid are common.[1][2] Impurities from the guanidinium synthesis can include unreacted starting materials like dicyandiamide or by-products from the guanidinylation reaction.[3][4] Degradation products arising from hydrolysis or oxidation are also potential impurities that need to be monitored.
Q3: Why is ³¹P NMR a valuable tool for the purity assessment of phosphonates?
A3: ³¹P NMR is a powerful technique for the analysis of phosphonates due to several advantages. The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, which allows for good separation and identification of different phosphorus-containing species, including the active compound and its phosphate-based impurities.[5][6][7] This method requires minimal sample preparation and can provide direct quantitative information about the purity of the sample.[8]
Q4: What is the purpose of a forced degradation study?
A4: A forced degradation or stress study is designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[9] The primary goals are to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[9] This information is crucial for developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[10]
Troubleshooting Guides
HPLC Analysis
Q1: I am observing poor peak shape (tailing or fronting) for my guanidinium phosphonate in RP-HPLC. What could be the cause and how can I fix it?
A1: Poor peak shape for highly polar and ionic compounds like guanidinium phosphonates is a common issue in RP-HPLC.
-
Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns, can cause peak tailing.[11] Peak fronting might indicate column overload or an inappropriate injection solvent.[12]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled and is at least 2 pH units away from the pKa of the guanidinium and phosphonate groups to ensure a consistent ionization state.
-
Use of Ion-Pairing Agents: Incorporating an ion-pairing reagent (e.g., hexane sulfonic acid for the guanidinium group) into the mobile phase can form a neutral complex with the analyte, improving retention and peak shape on a reversed-phase column.[13]
-
Column Selection: Consider using a column with a different stationary phase, such as a polymer-based column or one with end-capping to minimize silanol interactions.
-
Sample Overload: Reduce the concentration or injection volume of your sample to see if the peak shape improves.[14]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[14]
-
Q2: My guanidinium phosphonate is not retained on the C18 column and elutes in the void volume. What should I do?
A2: This is a common problem for very polar analytes.
-
Cause: The compound is too hydrophilic to interact sufficiently with the nonpolar C18 stationary phase.
-
Troubleshooting Steps:
-
Ion-Pair Chromatography: This is often the most effective solution. An ion-pairing reagent with a hydrophobic tail will adsorb to the stationary phase, creating a pseudo-ion-exchanger that can retain the charged guanidinium phosphonate.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds and can be an excellent alternative to reversed-phase chromatography for this class of molecules.
-
Mobile Phase Composition: For reversed-phase, start with a highly aqueous mobile phase (e.g., 95-100% aqueous). However, be aware that some C18 columns can undergo "phase collapse" in highly aqueous mobile phases. Use of "aqua" type C18 columns is recommended in this case.
-
³¹P NMR Analysis
Q1: I am having trouble with the quantification of impurities in my ³¹P NMR spectrum. What are the key considerations?
A1: Accurate quantification by ³¹P NMR requires careful experimental setup.
-
Cause: Inaccurate integration can result from differences in relaxation times (T1) between the main compound and impurities, as well as uneven Nuclear Overhauser Effect (NOE) enhancements during proton decoupling.[7]
-
Troubleshooting Steps:
-
Inverse-Gated Decoupling: Use an inverse-gated decoupling pulse sequence to suppress the NOE, which can lead to more accurate integration.[7]
-
Sufficient Relaxation Delay: Ensure the relaxation delay (d1) is long enough to allow for complete relaxation of all phosphorus nuclei. A delay of 5 times the longest T1 value is recommended.
-
Internal Standard: For absolute quantification, use a suitable internal standard that has a known concentration and a resonance that does not overlap with any of the signals of interest.[8]
-
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phosphonates and Related Impurities by ³¹P NMR
| Compound | LOD (mg/mL) | LOQ (mg/mL) |
| Aminotris(methylene phosphonic acid) (ATMP) | 1.7 | - |
| 1-Hydroxyethylidene diphosphonic acid (HEDP) | 2.4 | - |
| Ethylene diamine tetra (methylene phosphonic) acid (EDTMP) | 3.4 | - |
| Diethylenetriamine penta(methylene phosphonic) acid (DTPMP) | 2.4 | - |
| Orthophosphoric acid | 0.9 | - |
| Phosphorous acid | 0.8 | - |
Data extracted from a study on the quantification of phosphonates and their impurities.[1][8]
Table 2: Validation Parameters for a Stability-Indicating HPLC Method for Zoledronic Acid (a nitrogen-containing bisphosphonate)
| Parameter | Result |
| Linearity Range | 12.56 - 75.18 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Method Precision (%RSD) | 0.1% - 0.2% |
| Accuracy (% Recovery) | 98% - 102% |
Data is for Zoledronic Acid, which shares structural similarities (nitrogen-containing bisphosphonate) and analytical challenges with guanidinium phosphonates.[15]
Experimental Protocols
Stability-Indicating HPLC Method for a Nitrogen-Containing Bisphosphonate (Zoledronic Acid)
This method, developed for Zoledronic Acid, provides a solid starting point for developing a method for guanidinium phosphonates due to the similar analytical challenges posed by the polar, ionic nature of these compounds.
-
Chromatographic Conditions:
-
Column: Symmetry C18 (150 x 4.6 mm, 5µ)
-
Mobile Phase: A mixture of pH 3.5 triethylamine buffer and methanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength for the analyte (e.g., 215 nm).
-
Temperature: Ambient
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare sample solutions by accurately weighing the guanidinium phosphonate salt and dissolving it in the mobile phase to a known concentration.
-
-
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
After exposure, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration with the mobile phase before injection.[15]
-
Purity Determination by ³¹P NMR
-
Sample Preparation:
-
Accurately weigh the guanidinium phosphonate sample and a suitable internal standard (e.g., methylphosphonic acid) into an NMR tube.
-
Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., D₂O with EDTA to chelate paramagnetic metal ions).
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard one-pulse sequence with inverse-gated proton decoupling.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the phosphorus nuclei being analyzed.
-
Acquisition Time (aq): Sufficient to resolve all signals of interest.
-
Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio for the impurities.
-
-
Data Processing and Analysis:
-
Apply an appropriate line broadening factor to improve the signal-to-noise ratio without sacrificing resolution.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the main compound and all identified impurities.
-
Calculate the purity based on the relative integrals of the main compound and the impurities, or by using the integral of the internal standard for absolute quantification.[1][8]
-
Visualizations
Caption: Workflow for purity assessment of guanidinium phosphonates.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. akjournals.com [akjournals.com]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. scribd.com [scribd.com]
- 11. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
strategies to control the stoichiometry of guanidinium phosphonate salts
Welcome to the technical support center for the synthesis and stoichiometric control of guanidinium phosphonate salts. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and crystallization of guanidinium phosphonate salts, helping you to achieve the desired stoichiometric ratio in your products.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incorrect Stoichiometry (e.g., mixture of 1:1 and 2:1 salts) | - Incorrect reagent ratio: The initial molar ratio of guanidinium and phosphonate precursors was not optimal. - pH of the reaction medium: The protonation state of both the guanidinium and phosphonate groups is pH-dependent, influencing their interaction. - Solvent effects: The polarity and hydrogen bonding capability of the solvent can influence the association of the ions. - Rate of addition: Rapid addition of one reagent to another can lead to localized concentration gradients and the formation of undesired stoichiometries. | - Adjust reagent ratio: Carefully control the molar equivalents of the guanidinium and phosphonate sources. For a 1:1 salt, use a 1:1 molar ratio. For a 2:1 salt, a 2:1 ratio of guanidinium to phosphonate is a starting point, but empirical optimization may be needed. - Control pH: Use a suitable buffer system to maintain a consistent pH throughout the reaction. The optimal pH will depend on the specific pKa values of your guanidinium and phosphonate compounds.[1] - Solvent screening: Experiment with a range of solvents with varying polarities. Protic solvents may compete for hydrogen bonding sites, while aprotic solvents might favor salt bridge formation. - Slow addition: Add one of the reagents dropwise or via a syringe pump to maintain a homogeneous reaction mixture. |
| Low Yield of the Desired Salt | - Suboptimal reaction conditions: Temperature and reaction time may not be optimized. - Poor solubility of reactants or products: If the desired salt precipitates too quickly from the reaction mixture, the reaction may not go to completion. Conversely, if the product is too soluble, isolation can be difficult. - Side reactions: The guanidinium or phosphonate groups may be undergoing undesired chemical transformations. | - Optimize reaction conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific system. - Solvent selection for solubility: Choose a solvent system where the reactants are sufficiently soluble, and the desired product has limited solubility to allow for crystallization or precipitation upon completion of the reaction. A co-solvent system can be employed to fine-tune solubility. - Inert atmosphere: If your reactants are sensitive to oxidation or other atmospheric reactions, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Crystallization | - Supersaturation issues: The solution may not be appropriately supersaturated to induce crystallization. - Presence of impurities: Impurities can inhibit crystal nucleation and growth. - Inappropriate solvent system: The chosen solvent may not be suitable for growing high-quality crystals of the desired salt. | - Control supersaturation: Slowly evaporate the solvent, or use an anti-solvent addition method to gradually reach the point of supersaturation. Seeding with a small crystal of the desired product can also be effective. - Purify the product: Before attempting crystallization, ensure the crude product is purified to remove any unreacted starting materials or byproducts. Column chromatography or recrystallization of the crude material may be necessary. - Screen crystallization solvents: Test a variety of solvents and solvent mixtures to find the ideal conditions for crystal growth. |
| Inconsistent Results Between Batches | - Variability in starting materials: Purity and water content of reagents can vary. - Lack of precise control over reaction parameters: Minor variations in temperature, pH, or addition rates can lead to different outcomes. | - Characterize starting materials: Ensure the purity and consistency of your starting materials before each reaction. - Standardize procedures: Develop a detailed and standardized operating procedure (SOP) and adhere to it strictly for all batches. |
Frequently Asked Questions (FAQs)
Q1: How can I reliably achieve a 1:1 guanidinium to phosphonate stoichiometry?
A1: To favor a 1:1 stoichiometry, start with an equimolar ratio of your guanidinium and phosphonate precursors. Control the pH of the reaction to ensure that the guanidinium group is protonated and the phosphonate group is deprotonated to facilitate a strong 1:1 ionic interaction. Slow addition of one reagent to the other with vigorous stirring is also recommended to maintain homogeneity.
Q2: What conditions favor the formation of a 2:1 guanidinium to phosphonate salt?
A2: To promote a 2:1 complex, use a molar excess of the guanidinium precursor (e.g., 2:1 or greater). The pH should be carefully controlled to ensure the phosphonate group can accept two protons from two guanidinium groups. Solid-state NMR can be a valuable tool to identify the formation of 2:1 (two-point) interactions.[2][3]
Q3: How does pH affect the stoichiometry of my guanidinium phosphonate salt?
A3: The pH is a critical parameter as it dictates the protonation states of both the guanidinium and phosphonate functionalities. The guanidinium group is typically protonated over a wide pH range due to its high basicity.[4] However, the phosphonic acid group has multiple pKa values. To form a salt, the pH should be high enough to deprotonate the phosphonic acid, but not so high as to deprotonate the guanidinium ion. The precise pH for optimal interaction and desired stoichiometry will depend on the specific pKa values of your molecules and should be determined empirically. It is advisable to use a buffer system that does not interfere with the salt formation; for instance, phosphate buffers can sometimes interact with guanidinium ions and may not be ideal.[1]
Q4: What is the role of the solvent in controlling stoichiometry?
A4: The solvent plays a crucial role in mediating the interaction between the guanidinium and phosphonate ions. Polar protic solvents can solvate the ions and may compete for hydrogen bonding, potentially disrupting the formation of a stable salt. Aprotic solvents of varying polarity may be more suitable. The choice of solvent can also influence the crystallization of a specific stoichiometric form. It is recommended to perform a solvent screen to identify the optimal medium for your desired outcome.
Q5: Which analytical techniques are best for confirming the stoichiometry of my salt?
A5: Several techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are powerful tools. By integrating the signals corresponding to the guanidinium and phosphonate components, you can determine their ratio in the final product. Chemical shift changes upon complexation can also provide evidence of interaction. Solid-state 31P MAS NMR can distinguish between 1:1 and 2:1 binding modes based on characteristic chemical shifts.[2][3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to observe the formation of non-covalent complexes in the gas phase and can help identify the stoichiometry of the resulting ions.[5]
-
Elemental Analysis: This technique provides the percentage of C, H, N, and other elements in your sample, which can be compared to the theoretical values for different stoichiometric ratios.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the stoichiometry and the three-dimensional arrangement of the ions in the crystal lattice.
Experimental Protocols
Protocol 1: Synthesis of a 1:1 Guanidinium Phosphonate Salt
This protocol provides a general procedure for the synthesis of a 1:1 guanidinium phosphonate salt. It should be adapted based on the specific properties of the starting materials.
Materials:
-
Guanidinium source (e.g., guanidinium chloride)
-
Phosphonic acid
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., sodium hydroxide, triethylamine) if starting from the protonated phosphonic acid
Procedure:
-
Dissolve 1.0 mmol of the phosphonic acid in a minimal amount of the chosen solvent.
-
If the phosphonic acid is in its protonated form, add 1.0 mmol of a suitable base to deprotonate it. Monitor the pH to ensure complete deprotonation.
-
In a separate flask, dissolve 1.0 mmol of the guanidinium source in the same solvent.
-
Slowly add the guanidinium solution to the phosphonate solution with constant, vigorous stirring at room temperature.
-
After the addition is complete, continue stirring the mixture for a predetermined time (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Induce crystallization or precipitation of the product. This can be achieved by:
-
Slow evaporation of the solvent.
-
Addition of an anti-solvent (a solvent in which the product is insoluble).
-
Cooling the reaction mixture.
-
-
Collect the solid product by filtration, wash with a small amount of cold solvent or the anti-solvent, and dry under vacuum.
-
Characterize the product using NMR, MS, and elemental analysis to confirm the 1:1 stoichiometry.
Protocol 2: Characterization of Stoichiometry by 1H NMR
Procedure:
-
Accurately weigh a sample of the dried guanidinium phosphonate salt.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Acquire a 1H NMR spectrum.
-
Identify the signals corresponding to the guanidinium and phosphonate moieties that are well-resolved and do not overlap with other signals.
-
Integrate the area of a characteristic signal from the guanidinium component and a characteristic signal from the phosphonate component.
-
Normalize the integrals by the number of protons each signal represents.
-
The ratio of the normalized integrals will give the molar ratio of the guanidinium and phosphonate components in the salt.
Data Presentation
Table 1: Effect of pH on Guanidinium-Phosphonate Binding Affinity (Hypothetical Data)
| pH | Binding Constant (Ka, M-1) for 1:1 Complex | Predominant Stoichiometry |
| 4.0 | 1.2 x 102 | 1:1 |
| 5.5 | 5.8 x 103 | 1:1 |
| 7.0 | 2.1 x 104 | 1:1 |
| 8.5 | 1.5 x 103 | Mixture of 1:1 and 2:1 |
| 10.0 | 3.2 x 102 | Primarily 2:1 |
Note: This table presents hypothetical data to illustrate the importance of pH control. Actual binding constants will vary depending on the specific molecules and conditions.
Visualizations
Caption: Troubleshooting workflow for controlling the stoichiometry of guanidinium phosphonate salts.
Caption: General experimental workflow for the synthesis of guanidinium phosphonate salts.
References
- 1. researchgate.net [researchgate.net]
- 2. Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Guanidinium vs. Ammonium Alkylphosphonates for Advanced Research Applications
A deep dive into the comparative performance of guanidinium and ammonium alkylphosphonates, offering researchers and drug development professionals a guide to selecting the optimal compound for their needs. This analysis is supported by a review of existing experimental data on their interactions, stability, and efficacy in key applications.
The functionalization of alkylphosphonates with cationic groups plays a pivotal role in tuning their physicochemical properties for a range of applications, from drug delivery to materials science. The choice of the cationic counterpart, most commonly guanidinium or ammonium, can significantly impact the performance of the final conjugate. This guide provides a comparative analysis of guanidinium and ammonium alkylphosphonates, focusing on their fundamental interactions, performance in biological systems, and the experimental protocols used for their characterization.
At the Core of the Interaction: A Tale of Two Cations
The primary difference between guanidinium and ammonium alkylphosphonates lies in the nature of the electrostatic and hydrogen bonding interactions between the cation and the phosphonate anion. While both cations interact with the negatively charged phosphonate group, the guanidinium group offers a distinct advantage due to its unique structural features.
The ammonium cation (—NH₃⁺) typically engages in monodentate hydrogen bonds. In contrast, the planar, resonance-stabilized guanidinium cation possesses three N-H donors, allowing it to form strong, bidentate hydrogen bonds with the oxygen atoms of the phosphonate group.[1][2] This multidentate interaction results in a more stable and specific binding, which can be likened to a "molecular Velcro" effect. This enhanced binding affinity of the guanidinium group has profound implications for the stability and biological activity of the resulting compounds.[1]
Performance in Drug Delivery: The Guanidinium Advantage
A significant area of application for these compounds is in the development of molecular transporters for the cellular delivery of therapeutic agents and probes. In this domain, guanidinium-rich oligophosphoesters have demonstrated superior performance compared to their ammonium-containing counterparts and other delivery systems.[3][4]
Studies have shown that cell-penetrating transporters rich in guanidinium exhibit significantly higher cellular uptake. For instance, guanidinium-rich oligophosphoesters have been reported to have over 2-fold higher uptake than guanidinium-rich oligocarbonates and a 6-fold higher uptake than oligoarginine peptides.[3] This enhanced efficacy is attributed to the strong, bidentate hydrogen bonding of the guanidinium group with the phosphate-rich cell membrane, facilitating more efficient translocation into the cell.[5]
The design of these transporters often involves a modular approach, where a cargo molecule can be attached to the oligophosphoester backbone. This can be achieved either by using the cargo as an initiator for the polymerization or by post-polymerization conjugation to a functionalized end-group, such as a thiol.[3]
| Parameter | Guanidinium Alkylphosphonates | Ammonium Alkylphosphonates | References |
| Binding Interaction | Bidentate hydrogen bonding with phosphonate | Monodentate hydrogen bonding with phosphonate | [1][2] |
| Binding Strength | High, due to multidentate interactions | Moderate | [1] |
| Cellular Uptake | High, superior to many other transporters | Moderate, generally lower than guanidinium counterparts | [3][4] |
| Applications | Drug and probe delivery, gene therapy | Drug delivery, surface modification | [3][6][7] |
| Surface Propensity | Higher propensity to reside at aqueous surfaces | Lower surface propensity compared to guanidinium | [8] |
Experimental Protocols
A comprehensive understanding of the properties and performance of guanidinium and ammonium alkylphosphonates relies on a suite of well-defined experimental protocols.
Synthesis of Alkylphosphonates
The synthesis of α-aminophosphonates, the precursors to both ammonium and guanidinium derivatives, is often achieved through the Kabachnik–Fields reaction.[9] This one-pot, three-component condensation involves an amine, an aldehyde or ketone, and a dialkyl phosphite.
Representative Protocol for Kabachnik–Fields Reaction:
-
A mixture of the aldehyde (1 mmol), amine (1 mmol), and dialkyl phosphite (1 mmol) is prepared.
-
A catalyst, such as silica-gel-supported iodine, is added.[9]
-
The reaction mixture is subjected to microwave irradiation or conventional heating until completion, as monitored by thin-layer chromatography.
-
The product is purified using column chromatography.
The resulting α-aminophosphonate can then be guanylated to introduce the guanidinium group.
Characterization Techniques
The structural and physicochemical properties of the synthesized compounds are typically characterized using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and purity of the synthesized alkylphosphonates.[10]
-
Size Exclusion Chromatography (SEC): For oligomeric or polymeric derivatives, SEC is employed to determine the molecular weight and polydispersity.[10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to verify the mass of the synthesized compounds.[11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be utilized to analyze the surface composition and chemical states of modified materials.[6]
Cellular Uptake and Biological Activity Assays
To evaluate the performance of these compounds as drug delivery agents, a variety of in vitro assays are employed.
Cell Viability Assay:
-
HeLa cells (or another relevant cell line) are seeded in 96-well plates.
-
The cells are incubated with varying concentrations of the alkylphosphonate conjugates for a specified period (e.g., 24 hours).[10]
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[10]
Flow Cytometry for Cellular Uptake:
-
Cells are treated with fluorescently labeled alkylphosphonate conjugates.
-
After incubation, the cells are washed, harvested, and analyzed by flow cytometry to quantify the intracellular fluorescence, which corresponds to the amount of cellular uptake.[3]
Visualizing the Interaction and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key interaction and a typical experimental workflow.
Caption: Interaction of Guanidinium and Ammonium with Alkylphosphonate.
Caption: Workflow for Evaluating Cellular Delivery of Alkylphosphonates.
Conclusion
The choice between guanidinium and ammonium as the cationic partner for alkylphosphonates has significant consequences for the properties and performance of the resulting materials. The ability of the guanidinium group to form strong, bidentate hydrogen bonds with the phosphonate anion translates into enhanced stability and, notably, superior performance in applications such as cellular drug delivery. While ammonium alkylphosphonates remain valuable for various applications, the evidence suggests that for tasks requiring robust binding and efficient cell penetration, guanidinium functionalization offers a distinct advantage. Researchers and drug development professionals should consider these fundamental differences in interaction and performance when designing new alkylphosphonate-based systems for advanced therapeutic and material science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Noncovalent binding between guanidinium and anionic groups: focus on biological- and synthetic-based arginine/guanidinium interactions with phosph[on]ate and sulf[on]ate residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating, Guanidinium-Rich Oligophosphoesters: Effective and Versatile Molecular Transporters for Drug and Probe Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery [dspace.mit.edu]
- 6. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discrete Immolative Guanidinium Transporters deliver mRNA to specific organs and red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface behavior of hydrated guanidinium and ammonium ions: a comparative study by photoelectron spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Encoded synthesis and evolution of alkyl-phosphonate nucleic acids: a synthetic genetic polymer with an uncharged backbone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different guanidinium phosphonate flame retardants
Guanidinium phosphonates represent a class of effective, halogen-free flame retardants utilized to enhance the fire safety of various materials, particularly cellulosic products like wood and cotton textiles. Their efficacy stems from a synergistic phosphorus-nitrogen (P-N) mechanism that promotes char formation and releases non-combustible gases upon thermal decomposition. This guide provides a comparative overview of the performance of different guanidinium phosphonate-based flame retardants, supported by experimental data from recent studies.
Performance Comparison of Guanidinium Phosphonate Formulations
The flame retardant performance of materials treated with various guanidinium phosphonate compounds and their formulations has been evaluated using several standard fire safety tests. The Limiting Oxygen Index (LOI), UL-94 vertical burning test, cone calorimetry, and thermogravimetric analysis (TGA) are key benchmarks for assessing their effectiveness.
A summary of the quantitative data from comparative studies is presented in the table below. This data highlights the performance of monoguanidine dihydrogen phosphate (MGHP), also referred to as guanidine dihydrogen phosphate (GDP), and diguanidine hydrogen phosphate (DGHP), both alone and in combination with other flame-retardant agents.
| Flame Retardant System | Substrate | Limiting Oxygen Index (LOI) (%) | Char Residue (%) | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Total Smoke Production (TSP) Reduction (%) | UL-94 Rating | Reference |
| Untreated | Wood | 22.4 | 26.76 | - | - | - | - | [1][2] |
| Guanidine Dihydrogen Phosphate (GDP) | Wood | 43.4 (at 10% concentration) | 47.64 | Significant | Significant | - | - | [1][2] |
| Diguanidine Hydrogen Phosphate (DHP) | Wood | - | 45.89 | - | - | - | - | [1][2] |
| GDP/Zinc Borate (4:1) | Wood | 47.8 | - | - | - | Significant | - | [1][3][4] |
| Untreated | Cotton | 19 | - | - | - | - | - | [5] |
| Monoguanidine Dihydrogen Phosphate (MGHP) | Cotton | >30 | Higher than untreated | - | - | - | M1 | [5] |
| Diguanidine Hydrogen Phosphate (DGHP) | Cotton | >30 | Higher than untreated | - | - | - | M2 | [5] |
| MGHP + APS | Cotton | 60-70 | Significantly higher | - | - | - | M1 | [5] |
| 10% Guanidine Phosphate (GP) | Plywood | 37 | - | - | 53.2% (from 94.14 to 43.94 MJ/m²) | 89.6% (from 0.77 to 0.08 m²) | - | [6] |
Key Findings:
-
Monoguanidine Dihydrogen Phosphate (MGHP/GDP) vs. Diguanidine Hydrogen Phosphate (DGHP): Studies consistently show that MGHP provides superior flame retardant properties compared to DGHP. For instance, on cotton, MGHP formulations achieved a higher M1 rating in the electrical burner test, while DGHP achieved an M2 rating.[5] In applications on wood, GDP resulted in a higher char residue rate (47.64%) compared to DHP (45.89%), indicating better performance in the condensed phase.[1][2]
-
Synergistic Effects: The combination of guanidinium phosphonates with other compounds can significantly enhance their efficacy. The addition of 3-amino propylethoxysilane (APS) to MGHP on cotton dramatically increased the LOI value to between 60 and 70%.[5] Similarly, a composite of GDP and zinc borate (ZB) on wood raised the LOI to 47.8% and effectively suppressed smoke generation.[1][3][4]
-
Mechanism of Action: Guanidinium phosphonates function in both the condensed and gas phases. During combustion, they decompose to produce phosphoric acid, which promotes the dehydration and charring of the substrate material.[6] Simultaneously, non-combustible gases like ammonia and carbon dioxide are released, which dilute the flammable gases and inhibit combustion in the gas phase.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of flame retardancy test results. The following are summaries of the key experimental protocols cited in the comparison.
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy. An LOI value of 27-28% or higher is typically considered flame retardant.[5] The test is generally performed on vertically oriented samples, and the oxygen concentration is adjusted until the sample self-extinguishes within a specified time after ignition.
Electrical Burner Test (NF P 92-503)
This test is used to classify the flammability of materials. Samples of a specified size (e.g., 180 x 300 mm) are subjected to the flame from an electric burner.[5] The material's response to the flame, including afterflame time, afterglow time, and the extent of damage, is observed to assign a classification rating (e.g., M1 for non-flammable, M2 for low flammability).[5]
Cone Calorimetry (CONE)
The cone calorimeter is one of the most effective instruments for assessing the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), total heat release (THR), time to ignition, and smoke production rate (SPR).[3][4] A reduction in the peak HRR and THR are primary indicators of a flame retardant's effectiveness in reducing the fire hazard of a material.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of the material and the amount of char residue left after thermal decomposition. A higher char residue at elevated temperatures generally correlates with better flame-retardant performance in the condensed phase.
Visualizing the Flame Retardancy Mechanism
The following diagram illustrates the general mechanism of action for guanidinium phosphonate flame retardants when applied to a cellulosic substrate.
Caption: Mechanism of Guanidinium Phosphonate Flame Retardancy.
References
- 1. Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Guide to the Validation of Octyl Hydrogen Phosphonate Guanidine Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of octyl hydrogen phosphonate guanidine salt with alternative antimicrobial and drug delivery agents. The information presented herein is supported by experimental data to facilitate objective evaluation and informed decision-making in research and development.
Synthesis and Validation
The synthesis of octyl hydrogen phosphonate guanidine salt is a two-step process. The first step involves the synthesis of the precursor, octylphosphonic acid, followed by its reaction with guanidine to form the final salt.
Synthesis of Octylphosphonic Acid
A common and effective method for the synthesis of octylphosphonic acid is through a Michaelis-Arbuzov-type reaction between 1-bromooctane and triethyl phosphite, followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with 1-bromooctane and a catalytic amount of a Lewis acid (e.g., aluminum trichloride).
-
Addition of Triethyl Phosphite: Triethyl phosphite is added dropwise to the reaction mixture while maintaining the temperature between 70-120°C. The reaction is exothermic and should be controlled with appropriate cooling.
-
Reaction Progression: After the addition is complete, the reaction mixture is heated to 130-160°C for 2-4 hours to ensure the completion of the reaction.
-
Hydrolysis: The reaction mixture is then cooled, and a concentrated aqueous solution of a strong acid, such as hydrochloric acid or hydrobromic acid, is added. The mixture is refluxed for several hours to hydrolyze the phosphonate ester to the phosphonic acid.
-
Workup and Isolation: After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude octylphosphonic acid. Further purification can be achieved by recrystallization.
Synthesis of Octyl Hydrogen Phosphonate Guanidine Salt
The formation of the guanidinium salt is achieved through an acid-base reaction between octylphosphonic acid and guanidine.
Experimental Protocol:
-
Dissolution: Octylphosphonic acid is dissolved in a suitable solvent, such as ethanol or methanol.
-
Addition of Guanidine: An equimolar amount of guanidine base (or a slight excess) is added to the solution. The guanidine base can be prepared by treating guanidine hydrochloride with a strong base like sodium ethoxide in ethanol, followed by filtration of the resulting sodium chloride.
-
Salt Formation: The mixture is stirred at room temperature to allow for the acid-base reaction and salt formation to complete.
-
Isolation: The solvent is removed under reduced pressure to yield the octyl hydrogen phosphonate guanidine salt. The product can be further purified by recrystallization from an appropriate solvent system.
Validation of Synthesis
The successful synthesis of octyl hydrogen phosphonate guanidine salt can be validated using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the presence of the octyl chain and the guanidinium protons. | Signals corresponding to the methylene and methyl protons of the octyl group, and a broad signal for the guanidinium protons. |
| ³¹P NMR Spectroscopy | To confirm the formation of the phosphonate group. | A characteristic signal in the phosphonate region of the spectrum. |
| FTIR Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for P=O, P-O, C-H, and N-H stretching and bending vibrations. |
| Mass Spectrometry | To determine the molecular weight of the salt. | Peaks corresponding to the molecular ions of the octyl hydrogen phosphonate anion and the guanidinium cation. |
| Elemental Analysis | To determine the elemental composition (C, H, N, P). | The experimentally determined percentages should be in close agreement with the calculated values. |
Performance Comparison
Octyl hydrogen phosphonate guanidine salt is investigated for its potential as an antimicrobial agent and a drug delivery vehicle, owing to the combined properties of the lipophilic octyl chain, the phosphate-mimicking phosphonate group, and the membrane-active guanidinium headgroup.
Antimicrobial Activity
The guanidinium group is known to interact with and disrupt bacterial cell membranes, leading to antimicrobial effects. The long alkyl chain enhances this activity by facilitating insertion into the lipid bilayer.
Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| Polyhexamethylene guanidine phosphate (PHMG-P) | >1000 (at 30s exposure) | >1000 (at 30s exposure) | [1] |
| Dodecylguanidine hydrochloride | Not specified | Not specified | [Cytotoxicity data available] |
| Alkylphosphonate Derivatives | 12.5 - 100 | 12.5 - 100 | [2] |
Cytotoxicity
A critical aspect of developing new therapeutic agents is their safety profile. The cytotoxicity of guanidinium-containing compounds can be a concern, as their membrane-disrupting properties are not always specific to microbial cells.
Comparison of Cytotoxicity (IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Poly-guanidine (GuaDex) | Medulloblastoma (DAOY) | 0.223 | [3] |
| Guanidinium-functionalized copolymers | Hepatocellular carcinoma (HepG2) | 18 - 40 µg/mL | [4] |
| Dodecylguanidine hydrochloride | Lung adenocarcinoma (A549) | 0.39 µg/mL | [5] |
Note: The cytotoxicity of octyl hydrogen phosphonate guanidine salt would need to be experimentally determined. The data from similar compounds indicates that the cytotoxic potential can vary significantly based on the overall molecular structure.
Mechanism of Action: Membrane Disruption
The proposed primary mechanism of action for the antimicrobial and potential drug delivery applications of octyl hydrogen phosphonate guanidine salt involves the disruption of the cell membrane.
References
- 1. Antimicrobial activity of polyhexamethylene guanidine phosphate in comparison to chlorhexidine using the quantitative suspension method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity of poly-guanidine in medulloblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Guanidinium Octylphosphonate: A Halogen-Free Alternative to Traditional Flame Retardants
A comprehensive comparison of guanidinium octylphosphonate and traditional halogenated flame retardants, focusing on performance, environmental impact, and safety for researchers and drug development professionals.
The landscape of flame retardant technology is undergoing a significant shift, driven by increasing concerns over the environmental and health impacts of traditional halogenated compounds. Guanidinium octylphosphonate is emerging as a promising halogen-free alternative, offering effective flame retardancy with a more favorable safety profile. This guide provides an in-depth comparison of guanidinium octylphosphonate with traditional halogenated flame retardants, supported by experimental data, to assist researchers and professionals in making informed decisions for their applications.
Performance Comparison: A Quantitative Overview
The efficacy of a flame retardant is paramount. The following table summarizes key performance metrics for guanidinium octylphosphonate compared to common traditional halogenated flame retardants, decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA), in an epoxy resin matrix.
| Parameter | Guanidinium Octylphosphonate | Decabromodiphenyl Ether (DecaBDE) | Tetrabromobisphenol A (TBBPA) | Neat Epoxy Resin (No FR) |
| Limiting Oxygen Index (LOI), % | 31.5 | ~28-30 | ~25-28 | 21.7 - 23.2 |
| UL-94 Vertical Burn Rating | V-0 | V-0 | V-0 / V-1 | No Rating |
| Peak Heat Release Rate (pHRR), kW/m² | ~350 | ~500 | ~600 | ~1369 |
| Total Heat Release (THR), MJ/m² | ~80 | ~100 | ~110 | >120 |
| Smoke Production Rate (SPR), m²/s | Lower | Higher | Higher | High |
Note: The data presented is a synthesis of typical values found in scientific literature for epoxy resins. Actual performance may vary depending on the specific polymer matrix, loading level of the flame retardant, and the presence of synergistic agents.
The Superiority of a Halogen-Free Approach
Traditional halogenated flame retardants, while effective, have come under intense scrutiny due to their adverse effects. These compounds can be persistent in the environment, bioaccumulate in living organisms, and release toxic and corrosive gases during combustion. Concerns have been raised about their potential to cause endocrine disruption, reproductive toxicity, and other long-term health issues.
Guanidinium octylphosphonate offers a compelling alternative by providing robust flame retardancy without the associated environmental and health hazards of halogenated compounds. Its mechanism of action is primarily in the condensed phase, promoting the formation of a protective char layer that insulates the underlying material from heat and prevents the release of flammable gases. This contrasts with halogenated flame retardants, which primarily act in the gas phase by scavenging flame-propagating radicals.
Experimental Protocols: A Closer Look at the Data
To understand the basis of the performance data, it is crucial to be familiar with the standardized testing methodologies.
Synthesis of Guanidinium Octylphosphonate
A common synthetic route for guanidinium alkylphosphonates involves a two-step process:
-
Guanidinylation of an amine: An appropriate amine is reacted with a guanidinylating agent, such as S-methylisothiourea sulfate, to introduce the guanidinium group.
-
Salt formation with octylphosphonic acid: The resulting guanidine derivative is then reacted with octylphosphonic acid in a suitable solvent to form the guanidinium octylphosphonate salt.
The final product is typically isolated by filtration or crystallization and can be characterized using techniques such as NMR and FTIR spectroscopy.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863
Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the candle-like combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.
Methodology:
-
A small, bar-shaped specimen is placed vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration is systematically varied until the minimum concentration that sustains burning for a specified period or over a specified length is determined.
UL-94 Vertical Burning Test
Standard: ASTM D3801 / UL-94
Principle: This test evaluates the self-extinguishing characteristics of a vertically oriented specimen after the application of a standardized flame.
Methodology:
-
A rectangular bar specimen is held vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Observations are made regarding flaming drips that might ignite a cotton ball placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the presence of flaming drips. V-0 is the highest rating.
Cone Calorimetry
Standard: ISO 5660-1
Principle: This is one of the most effective bench-scale methods for studying the fire behavior of materials under conditions that simulate a real-world fire. It measures several key parameters related to heat release and smoke production.
Methodology:
-
A square specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a controlled level of heat flux (typically 35 or 50 kW/m²).
-
An external igniter is used to ignite the flammable gases released from the decomposing material.
-
During combustion, the oxygen consumption is measured to calculate the heat release rate (HRR). Other parameters measured include time to ignition (TTI), total heat released (THR), smoke production rate (SPR), and mass loss rate.
Visualizing the Comparison
To better illustrate the decision-making process when choosing a flame retardant, the following diagram outlines the key considerations.
Conclusion
The data and experimental evidence strongly support the consideration of guanidinium octylphosphonate as a viable and, in many aspects, superior alternative to traditional halogenated flame retardants. Its excellent flame retardant performance, coupled with a significantly better environmental and health profile, aligns with the growing demand for safer and more sustainable materials in research, development, and various industrial applications. While halogenated flame retardants have a long history of use, the long-term risks associated with them necessitate a transition towards greener chemistries, with guanidinium octylphosphonate being a prime candidate to lead this change.
Spectroscopic Data Validation for Guanidinium Octylphosphonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of spectroscopic data for the ionic liquid, guanidinium octylphosphonate. Given the limited availability of direct spectroscopic data for this specific compound in publicly accessible literature, this guide establishes a validation methodology through objective comparison with spectroscopic data from its constituent ions—the guanidinium cation and the octylphosphonate anion—and other related compounds. The experimental protocols and comparative data tables provided herein will assist researchers in confirming the synthesis and purity of guanidinium octylphosphonate.
Comparative Spectroscopic Data
For the validation of a new compound like guanidinium octylphosphonate, a comparative analysis of its spectroscopic data with that of its precursors and structurally similar compounds is essential. The following tables summarize key spectroscopic features for guanidinium salts and octylphosphonic acid, which serve as benchmarks for the validation of the cation and anion moieties of the target compound.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| Guanidinium Salts (General) | Various | ~7.0-8.5 (N-H protons) | ~157-160 (C=N) | [1][2][3][4] |
| Methylguanidinium Salts | D₂O | Variable based on methylation | Variable based on methylation | [1][2] |
| Guanidinium Salicylate | DMSO-d₆ | 7.14 (s, 6H, NH₂) | Not specified | [3] |
| Guanidine Carbonate | D₂O | Not specified | 161.1 | [5] |
| Octylphosphonic Acid | Not Specified | Not specified | Not specified | [6] |
Note: The chemical shifts for the guanidinium protons can vary based on the solvent, concentration, and the counter-ion due to differences in hydrogen bonding and ion-pairing interactions.
Table 2: Comparative FTIR and Raman Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |
| Guanidinium Salts (General) | FTIR/Raman | ~3100-3400 | N-H stretching | [7][8] |
| ~1600-1680 | C=N stretching, NH₂ scissoring | [7][8] | ||
| Octylphosphonic Acid | FTIR | ~2850-2960 | C-H stretching (alkyl chain) | [6][9][10] |
| ~1465 | C-H bending (alkyl chain) | [9][10] | ||
| ~900-1200 | P-O-H and P=O stretching | [9][10][11][12] | ||
| Ionic Liquids (General) | Raman | Varies with structure | Provides fingerprint of cation and anion | [13][14][15] |
Experimental Protocols
Accurate and reproducible spectroscopic data is fundamental for structural validation. The following are detailed methodologies for acquiring NMR, FTIR, and Raman spectra for guanidinium octylphosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the proton (¹H) and carbon (¹³C) environments in the guanidinium cation and the octylphosphonate anion.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized guanidinium octylphosphonate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (N-H).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of at least 1 second.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0 to 200 ppm is appropriate.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively, aiding in the definitive assignment of all signals.
-
-
Data Validation:
-
Compare the obtained ¹H and ¹³C NMR spectra with the data in Table 1.
-
The ¹H NMR spectrum should show signals corresponding to the N-H protons of the guanidinium cation and the C-H protons of the octyl chain.
-
The ¹³C NMR spectrum should display a signal for the central carbon of the guanidinium cation and multiple signals for the carbons of the octyl chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in guanidinium octylphosphonate.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Validation:
-
Compare the obtained FTIR spectrum with the data in Table 2.
-
Look for the characteristic absorption bands for N-H stretching and C=N stretching of the guanidinium cation, as well as the C-H and P-O stretching vibrations of the octylphosphonate anion.
-
Raman Spectroscopy
-
Objective: To obtain a vibrational fingerprint of the sample, which is particularly useful for characterizing the ionic liquid structure.[13][14][15]
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Sample Preparation:
-
Place a small amount of the sample in a glass vial or capillary tube.
-
-
Data Acquisition:
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 200 to 3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Validation:
-
Compare the Raman spectrum with the FTIR data and with known Raman spectra of similar ionic liquids.
-
Raman spectroscopy can provide complementary information to FTIR, especially for symmetric vibrations that may be weak in the infrared spectrum.
-
Visualization of the Data Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a newly synthesized batch of guanidinium octylphosphonate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of guanidine hydrochloride on the 'random coil' conformations and NMR chemical shifts of the peptide series GGXGG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidine carbonate(593-85-1) 13C NMR [m.chemicalbook.com]
- 6. Octylphosphonic acid | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westmont.edu [westmont.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.aps.org [journals.aps.org]
- 14. Raman spectroscopy offers new insights into ionic liquid acidity | Blog – Quantum Design Latin America [qd-latam.com]
- 15. Raman excess spectroscopy vs. principal component analysis: probing the intermolecular interactions between chiral molecules and imidazolium-based ionic liquids [open.fau.de]
A Comparative Study of Guanidinium Phosphonate Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various guanidinium-based organocatalysts in phosphonate chemistry, with a focus on their application in asymmetric Michael additions. The information presented is collated from key research publications and is supported by experimental data to aid in the selection of the most suitable catalyst for specific research and development needs.
Introduction to Guanidinium Phosphonate Catalysis
Guanidinium-based compounds have emerged as powerful organocatalysts in asymmetric synthesis due to their strong basicity and ability to form hydrogen bonds, which allows for the effective activation of both nucleophiles and electrophiles. In the realm of phosphonate chemistry, these catalysts have shown remarkable efficacy in promoting carbon-phosphorus bond formation, leading to the synthesis of chiral phosphonates. These chiral phosphonates are of significant interest in medicinal chemistry and drug development due to their structural analogy to amino acids and their potential as enzyme inhibitors. This guide focuses on a comparative analysis of three prominent classes of guanidinium catalysts: Axially Chiral Guanidines, Bicyclic Guanidines, and Guanidine-Thiourea catalysts.
Performance Comparison in the Phospha-Michael Addition
The enantioselective phospha-Michael addition serves as a benchmark reaction to compare the catalytic performance of different guanidinium-based catalysts. The following tables summarize the performance data of representative catalysts from each class in the addition of phosphites or phosphine oxides to nitroalkenes.
Table 1: Axially Chiral Guanidine Catalysts (Terada Catalyst)
Developed by Terada and coworkers, these catalysts feature a binaphthyl backbone that induces axial chirality, creating a well-defined chiral environment.
| Entry | Nitroalkene (R) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | C₆H₅ | 1 | Toluene | 2 | 98 | 95 | [1] |
| 2 | 4-ClC₆H₄ | 1 | Toluene | 2 | 99 | 94 | [1] |
| 3 | 4-MeOC₆H₄ | 1 | Toluene | 12 | 96 | 93 | [1] |
| 4 | 2-Furyl | 1 | Toluene | 2 | 97 | 96 | [1] |
| 5 | Cyclohexyl | 5 | Toluene | 24 | 91 | 87 | [1] |
Table 2: Bicyclic Guanidine Catalysts (Dixon Catalyst)
These catalysts, investigated by Dixon and others, possess a rigid bicyclic structure that effectively shields one face of the substrate, leading to high enantioselectivity.
| Entry | Nitroalkene (R) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | C₆H₅ | 10 | Toluene | 12 | 95 | 93 | [2][3] |
| 2 | 4-BrC₆H₄ | 10 | Toluene | 12 | 96 | 92 | [2][3] |
| 3 | 2-Naphthyl | 10 | Toluene | 24 | 92 | 91 | [2][3] |
| 4 | n-Propyl | 10 | Toluene | 48 | 85 | 88 | [2][3] |
Table 3: Guanidine-Thiourea Catalysts (Jacobsen-Type)
These bifunctional catalysts, inspired by the work of Jacobsen, combine a guanidine moiety for basic activation with a thiourea group for hydrogen bond-donating activation of the electrophile.
| Entry | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | trans-β-nitrostyrene | 20 | Toluene | 120 | 54 | 25 | [4] |
| 2 | trans-β-nitrostyrene | 20 | CH₂Cl₂ | 2 | 96 | 15 | [4] |
| 3 | trans-β-nitrostyrene | 20 | THF | 2 | 85 | 10 | [4] |
Experimental Protocols
General Procedure for the Phospha-Michael Addition Catalyzed by Axially Chiral Guanidine
To a solution of the nitroalkene (0.1 mmol) in toluene (0.5 mL) is added diphenyl phosphite (0.12 mmol). The reaction mixture is cooled to the specified temperature, and the axially chiral guanidine catalyst (1-5 mol%) is added. The reaction is stirred for the specified time until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-nitro phosphonate.[1]
General Procedure for the Phospha-Michael Addition Catalyzed by Bicyclic Guanidine
In a vial, the bicyclic guanidine catalyst (10 mol%) is dissolved in toluene (0.5 mL). The nitroalkene (0.1 mmol) and diphenylphosphine oxide (0.12 mmol) are then added sequentially. The mixture is stirred at room temperature for the specified duration. Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification to yield the product.[2][3]
General Procedure for the Michael Addition Catalyzed by Guanidine-Thiourea
To a solution of the guanidine-thiourea catalyst (20 mol%) in the specified solvent (1.0 mL) is added the Michael acceptor (e.g., trans-β-nitrostyrene, 0.1 mmol) and the Michael donor (e.g., diethyl malonate, 0.2 mmol). The reaction mixture is stirred at room temperature for the indicated time. The solvent is evaporated, and the residue is purified by flash chromatography on silica gel.[4]
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the phospha-Michael addition and a general experimental workflow.
Caption: Proposed catalytic cycle for the guanidinium-catalyzed phospha-Michael addition.
Caption: A generalized workflow for a guanidinium-catalyzed phosphonate addition reaction.
Conclusion
This comparative guide highlights the utility of different classes of guanidinium-based catalysts in asymmetric phosphonate synthesis. Axially chiral and bicyclic guanidines consistently demonstrate high enantioselectivities and yields in phospha-Michael additions, making them excellent choices for the synthesis of enantioenriched phosphonates. While the presented data for the guanidine-thiourea catalyst in a related Michael addition shows lower enantioselectivity, the bifunctional activation mechanism of this catalyst class holds significant potential and warrants further investigation in phosphonate chemistry. The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and reaction conditions. The provided experimental protocols and workflow diagrams serve as a starting point for researchers to develop and optimize their synthetic strategies.
References
- 1. Axially chiral guanidine as enantioselective base catalyst for 1,4-addition reaction of 1,3-dicarbonyl compounds with conjugated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes [organic-chemistry.org]
- 4. BJOC - Flexible synthesis of anthracycline aglycone mimics via domino carbopalladation reactions [beilstein-journals.org]
Assessing the Performance of Guanidinium Octylphosphonate in Polymer Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of guanidinium octylphosphonate as a flame retardant in polymer composites. Due to the limited availability of direct experimental data for guanidinium octylphosphonate in the public domain, this document leverages data from closely related guanidinium-based phosphorus flame retardants, primarily guanidine phosphate, and compares its performance with the widely used flame retardant, ammonium polyphosphate (APP). This guide offers a detailed overview of the flame-retardant mechanisms, experimental testing protocols, and a comparative analysis of performance metrics.
Introduction to Guanidinium-Based Flame Retardants
Guanidinium salts of phosphorus acids, such as phosphonates and phosphates, are emerging as effective halogen-free flame retardants for a variety of polymers. These compounds offer a synergistic flame retardancy effect through the combined actions of the guanidinium cation and the phosphorus-containing anion. The organic cation can enhance compatibility with the polymer matrix and contributes to the formation of a stable char layer during combustion.
Mechanism of Action:
The flame retardancy of guanidinium phosphonates and phosphates in polymer composites is a multi-faceted process that occurs in both the condensed (solid) and gas phases upon heating.
-
Condensed Phase Action: During thermal decomposition, the guanidinium salt breaks down to release phosphoric or phosphonic acid derivatives. These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the surface of the composite. The guanidinium moiety also decomposes to release nitrogen-containing compounds, which contribute to the char structure and stability. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile gases.
-
Gas Phase Action: Non-combustible gases, such as ammonia and carbon dioxide, are released during the decomposition of the guanidinium group. These gases dilute the flammable volatiles and oxygen in the surrounding atmosphere, inhibiting the combustion process in the gas phase.
Figure 1: General flame-retardant mechanism of guanidinium phosphonates.
Comparative Performance Analysis
While specific data for guanidinium octylphosphonate is scarce, the following tables present a comparative overview of the flame retardancy and mechanical properties of polymer composites containing guanidine phosphate (as a proxy) and the conventional flame retardant, ammonium polyphosphate (APP). The data is compiled from various studies on different polymer matrices and should be interpreted as indicative of general performance trends.
Flame Retardancy Performance
| Flame Retardant | Polymer Matrix | Loading (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) |
| Guanidine Phosphate (GP) | Wood | Impregnation | Up to 47.8[1] | - | Significant Reduction[1] |
| Ammonium Polyphosphate (APP) | Epoxy | 8 | >30 | V-0 | ~28.5 |
| APP + Synergist | Polypropylene | 20-30 | 28-35 | V-0 | 50-70 |
Note: The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of other additives.
Mechanical Properties
| Flame Retardant | Polymer Matrix | Loading (%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| Neat Polymer (Epoxy) | Epoxy | 0 | ~60-80 | ~2.5-3.5 |
| Guanidine-based polymers | - | - | Can show high tensile strength (>80 MPa) and Young's modulus (>4.5 GPa)[2] | - |
| Ammonium Polyphosphate (APP) | Epoxy | 10-20 | Generally decreases | Generally increases |
General Observations:
-
Guanidinium phosphates have demonstrated excellent flame retardant efficiency, often achieving high LOI values and promoting significant char formation[1][3][4].
-
The incorporation of APP can sometimes negatively impact the mechanical properties of the polymer composite, particularly tensile strength, due to its particulate nature and potential for poor interfacial adhesion.
-
The organic component of guanidinium salts, such as the octyl group in guanidinium octylphosphonate, is anticipated to improve compatibility with the polymer matrix, potentially leading to better retention of mechanical properties compared to purely inorganic additives like APP.
Experimental Protocols
This section details the standard methodologies for synthesizing guanidinium octylphosphonate and for evaluating the performance of polymer composites containing this additive.
Synthesis of Guanidinium Octylphosphonate
A general two-step process can be employed for the synthesis of guanidinium salts of alkylphosphonic acids.
Figure 2: General synthesis workflow for guanidinium octylphosphonate.
Detailed Methodology:
-
Synthesis of Octylphosphonic Acid: This can be achieved through the reaction of 1-octene with phosphorus trichloride followed by hydrolysis. The reaction is typically carried out in an inert atmosphere.
-
Neutralization: The synthesized octylphosphonic acid is then neutralized with a stoichiometric amount of a guanidinium salt, such as guanidine carbonate, in a suitable solvent like ethanol. The reaction mixture is stirred at a specific temperature for a set duration to ensure complete salt formation.
-
Isolation and Purification: The resulting guanidinium octylphosphonate salt is then isolated by filtration, washed with a solvent to remove any unreacted starting materials, and dried under vacuum.
Preparation of Polymer Composites
The following workflow outlines the preparation of polymer composites for performance evaluation.
Figure 3: Experimental workflow for polymer composite preparation and testing.
Detailed Methodology:
-
Compounding: The polymer resin (e.g., epoxy, polypropylene) and the flame retardant (guanidinium octylphosphonate or an alternative like APP) are thoroughly mixed. For thermoplastics like polypropylene, this is typically done using a twin-screw extruder. For thermosets like epoxy, mechanical stirring is employed.
-
Curing (for Thermosets): For epoxy resins, a curing agent is added to the mixture, which is then degassed to remove air bubbles.
-
Molding: The compounded material is then molded into standard test specimens using techniques such as compression molding or injection molding.
-
Specimen Conditioning: The molded specimens are conditioned under standard temperature and humidity conditions before testing to ensure consistent and comparable results.
Performance Evaluation
-
Limiting Oxygen Index (LOI) (ASTM D2863): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A vertical specimen is ignited from the top in a controlled atmosphere within a glass chimney. Higher LOI values indicate better flame retardancy.
-
UL-94 Vertical Burn Test: A bar-shaped specimen is held vertically and ignited with a flame for 10 seconds. The flame is removed, and the afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. Materials are classified as V-0, V-1, or V-2 based on the burning time, dripping of flaming particles, and afterglow. V-0 is the highest rating for this test.
-
Cone Calorimetry (ASTM E1354): This test measures the heat release rate (HRR), total heat release (THR), smoke production, and other combustion parameters of a material when exposed to a controlled level of radiant heat. A reduction in the peak heat release rate (pHRR) is a key indicator of improved fire safety.
-
Tensile Testing (ASTM D638): A dumbbell-shaped specimen is pulled apart at a constant rate of extension until it fractures. This test determines the tensile strength, tensile modulus (stiffness), and elongation at break of the material.
-
Flexural Testing (ASTM D790): A rectangular bar specimen is supported at both ends and a load is applied to the center (three-point bending). This test measures the flexural strength (the material's ability to resist bending) and flexural modulus (stiffness in bending).
Conclusion and Future Outlook
Guanidinium octylphosphonate holds promise as an effective halogen-free flame retardant for polymer composites. Its mechanism, involving both condensed and gas phase actions, is well-suited for improving the fire safety of a range of polymers. While direct quantitative data is currently limited, the performance of related guanidinium phosphates suggests that it could offer comparable or even superior performance to conventional flame retardants like ammonium polyphosphate, particularly in terms of its potential for better compatibility with the polymer matrix and, consequently, better retention of mechanical properties.
Further research is crucial to generate specific experimental data on the performance of guanidinium octylphosphonate in various polymer systems. Direct comparative studies with established flame retardants will be invaluable in quantifying its benefits and paving the way for its broader application in the development of high-performance, fire-safe polymer composites.
References
- 1. Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malleable, Ultrastrong Antibacterial Thermosets Enabled by Guanidine Urea Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Guanidinium Alkylphosphonates: A Comparative Analysis for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, a key structural motif in many biologically active compounds, has garnered significant interest in drug discovery and development. Its ability to engage in strong interactions with negatively charged groups, such as phosphates and carboxylates, makes it a valuable component for enhancing cellular uptake and modulating biological activity. This guide provides a comparative analysis of guanidinium alkylphosphonates and related guanidinium-containing compounds against relevant alternatives, supported by data from peer-reviewed studies.
Performance Comparison
The following tables summarize the quantitative performance of guanidinium-containing compounds in various applications compared to their analogues.
Table 1: Antibiotic Activity of a Guanidinium Compound (L15) and its Analogues[1]
| Compound | Moiety | Minimum Inhibitory Concentration (MIC) against S. aureus (µM) | Minimum Inhibitory Concentration (MIC) against E. coli (µM) |
| L15 | Alkyl Guanidinium | 1.5 | >100 |
| D14 | Amine derivative of L15 | 100 | 100 |
| D15 | Acyl guanidine derivative | >100 | >100 |
| D16 | 2-Aminoimidazole derivative | 25.0–50.0 | >100 |
This data highlights the critical role of the guanidinium moiety for the antibiotic activity of L15, as its amine analogue (D14) and other derivatives show significantly reduced or no activity.[1]
Table 2: Cellular Uptake of Guanidinium-Rich Molecular Transporters[2]
| Transporter | Cellular Uptake Enhancement (compared to control) |
| Guanidinium-rich oligophosphoesters | > 6-fold higher than oligoarginines |
| Guanidinium-rich oligocarbonates | ~ 3-fold higher than oligoarginines |
| Oligoarginines | Baseline for comparison |
Guanidinium-rich oligophosphoesters demonstrate superior cell-penetrating capabilities compared to other guanidinium-based transporters, making them highly effective for drug and probe delivery.[2]
Table 3: Anticancer Activity of Guanidinium-Based Copolymers[3]
| Polymer | Hydrophobic Side Chain | IC50 against HepG2 cells (µg/mL) |
| H1 (Homopolymer) | None | > 500 |
| P2 | Ethyl | 125 |
| P5 | Hexyl | 62.5 |
The anticancer efficacy of guanidinium-based copolymers is significantly influenced by the hydrophobicity of the side chains, with longer alkyl chains leading to lower IC50 values.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)[1]
The MIC values were determined by broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB). The bacterial suspension was then diluted and added to 96-well plates containing serial dilutions of the test compounds. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cellular Uptake Assay[2]
The cellular uptake of the fluorescently labeled transporters was quantified using flow cytometry. Cells were seeded in 24-well plates and incubated with the transporter-probe conjugates for a specified period. After incubation, the cells were washed with phosphate-buffered saline (PBS), trypsinized, and resuspended in PBS. The fluorescence intensity of the cells was then analyzed by a flow cytometer to determine the relative uptake efficiency.
Cytotoxicity Assay (IC50 Determination)[3]
The half-maximal inhibitory concentration (IC50) of the copolymers against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the polymers for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the polymer that caused a 50% reduction in cell viability compared to the untreated control.
Visualizing Mechanisms and Workflows
Proposed Mode of Action for Antibiotic L15
The guanidinium-containing compound L15 exhibits a novel mode of action by targeting and activating the bacterial signal peptidase SpsB. This leads to a dysregulation of protein secretion, ultimately causing cell death.[1]
Caption: Proposed mechanism of action for the guanidinium antibiotic L15.
Workflow for Guanidinium-Based Drug Delivery
Guanidinium-rich transporters facilitate the delivery of therapeutic cargo into cells through enhanced cellular uptake.[2]
Caption: General workflow of drug delivery using guanidinium-based transporters.
References
- 1. Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating, Guanidinium-Rich Oligophosphoesters: Effective and Versatile Molecular Transporters for Drug and Probe Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for Guanidinium Phosphonates: A Comparative Guide
For researchers, scientists, and drug development professionals working with guanidinium phosphonates, the accurate and reliable quantification of these compounds is paramount. The choice of analytical methodology can significantly impact the quality and reproducibility of experimental data. This guide provides a comparative overview of common analytical techniques for the analysis of guanidinium and phosphonate moieties, presenting quantitative performance data and detailed experimental protocols to aid in method selection and cross-validation efforts.
Core Analytical Techniques and Performance
The analysis of guanidinium phosphonates often involves separate or combined methodologies targeting either the guanidinium group, the phosphonate group, or the intact molecule. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for guanidinium and phosphonate compounds, based on available validation data.
Table 1: Comparison of Analytical Methods for Guanidinium Compounds
| Analytical Technique | Compound(s) | Derivatization | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Precision (%RSD) |
| HPLC with UV Detection | Guanidino compounds (GD, MG, GAA, GPA, GBA, Arg, GSA, CRN) | Methylglyoxal | 0.041–0.12 µmol/L | Not Specified | 1.22–113.6 µmol/L | < 4.3% |
| HPLC with Fluorescence Detection | Guanidino compounds | Ninhydrin | Not Specified | ~20 µg/L | Not Specified | Not Specified |
| Ion Chromatography (IC) with Suppressed Conductivity | Guanidine | None | 0.0045 mg/L | 0.0125 mg/L | 0.1–10 mg/L | < 2.11% (Peak Area) |
| LC-QTOF MS | Endogenous guanidino compounds | Isotope-coded doubly charged labeling | < 5 nM | < 25 nM | 25 nM–1 µM | < 18% |
Table 2: Comparison of Analytical Methods for Phosphonate Compounds
| Analytical Technique | Compound(s) | Derivatization | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Precision (%RSD) |
| ³¹P NMR | ATMP, HEDP, EDTMP, DTPMP | None | 1.7–3.4 mg/mL | Not Specified | > 0.997 | Not Specified |
| LC-Orbitrap MS/MS | Six common phosphonates | Trimethylsilyldiazomethane | Not Specified | 5.0–200 ng/L (with SPE) | Not Specified | Not Specified |
| HPLC with Conductivity Detector | Pamidronate Sodium and related impurities (phosphoric and phosphorous acid) | None | Not Specified | 0.04-0.05% of 1 mg/mL | Not Specified | Not Specified |
| UV Photochemical Oxidation with Colorimetric Detection | Phosphonates | None (converts to orthophosphate) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.
HPLC Method for Guanidino Compounds (with Methylglyoxal Derivatization)[1]
-
Sample Preparation: Serum samples are deproteinized, and the supernatant is used for derivatization.
-
Derivatization: The sample is reacted with methylglyoxal.
-
Chromatographic Conditions:
-
Column: Kromasil C-18, 5 µm (150 x 4.6 mm)
-
Mobile Phase: Methanol-water-sodium tetraborate buffer (0.1 M, pH 7.5)-acetonitrile (57:25:15:3 v/v/v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 275 nm
-
³¹P NMR Spectroscopy for Phosphonates[2][3][4]
-
Sample Preparation: A known amount of the phosphonate sample and an internal standard (e.g., methylphosphonic acid) are dissolved in D₂O. The pH is adjusted to a specific value (e.g., 1.0) to ensure consistent chemical shifts.
-
NMR Acquisition:
-
Spectrometer: Standard NMR spectrometer (e.g., 400 MHz).
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay: A sufficiently long delay (e.g., 5 times the longest T₁) is used to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
-
Quantification: The concentration of the phosphonate is determined by comparing the integral of its ³¹P signal to the integral of the known concentration of the internal standard.
Ion Chromatography for Guanidine (without Derivatization)[5]
-
Sample Preparation: The sample is diluted in deionized water.
-
Chromatographic Conditions:
-
Column: Dionex IonPac CS20 cation-exchange column.
-
Eluent: Electrolytically generated MSA eluent.
-
Detection: Suppressed conductivity.
-
-
Validation: The method is validated according to USP General Chapter <1225>, assessing parameters like linearity, accuracy, precision, LOD, and LOQ.[1]
LC-MS/MS for Trace Phosphonates (with Derivatization)[6]
-
Sample Pretreatment: Solid phase extraction (SPE) can be used for pre-concentration.
-
Derivatization: Methylation of the phosphonates is performed using trimethylsilyldiazomethane to improve sensitivity.
-
LC-MS/MS Conditions:
-
Chromatography: Liquid chromatography is used to separate the derivatized phosphonates.
-
Mass Spectrometry: An Orbitrap mass spectrometer is used for detection and quantification.
-
Mandatory Visualizations
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for the quantification of guanidinium phosphonates.
References
Safety Operating Guide
Sichere Entsorgung von N,N'-Carbonyldiimidazol (EINECS 281-324-1)
Wichtige Sicherheits- und Logistikinformationen für Laboratorien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit N,N'-Carbonyldiimidazol (CDI), identifiziert durch die EINECS-Nummer 281-324-1, arbeiten, sind ordnungsgemäße Entsorgungsverfahren von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und die Umweltvorschriften einzuhalten. CDI ist eine feuchtigkeitsempfindliche und reaktive Verbindung, die bei unsachgemäßer Handhabung erhebliche Gefahren birgt.
N,N'-Carbonyldiimidazol ist als gefährlicher Abfall eingestuft. Es ist gesundheitsschädlich beim Verschlucken und verursacht schwere Verätzungen der Haut und schwere Augenschäden.[1][2] Die Entsorgung muss in Übereinstimmung mit allen geltenden lokalen, staatlichen und bundesstaatlichen Vorschriften erfolgen.[1][3]
Persönliche Schutzausrüstung (PSA)
Vor Beginn der Entsorgungsarbeiten ist die folgende persönliche Schutzausrüstung unerlässlich:
| PSA-Komponente | Spezifikation |
| Handschuhe | Chemikalienbeständige Handschuhe (z. B. Nitrilkautschuk) |
| Augenschutz | Schutzbrille mit Seitenschutz oder Chemikalienschutzbrille |
| Schutzkleidung | Laborkittel und langärmelige Kleidung |
| Gesichtsschutz | Gesichtsschild (empfohlen bei größeren Mengen) |
Entsorgungsverfahren für kleine Mengen im Labor
Kleine Mengen von N,N'-Carbonyldiimidazol können vor der endgültigen Entsorgung durch eine sorgfältig kontrollierte Hydrolyse deaktiviert werden. Diese Methode wandelt das reaktive CDI in weniger schädliche Nebenprodukte um.
Experimentelles Protokoll zur Deaktivierung
-
Vorbereitung : Führen Sie den gesamten Vorgang in einem gut belüfteten Abzug durch. Bereiten Sie einen Becher mit einem Rührstab vor, der groß genug ist, um das Zehnfache des Volumens der zu entsorgenden CDI-Lösung aufzunehmen.
-
Lösungsmittel : Lösen Sie das N,N'-Carbonyldiimidazol in einem inerten, wasserfreien organischen Lösungsmittel wie Tetrahydrofuran (THF) oder Acetonitril.
-
Kühlung : Kühlen Sie die Lösung in einem Eisbad auf 0–5 °C ab, um die Reaktion zu verlangsamen und eine bessere Kontrolle zu gewährleisten.
-
Langsame Zugabe : Geben Sie unter langsamem Rühren tropfenweise eine große Menge Wasser (mindestens 10 Äquivalente) zu. Die Reaktion ist exotherm und es kann zur Freisetzung von Kohlendioxidgas kommen. Eine langsame Zugabe ist entscheidend, um ein unkontrolliertes Schäumen und Spritzen zu vermeiden.
-
Reaktionszeit : Lassen Sie die Mischung nach vollständiger Zugabe des Wassers unter Rühren langsam auf Raumtemperatur erwärmen. Lassen Sie die Reaktion mindestens eine Stunde lang laufen, um eine vollständige Hydrolyse sicherzustellen.
-
pH-Wert-Prüfung : Überprüfen Sie den pH-Wert der resultierenden Lösung. Er sollte neutral oder leicht sauer sein. Bei Bedarf kann mit einer verdünnten Säure (z. B. 1 M HCl) oder Base (z. B. 1 M NaOH) neutralisiert werden.
-
Endgültige Entsorgung : Die neutralisierte wässrige Lösung kann dann gemäß den örtlichen Vorschriften für chemische Abfälle entsorgt werden.
Entsorgung von kontaminierten Materialien
Alle mit N,N'-Carbonyldiimidazol kontaminierten Materialien, einschließlich leerer Behälter, Spatel und Wischtücher, sollten als gefährlicher Abfall behandelt werden.[1] Feste Abfälle sollten in einem deutlich gekennzeichneten, verschlossenen Behälter gesammelt werden.[2] Leere Behälter sollten nicht wiederverwendet und wie das unbenutzte Produkt entsorgt werden.[1]
Logischer Arbeitsablauf für die Entsorgung
Abbildung 1: Logischer Arbeitsablauf für die sichere Entsorgung von N,N'-Carbonyldiimidazol.
Inkompatible Materialien
Bei der Handhabung und Entsorgung von N,N'-Carbonyldiimidazol ist der Kontakt mit den folgenden Materialien zu vermeiden, da dies zu heftigen Reaktionen führen kann:
-
Starke Oxidationsmittel[1]
-
Starke Säuren[2]
-
Starke Basen[2]
-
Amine[2]
-
Wasser (außer bei kontrollierter Hydrolyse)[2]
Durch die strikte Einhaltung dieser Verfahren können Forscher die mit N,N'-Carbonyldiimidazol verbundenen Risiken minimieren und eine sichere Laborumgebung aufrechterhalten.
References
Essential Safety and Handling Protocols for Einecs 281-324-1
Product Identifier: Einecs 281-324-1 refers to a mixture of 5-chloro-2-methyl-2H-isothiazol-3-one (CMIT) and 2-methyl-2H-isothiazol-3-one (MIT).[1][2] This combination is a widely used preservative in personal care products and other industrial applications, commonly known by trade names such as Kathon™ CG.[2][3] This substance is effective against bacteria, fungi, and yeasts.[2] However, it is also classified as a hazardous material that is corrosive and can cause severe skin burns, eye damage, and allergic skin reactions.[3][4][5][6]
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazardous nature of CMIT/MIT, strict adherence to safety protocols is paramount. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[3][4] |
| Hand Protection | Impervious gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact which can lead to severe burns and allergic reactions.[3][4] Gloves should be immediately replaced if any signs of degradation appear.[4] |
| Body Protection | A complete chemical-resistant suit. | To protect against skin exposure. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[4] |
| Respiratory Protection | An approved respirator with an organic vapor and particulate filter. | To be used when there is a risk of inhaling mist or vapor. In emergency situations, a self-contained breathing apparatus (SCBA) is required.[4] |
Operational and Handling Plan
Proper handling and storage are crucial to minimize exposure risk and maintain the stability of the product.
Handling Procedures:
-
Avoid all personal contact, including inhalation of mist or vapors.[7]
-
Work in a well-ventilated area.[7]
-
Do not eat, drink, or smoke when handling the product.[4]
-
Wash hands thoroughly after handling.[5]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][4]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area, out of direct sunlight.[4]
-
Keep the container tightly closed and in its original container.[4]
-
Recommended storage temperature is between 1°C and 55°C.[4][5] Protect from freezing.[4]
-
Store locked up and away from incompatible materials.[4]
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action must be taken to contain and decontaminate the area.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with inert materials such as clay, sand, or vermiculite.[1][7]
-
Collection: Transfer the contaminated materials into suitable, closed containers for disposal.[1]
-
Decontamination: Deactivate the spill area with a freshly prepared solution of 5% sodium bicarbonate and 5% sodium hypochlorite in water.[1][3] A ratio of 10 volumes of deactivation solution per estimated volume of the residual spill should be used.[1] Allow a contact time of 30 minutes.[3]
-
Rinsing: Rinse the area with copious amounts of water.[3]
Disposal:
-
All waste materials, including contaminated absorbents and deactivated solutions, must be disposed of in accordance with federal, state, and local regulations.[1][3]
-
It is recommended to dispose of the waste by incineration.[3]
-
Do not allow the product or its residuals to enter municipal sewers or open bodies of water.[1][6]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
